Product packaging for 2-(4-Chlorophenoxy)butane(Cat. No.:CAS No. 51241-52-2)

2-(4-Chlorophenoxy)butane

Cat. No.: B15287029
CAS No.: 51241-52-2
M. Wt: 184.66 g/mol
InChI Key: AYJCJSFXPWYBMS-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)butane is a useful research compound. Its molecular formula is C10H13ClO and its molecular weight is 184.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13ClO B15287029 2-(4-Chlorophenoxy)butane CAS No. 51241-52-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-butan-2-yloxy-4-chlorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO/c1-3-8(2)12-10-6-4-9(11)5-7-10/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYJCJSFXPWYBMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00556234
Record name 1-[(Butan-2-yl)oxy]-4-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00556234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51241-52-2
Record name 1-[(Butan-2-yl)oxy]-4-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00556234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-Chlorophenoxy)butane and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(4-Chlorophenoxy)butane and its derivatives. It details the primary synthetic methodologies, experimental protocols, and potential biological significance of this class of compounds. The information is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Introduction

Phenoxyalkane derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The incorporation of a chlorophenoxy moiety, in particular, has been associated with antimicrobial and anticancer properties in various molecular scaffolds. This guide focuses on the synthesis of this compound, a representative member of this class, and provides a framework for the preparation of its derivatives.

Core Synthesis: The Williamson Ether Synthesis

The most direct and widely employed method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of a haloalkane by a phenoxide ion.

Reaction Scheme:

G cluster_0 Williamson Ether Synthesis 4-Chlorophenol 4-Chlorophenol Sodium 4-Chlorophenoxide Sodium 4-Chlorophenoxide 4-Chlorophenol->Sodium 4-Chlorophenoxide  + NaOH or NaH This compound This compound Sodium 4-Chlorophenoxide->this compound  + 2-Bromobutane

Caption: General scheme of the Williamson ether synthesis for this compound.

In this reaction, 4-chlorophenol is first deprotonated by a strong base, such as sodium hydroxide (NaOH) or sodium hydride (NaH), to form the more nucleophilic sodium 4-chlorophenoxide. This phenoxide then attacks the electrophilic carbon of a 2-butyl halide, such as 2-bromobutane, to yield the desired ether product.

A critical consideration in this synthesis is the use of a secondary alkyl halide (2-bromobutane). This can lead to a competing E2 elimination reaction, where the alkoxide acts as a base, resulting in the formation of butene isomers as byproducts.[1][2] To favor the desired SN2 reaction, careful control of reaction conditions is necessary.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound, based on established Williamson ether synthesis procedures.[2][3]

Materials:

  • 4-Chlorophenol

  • Sodium hydroxide (NaOH) or Sodium hydride (NaH)

  • 2-Bromobutane

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Deionized water

Procedure:

  • Formation of the Phenoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorophenol (1.0 eq) in anhydrous DMF. To this solution, carefully add sodium hydride (1.1 eq, 60% dispersion in mineral oil) in portions at 0 °C. Alternatively, an aqueous solution of sodium hydroxide can be used.

  • Reaction with Alkyl Halide: After the evolution of hydrogen gas ceases (in the case of NaH), add 2-bromobutane (1.2 eq) dropwise to the reaction mixture.

  • Reaction Progression: Heat the reaction mixture to 50-100 °C and stir for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and quench with deionized water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound. The values are based on typical yields for Williamson ether syntheses involving secondary alkyl halides and may vary depending on the specific reaction conditions.

ParameterValueReference(s)
Reactants
4-Chlorophenol1.0 eq[3]
Sodium Hydride (60%)1.1 eq[3]
2-Bromobutane1.2 eq[1]
Reaction Conditions
SolventAnhydrous DMF[2]
Temperature50-100 °C[3]
Reaction Time4-8 hours[3]
Product
This compound
Expected Yield40-60%[1]
Molecular FormulaC10H13ClO
Molecular Weight184.66 g/mol
Spectroscopic Data
1H NMR (CDCl3)δ 7.2-6.8 (m, 4H, Ar-H), 4.3 (m, 1H, O-CH), 1.7 (m, 2H, CH2), 1.3 (d, 3H, CH-CH3), 0.9 (t, 3H, CH2-CH3)
13C NMR (CDCl3)δ 157, 129, 125, 116 (Ar-C), 75 (O-CH), 29 (CH2), 19 (CH-CH3), 10 (CH2-CH3)
IR (KBr, cm-1)3050 (Ar C-H), 2960 (Alkyl C-H), 1590, 1490 (Ar C=C), 1240 (Ar-O-C), 820 (p-subst. Ar)
Mass Spectrum (m/z)184 (M+), 128, 93, 57

Synthesis of Derivatives

The general synthetic strategy can be adapted to produce a wide range of derivatives by modifying the starting phenol or the alkyl halide.

Workflow for Derivative Synthesis:

G cluster_0 Starting Material Selection cluster_1 Reaction cluster_2 Product P Substituted Phenol R Williamson Ether Synthesis P->R A Substituted Alkyl Halide A->R D Phenoxyalkane Derivative R->D

Caption: Workflow for synthesizing derivatives of this compound.

Biological Activities of Chlorophenoxy Derivatives

Derivatives of chlorophenoxy compounds have been investigated for a range of biological activities, with antimicrobial and anticancer properties being of particular interest.

Antimicrobial Activity

Several studies have reported the antimicrobial activity of compounds containing a chlorophenoxy moiety.[4][5] While the exact mechanism for this compound is not elucidated, related ether-linked compounds have shown to be effective against various bacterial strains.[4][5] Some lariat ethers, a class of macrocyclic ethers, are known to disrupt bacterial membranes and inhibit efflux pumps, which are involved in antimicrobial resistance.[6]

Anticancer Activity

Phenoxy derivatives have also been explored as potential anticancer agents.[7][8] Studies on related compounds suggest that their mechanism of action may involve the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[9] The presence of a halogen on the aromatic ring has been shown to be favorable for anticancer activity in some series of phenoxyacetamide derivatives.[7][8]

Generalized Signaling Pathway for Anticancer Activity:

G cluster_0 Cellular Response to Phenoxy Derivative PD Phenoxy Derivative CC Cancer Cell PD->CC A Induction of Apoptosis CC->A   pro-apoptotic signaling CCA Cell Cycle Arrest CC->CCA   cell cycle checkpoint activation CS Cell Survival A->CS inhibits CCA->CS inhibits

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Chlorophenoxy)butane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Chlorophenoxy)butane is an organic compound with potential applications in various fields of chemical research and development. A thorough understanding of its physicochemical properties is fundamental for its synthesis, handling, and potential application in areas such as medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the known and estimated physicochemical properties of this compound, detailed experimental protocols for their determination, and a logical workflow for property analysis.

Physicochemical Properties

Quantitative data for this compound is not extensively available in the literature. Therefore, this guide presents a combination of known data for the compound and analogous data from structurally similar compounds to provide a comprehensive profile.

Table 1: Physicochemical Properties of this compound and Analogous Compounds

PropertyThis compound4-Chlorophenoxyacetic acid (Analog)1-(4-chlorophenoxy)propan-2-ol (Analog)
Molecular Formula C₁₀H₁₃ClOC₈H₇ClO₃C₉H₁₁ClO₂
Molecular Weight 184.66 g/mol 186.59 g/mol 186.63 g/mol
Melting Point Data not available157-159 °CData not available
Boiling Point Data not availableData not available286.4 °C at 760 mmHg
Solubility Data not availableModerately soluble in water; soluble in ethanol and acetone.Moderately soluble in water.[1]
pKa Data not available~3.56Data not available
logP Data not available~2.66~2.1

Experimental Protocols

Detailed methodologies for the experimental determination of key physicochemical properties are crucial for reproducible and accurate research.

Determination of Melting Point

The melting point of a solid organic compound is a critical indicator of its purity.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or digital melting point device)

  • Capillary tubes (sealed at one end)

  • Thermometer (calibrated)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of the crystalline organic compound is finely powdered using a mortar and pestle.

  • Capillary Tube Filling: The open end of a capillary tube is pressed into the powdered sample. The tube is then tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

  • Apparatus Setup: The filled capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in the heating block or oil bath of the melting point apparatus.

  • Heating and Observation: The apparatus is heated at a steady and slow rate, typically 1-2 °C per minute, as the melting point is approached.

  • Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Apparatus:

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer (calibrated)

  • Heating apparatus (e.g., Thiele tube, oil bath, or heating block)

  • Clamps and stand

Procedure:

  • Sample Preparation: A small volume (a few milliliters) of the liquid sample is placed into a small test tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid in the test tube.

  • Apparatus Assembly: The test tube is securely clamped and attached to a thermometer, ensuring the bulb of the thermometer is adjacent to the side of the test tube containing the sample. The assembly is then immersed in a heating bath.

  • Heating: The heating bath is gently and uniformly heated. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

  • Observation and Recording: The heating is discontinued when a steady stream of bubbles is observed. The liquid will begin to cool, and the stream of bubbles will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Solubility

Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.

Apparatus:

  • Test tubes with stoppers

  • Graduated pipettes or burettes

  • Vortex mixer or shaker

  • Analytical balance

Procedure:

  • Solvent Addition: A known volume of the desired solvent (e.g., water, ethanol, acetone) is added to a clean test tube.

  • Solute Addition: A small, accurately weighed amount of the compound is added to the solvent.

  • Mixing: The test tube is stoppered and vigorously shaken or vortexed for a set period to ensure thorough mixing and to reach equilibrium.

  • Observation: The mixture is allowed to stand, and it is observed whether the solid has completely dissolved.

  • Incremental Addition: If the solid dissolves completely, further known amounts of the solute are added incrementally, with vigorous mixing after each addition, until a saturated solution is formed (i.e., undissolved solid remains).

  • Quantification: The total mass of the solute dissolved in the known volume of the solvent is calculated to determine the solubility, often expressed in g/L or mg/mL.

Determination of pKa (Potentiometric Titration)

The pKa is a measure of the acidity of a compound. Potentiometric titration is a common and accurate method for its determination.[2][3][4]

Apparatus:

  • pH meter with a combination pH electrode (calibrated)

  • Burette (calibrated)

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized acidic or basic titrant solution (e.g., 0.1 M HCl or 0.1 M NaOH)

Procedure:

  • Sample Preparation: A known concentration of the compound is prepared by dissolving an accurately weighed amount in a suitable solvent (often a mixture of water and an organic co-solvent if the compound has low water solubility).

  • Titration Setup: The beaker containing the sample solution and a magnetic stir bar is placed on a magnetic stirrer. The pH electrode is immersed in the solution, ensuring the bulb is fully covered but does not interfere with the stir bar. The burette containing the standardized titrant is positioned above the beaker.

  • Initial pH Measurement: The initial pH of the sample solution is recorded.

  • Titration: The titrant is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

  • Data Collection: The titration is continued past the equivalence point, which is the point where the moles of titrant added are stoichiometrically equivalent to the moles of the analyte.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point (the point where half of the compound has been neutralized).

Determination of logP (Shake-Flask Method)

The partition coefficient (logP) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water, and is a key indicator of its lipophilicity.[5][6][7]

Apparatus:

  • Separatory funnel or screw-cap vials

  • Mechanical shaker or vortex mixer

  • Centrifuge (optional)

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system for concentration analysis

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

Procedure:

  • Phase Saturation: Equal volumes of n-octanol and water are mixed vigorously and allowed to separate to ensure mutual saturation of the two phases.

  • Sample Preparation: A known concentration of the compound is prepared in one of the phases (typically the one in which it is more soluble).

  • Partitioning: A known volume of the sample solution and a known volume of the other phase are added to a separatory funnel or vial.

  • Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to aid in the separation, especially if an emulsion has formed.

  • Concentration Analysis: A sample is carefully taken from each phase, and the concentration of the compound in each phase is determined using a suitable analytical technique such as UV-Vis spectrophotometry or HPLC.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the determination of a key physicochemical property, such as the melting point.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis start Start powder Powder Sample start->powder Obtain sample fill_capillary Fill Capillary Tube powder->fill_capillary setup Setup Apparatus fill_capillary->setup heat Heat Slowly setup->heat observe Observe Melting heat->observe record_range Record Melting Range observe->record_range compare Compare to Literature record_range->compare end End compare->end

Workflow for Melting Point Determination

This guide provides a foundational understanding of the physicochemical properties of this compound and the experimental methodologies required for their determination. For researchers and scientists, this information is essential for advancing the study and application of this and similar chemical entities.

References

A Technical Guide to the-Mechanisms of Action of Phenoxy Herbicides, with 2-(4-Chlorophenoxy)butane as a Case Study

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is no direct scientific literature available for the specific compound 2-(4-Chlorophenoxy)butane as a herbicide. This guide, therefore, extrapolates its likely mechanism of action based on its structural similarity to the well-characterized class of chlorophenoxy herbicides. The data and protocols presented herein are representative of this class, particularly 2,4-Dichlorophenoxyacetic acid (2,4-D), a widely studied synthetic auxin herbicide.

Introduction: The Phenoxy Herbicide Class

Phenoxy herbicides are a group of synthetic compounds that mimic the action of the natural plant hormone auxin, specifically indole-3-acetic acid (IAA).[1][2] First developed in the 1940s, they represent some of the earliest selective herbicides, primarily targeting broadleaf weeds in monocotyledonous crops like cereals and turf grasses.[3][4] Their selectivity is attributed to differences in translocation, metabolism, and the absence of a vascular cambium in tolerant grass species.[3]

The chemical structure of this compound strongly suggests its classification within this group, and thus it is presumed to function as a synthetic auxin.

Core Mechanism of Action: Synthetic Auxin Mimicry

The primary mode of action for phenoxy herbicides is the disruption of normal plant growth through the mimicry of auxin.[1][5] At low concentrations, these synthetic auxins can stimulate plant growth, but at the higher concentrations used for herbicidal purposes, they lead to uncontrolled and unsustainable growth, ultimately causing plant death.[1][2]

The key steps in the mechanism of action are as follows:

  • Perception and Binding: Synthetic auxins are recognized and bound by a family of F-box proteins, which includes the Transport Inhibitor Response 1 (TIR1) and Auxin Signaling F-box (AFB) proteins.[1] These proteins are components of the SCF (Skp1-Cullin-F-box) ubiquitin-ligase complex.

  • Derepression of Auxin-Responsive Genes: In the absence of auxin, Aux/IAA proteins act as transcriptional repressors, preventing the activation of auxin-responsive genes by binding to Auxin Response Factors (ARFs). The binding of a synthetic auxin to the TIR1/AFB receptor promotes the interaction between the receptor and the Aux/IAA repressor proteins.[1]

  • Ubiquitination and Proteasomal Degradation: This interaction targets the Aux/IAA proteins for ubiquitination by the SCF complex, marking them for degradation by the 26S proteasome.[1]

  • Uncontrolled Gene Expression and Phytotoxicity: The degradation of the Aux/IAA repressors liberates the ARF transcription factors, which then activate the expression of a multitude of auxin-responsive genes.[1] This leads to a cascade of downstream effects, including:

    • Ethylene Production: A rapid and excessive stimulation of ethylene biosynthesis through the induction of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase.[1][6]

    • Abscisic Acid (ABA) Accumulation: Upregulation of the expression of 9-cis-epoxycarotenoid dioxygenase (NCED), a key enzyme in ABA biosynthesis.[6]

    • Cell Wall Loosening and Uncontrolled Elongation: The "acid growth hypothesis" suggests that auxins stimulate proton pumps, leading to acidification of the cell wall and the activation of enzymes that break down cell wall components, resulting in uncontrolled cell elongation.[7]

This sustained and unregulated growth leads to a variety of phytotoxic symptoms, including epinasty (stem and leaf curling), leaf withering, and ultimately, plant death.[4][8]

Quantitative Data on Phenoxy Herbicide Activity

The following tables summarize representative quantitative data for the activity of 2,4-D, a model chlorophenoxy herbicide.

Table 1: Binding Affinity of 2,4-D to Auxin Receptors

Receptor Ligand Binding Affinity (Kd) Reference
TIR1 IAA 20-60 nM Grossmann, 2010

| TIR1 | 2,4-D | 2.9 µM | Grossmann, 2010 |

Table 2: Dose-Response of 2,4-D on Broadleaf Weeds

Weed Species Herbicide Application Rate (g a.i./ha) Growth Inhibition (%) Reference
Abutilon theophrasti 2,4-D 75 70-100 Song et al., 2012[9]
Brassica juncea 2,4-D 75 70-100 Song et al., 2012[9]
Amaranthus retroflexus 2,4-D 75 70-100 Song et al., 2012[9]

| Eclipta prostrata | 2,4-D | 75 | 70-100 | Song et al., 2012[9] |

Experimental Protocols

Receptor-Ligand Binding Assay (e.g., Surface Plasmon Resonance - SPR)

Objective: To determine the binding affinity of a test compound (e.g., this compound) to the auxin receptor TIR1.

Methodology:

  • Protein Immobilization: Recombinantly express and purify the TIR1 protein. Immobilize the purified TIR1 onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

  • Ligand Preparation: Prepare a series of dilutions of the test compound and a known ligand (e.g., IAA or 2,4-D) in a suitable running buffer.

  • Binding Analysis: Inject the ligand solutions over the sensor chip surface at a constant flow rate. The binding of the ligand to the immobilized TIR1 protein will cause a change in the refractive index at the surface, which is detected by the SPR instrument and recorded as a response unit (RU).

  • Data Analysis: After each injection, allow for a dissociation phase where the running buffer flows over the chip. Regenerate the sensor surface to remove any bound ligand. Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Gene Expression Analysis (Quantitative Real-Time PCR - qRT-PCR)

Objective: To measure the change in expression of auxin-responsive genes in response to treatment with the test herbicide.

Methodology:

  • Plant Treatment: Grow susceptible plant seedlings (e.g., Arabidopsis thaliana) under controlled conditions. Treat the seedlings with the test herbicide at a specific concentration and for various time points. Include a mock-treated control group.

  • RNA Extraction and cDNA Synthesis: Harvest the plant tissue and immediately freeze it in liquid nitrogen. Extract total RNA using a suitable kit and treat with DNase to remove any contaminating genomic DNA. Synthesize complementary DNA (cDNA) from the purified RNA using a reverse transcriptase enzyme.

  • qRT-PCR: Perform qRT-PCR using the synthesized cDNA as a template. Use primers specific for the target auxin-responsive genes (e.g., GH3, SAURs) and a reference gene (e.g., actin) for normalization.

  • Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method. Compare the gene expression levels in the herbicide-treated samples to the mock-treated controls.

Visualizations

Auxin_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm / Nucleus Synthetic_Auxin Synthetic Auxin (e.g., this compound) TIR1_AFB TIR1/AFB Receptor Synthetic_Auxin->TIR1_AFB Binds to SCF_Complex SCF E3 Ubiquitin Ligase TIR1_AFB->SCF_Complex Recruits Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA Ubiquitinates Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Inhibits Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Uncontrolled_Growth Uncontrolled Growth (Ethylene, ABA, Cell Elongation) Auxin_Genes->Uncontrolled_Growth Leads to

Caption: Simplified signaling pathway of synthetic auxin herbicides.

Experimental_Workflow Start Hypothesize Mechanism (Synthetic Auxin) Binding_Assay Receptor Binding Assay (e.g., SPR with TIR1) Start->Binding_Assay Gene_Expression Gene Expression Analysis (qRT-PCR of Auxin-Responsive Genes) Start->Gene_Expression Whole_Plant_Assay Whole-Plant Dose-Response Assay (Determine EC50) Start->Whole_Plant_Assay Data_Analysis Data Analysis and Interpretation Binding_Assay->Data_Analysis Gene_Expression->Data_Analysis Whole_Plant_Assay->Data_Analysis Conclusion Confirm Mechanism of Action Data_Analysis->Conclusion

Caption: Experimental workflow for characterizing the mechanism of action.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenoxyalkanoic acids represent a mature yet persistently relevant class of herbicides. Their biological activity stems from their ability to mimic the natural plant hormone auxin, leading to uncontrolled growth and eventual death in susceptible plant species. This technical guide delves into the core biological activity of 2-(4-Chlorophenoxy)butanoic acid, the active form of 2-(4-Chlorophenoxy)butane, and its related compounds. While specific quantitative data for this compound is scarce in publicly available literature, this document synthesizes the wealth of information on closely related phenoxyalkanoic acids to provide a comprehensive understanding of their mechanism of action, structure-activity relationships, and the methodologies used to evaluate their efficacy. This guide is intended to serve as a foundational resource for researchers engaged in the study of herbicides, plant physiology, and the development of new agrochemicals.

Introduction

Phenoxyalkanoic acid herbicides were among the first selective organic herbicides developed, revolutionizing weed control in agriculture.[1] These compounds are synthetic auxins, mimicking the action of indole-3-acetic acid (IAA), a natural plant growth regulator.[1][2] By disrupting the delicate hormonal balance that governs plant growth and development, these herbicides induce a cascade of physiological and morphological aberrations in broadleaf weeds, leading to their demise, while monocotyledonous crops often exhibit a higher tolerance.[2]

This compound, through metabolic activation in the plant to its corresponding butanoic acid, is a member of this chemical family. Understanding its biological activity requires an in-depth look at the broader class of phenoxyalkanoic acids, for which a substantial body of research exists. This guide will explore their mechanism of action at the molecular level, the influence of chemical structure on herbicidal efficacy, and the experimental protocols employed to quantify their biological effects.

Mechanism of Action: The Synthetic Auxin Pathway

The primary mode of action for phenoxyalkanoic acid herbicides is the disruption of auxin homeostasis.[3] These synthetic compounds are more resistant to degradation within the plant than endogenous IAA, leading to a persistent and overwhelming auxin signal.[3] This sustained signal triggers a complex downstream cascade that ultimately results in phytotoxicity.

The molecular events are initiated by the binding of the synthetic auxin to a co-receptor complex consisting of an F-box protein, such as Transport Inhibitor Response 1 (TIR1) or Auxin Signaling F-box (AFB) proteins, and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor protein.[4][5] This binding event promotes the ubiquitination of the Aux/IAA repressor, targeting it for degradation by the 26S proteasome.[5] The degradation of the Aux/IAA repressor releases Auxin Response Factors (ARFs), which are transcription factors that can then activate the expression of a multitude of auxin-responsive genes.[5] The uncontrolled and prolonged expression of these genes leads to a variety of detrimental effects, including epinastic growth, stem twisting, leaf malformation, and ultimately, plant death.[2]

Auxin_Signaling_Pathway cluster_nucleus Nucleus Auxin 2-(4-Chlorophenoxy)butanoic Acid (Synthetic Auxin) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA forms complex with Ub Ubiquitin TIR1_AFB->Ub recruits ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses Proteasome 26S Proteasome Aux_IAA->Proteasome degraded by Auxin_Responsive_Genes Auxin-Responsive Genes ARF->Auxin_Responsive_Genes activates transcription of Response Uncontrolled Growth & Plant Death Auxin_Responsive_Genes->Response Ub->Aux_IAA ubiquitinates

Figure 1. Simplified signaling pathway of synthetic auxins like 2-(4-Chlorophenoxy)butanoic acid.

Quantitative Biological Activity Data

Table 1: Herbicidal Activity of Selected Phenoxyalkanoic Acids on Various Plant Species

Compound Test Species Growth Stage Parameter Value Reference
2,4-D Sinapis alba (White Mustard) Seedling Root growth inhibition (GR50) 1.5 µM Inferred from general knowledge
MCPA Galium aparine (Cleavers) 2-4 leaf stage Whole plant fresh weight reduction (ED50) 30 g ai/ha [6]
Dichlorprop Arabidopsis thaliana Seedling Root growth inhibition Lower affinity than IAA [4]
Mecoprop Arabidopsis thaliana Seedling Root growth inhibition Higher binding to TIR1 than 2,4-D [4]
MCPB Chenopodium album Seedling Herbicidal efficacy More effective than commercial standard [7]

| 2,4-DB | Pisum sativum (Pea) | Post-emergence | Weed control | Registered for use |[8] |

Table 2: Auxin Receptor Binding Affinity of Selected Phenoxyalkanoic Acids

Compound Receptor Assay Type Parameter Value Reference
2,4-D AtTIR1 Surface Plasmon Resonance Relative Binding 29% of IAA [4]
2,4-D AtAFB2 Surface Plasmon Resonance Relative Binding 22% of IAA [4]
2,4-D AtAFB5 Surface Plasmon Resonance Relative Binding 40% of IAA [4]
Mecoprop AtTIR1 Surface Plasmon Resonance Relative Binding Higher than 2,4-D [4]

| Dichlorprop | AtTIR1 | Surface Plasmon Resonance | Relative Binding | Higher than 2,4-D |[4] |

Structure-Activity Relationships (SAR)

The biological activity of phenoxyalkanoic acids is significantly influenced by their chemical structure. Key structural features that determine herbicidal efficacy include:

  • The Carboxylic Acid Group: This group is essential for auxin-like activity, as it mimics the carboxylate of IAA. Esters and salts of these acids are often used in commercial formulations and are converted to the active acid form within the plant.[1]

  • The Phenoxy Ring: The substitution pattern on the aromatic ring is a critical determinant of activity and selectivity. The position and nature of halogen and methyl substituents influence the molecule's fit into the auxin co-receptor complex. For instance, 4-chlorophenoxyacetic acid has a higher reactivity compared to phenoxyacetic acid.[9]

  • The Alkyl Side Chain: The length and branching of the alkyl chain connecting the phenoxy ring to the carboxylic acid affect the compound's properties. The introduction of a methyl group at the alpha-carbon of the propionic acid side chain, as seen in mecoprop and dichlorprop, creates a chiral center.[1]

  • Stereochemistry: For chiral phenoxyalkanoic acids, the biological activity is often enantioselective. In the case of auxin-like herbicides such as dichlorprop and mecoprop, the (R)-enantiomer is responsible for the herbicidal activity.[1] This stereoselectivity is a crucial consideration in the development and application of these herbicides. It is highly probable that the (R)-enantiomer of 2-(4-Chlorophenoxy)butanoic acid is the more biologically active isomer.

Experimental Protocols

A variety of experimental protocols are employed to assess the biological activity of phenoxyalkanoic acid herbicides. These can be broadly categorized into whole-plant bioassays, cellular assays, and biochemical assays.

Whole-Plant Herbicidal Efficacy Bioassay

This protocol provides a general framework for assessing the herbicidal effect of a test compound on whole plants.

Objective: To determine the dose-response relationship of a herbicide on a target plant species.

Materials:

  • Test compound (e.g., 2-(4-Chlorophenoxy)butanoic acid)

  • Target plant species (e.g., Sinapis alba or a relevant weed species)

  • Susceptible control plant species

  • Tolerant crop species (optional, for selectivity testing)

  • Potting medium (soil, sand, or artificial mix)

  • Pots or trays

  • Growth chamber or greenhouse with controlled environmental conditions (light, temperature, humidity)

  • Herbicide sprayer or micropipettes for application

  • Balance for measuring plant biomass

Procedure:

  • Plant Cultivation: Sow seeds of the test species in pots filled with a suitable growth medium. Allow the plants to grow to a specific developmental stage (e.g., 2-4 true leaves).

  • Herbicide Application: Prepare a series of dilutions of the test compound in an appropriate solvent (e.g., water with a surfactant). Apply the herbicide solutions to the plants using a calibrated sprayer to ensure uniform coverage. A control group should be treated with the solvent only.

  • Incubation: Return the treated plants to the growth chamber or greenhouse and maintain them under optimal growing conditions for a specified period (e.g., 14-21 days).

  • Data Collection: At the end of the incubation period, visually assess the plants for signs of phytotoxicity (e.g., epinasty, chlorosis, necrosis). Harvest the above-ground biomass and measure the fresh or dry weight.

  • Data Analysis: Calculate the percent inhibition of growth for each herbicide concentration relative to the untreated control. Plot the percent inhibition against the logarithm of the herbicide concentration to generate a dose-response curve. From this curve, determine the EC50 or GR50 value.

Experimental_Workflow Start Start Plant_Cultivation Plant Cultivation (e.g., Sinapis alba) Start->Plant_Cultivation Application Herbicide Application (Spraying) Plant_Cultivation->Application Herbicide_Prep Herbicide Preparation (Serial Dilutions) Herbicide_Prep->Application Incubation Incubation (Controlled Environment) Application->Incubation Assessment Phytotoxicity Assessment (Visual & Biomass) Incubation->Assessment Data_Analysis Data Analysis (Dose-Response Curve, EC50) Assessment->Data_Analysis End End Data_Analysis->End

Figure 2. Generalized workflow for a whole-plant herbicidal bioassay.

Auxin Receptor Binding Assay (Surface Plasmon Resonance)

This protocol outlines a method for quantifying the binding affinity of a test compound to an auxin receptor.

Objective: To determine the kinetic parameters (association and dissociation rates) and affinity (KD) of a ligand for an auxin receptor.

Materials:

  • Purified auxin receptor protein (e.g., TIR1 or AFB)

  • Test compound (e.g., 2-(4-Chlorophenoxy)butanoic acid)

  • Biotinylated Aux/IAA degron peptide

  • Surface Plasmon Resonance (SPR) instrument and sensor chips (e.g., streptavidin-coated)

  • Running buffer

Procedure:

  • Chip Preparation: Immobilize the biotinylated Aux/IAA degron peptide onto the surface of the streptavidin-coated sensor chip.

  • Protein Preparation: Prepare solutions of the purified auxin receptor protein in the running buffer.

  • Ligand Preparation: Prepare a series of dilutions of the test compound in the running buffer.

  • Binding Analysis:

    • Inject the auxin receptor protein over the sensor surface in the presence of varying concentrations of the test compound.

    • The binding of the receptor to the immobilized peptide, facilitated by the auxin analog, is measured in real-time as a change in the SPR signal.

    • Following the association phase, inject running buffer without the receptor and ligand to monitor the dissociation phase.

  • Data Analysis: Fit the sensorgram data to appropriate kinetic models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Conclusion

While direct quantitative data for this compound remains elusive in the public domain, a comprehensive understanding of its biological activity can be inferred from the extensive research on related phenoxyalkanoic acid herbicides. These compounds act as synthetic auxins, disrupting plant growth by hijacking the natural auxin signaling pathway. The herbicidal efficacy is intrinsically linked to the chemical structure, with the substitution pattern on the phenoxy ring and the stereochemistry of the side chain playing pivotal roles. The experimental protocols detailed in this guide provide a robust framework for the evaluation of these and other auxin-mimicking herbicides. Further research focusing specifically on this compound and its enantiomers is warranted to precisely quantify its biological activity and to fully elucidate its potential as a selective herbicide. This will enable a more complete structure-activity relationship model for the phenoxybutanoic acid class of herbicides and could guide the development of novel, more effective, and environmentally benign weed management solutions.

References

The Uncharted Toxicity of 2-(4-Chlorophenoxy)butane: A Read-Across Toxicological Assessment

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(4-Chlorophenoxy)butane is a chemical compound for which specific toxicity data is scarce. To address this knowledge gap, this whitepaper employs a read-across approach, leveraging toxicological data from the structurally related chlorophenoxy herbicides and the butane moiety. This analysis suggests that the toxicological profile of this compound may be influenced by both the chlorophenoxy group, known for potential systemic toxicity, and the butane chain, which can act as a simple asphyxiant at high concentrations. Key areas of potential concern include systemic effects, particularly on the renal and endocrine systems, and possible, though likely weak, genotoxic and carcinogenic potential associated with the chlorophenoxy class. The butane component primarily poses a risk of central nervous system depression and asphyxiation at high concentrations. This document synthesizes available quantitative data, details relevant experimental protocols, and provides visualizations to guide further research and safety assessments.

Introduction to Read-Across Toxicology

In the absence of direct experimental data for a target chemical, read-across is a scientifically credible approach used to predict its toxicological properties by analyzing data from structurally similar source chemicals. This method is predicated on the principle that similar chemical structures are likely to exhibit similar physicochemical properties, leading to comparable absorption, distribution, metabolism, excretion (ADME) profiles, and ultimately, similar toxicological effects.

For this compound, this guide will draw upon the extensive toxicological databases for:

  • Chlorophenoxy Herbicides: This class of compounds, including 2,4-D, 2,4,5-T, and MCPA, shares the chlorophenoxy functional group. Data from these compounds can provide insights into the potential systemic toxicity of the chlorophenoxy moiety of the target compound.

  • Butane: As a simple alkane, the toxicological profile of butane is well-characterized, primarily relating to its effects as a simple asphyxiant and its potential for central nervous system depression at high concentrations.

The logical framework for this read-across assessment is visualized below.

cluster_source Source Compounds cluster_target Target Compound cluster_properties Inferred Toxicological Properties Chlorophenoxy Herbicides Chlorophenoxy Herbicides Systemic Toxicity Systemic Toxicity Chlorophenoxy Herbicides->Systemic Toxicity Genotoxicity/Carcinogenicity Genotoxicity/Carcinogenicity Chlorophenoxy Herbicides->Genotoxicity/Carcinogenicity Butane Butane Acute Inhalation Toxicity Acute Inhalation Toxicity Butane->Acute Inhalation Toxicity This compound This compound Systemic Toxicity->this compound Genotoxicity/Carcinogenicity->this compound Acute Inhalation Toxicity->this compound

Figure 1: Logical framework for the read-across assessment of this compound.

Toxicological Data from Analogue Compounds

The following sections summarize the toxicological data for the selected analogue compounds. All quantitative data are presented in tabular format for ease of comparison.

Acute Toxicity

Acute toxicity data provides information on the adverse effects that can occur after a single exposure to a substance.

Compound/AnalogueTest SpeciesRoute of AdministrationLD50/LC50Reference
Chlorophenoxy Herbicides
2,4-DRatOral600-800 mg/kg[1]
2,4-DRabbitDermal>2,000 mg/kg[1]
2,4-DRatInhalation>1,790 mg/m³[1]
Butane
ButaneRatInhalation (4 hours)278,000 ppm[2]
ButaneMouseInhalation (2 hours)287,000 ppm[2]

Inference for this compound: Based on the data for 2,4-D, this compound is likely to have low to moderate acute toxicity via the oral and dermal routes. The butane moiety suggests that at very high concentrations, it could act as a simple asphyxiant, leading to central nervous system depression.[3][4]

Genotoxicity

Genotoxicity assays are used to determine if a substance can cause damage to genetic material.

Compound/AnalogueAssay TypeTest SystemResultsReference
Chlorophenoxy Herbicides
2,4-DAmes TestSalmonella typhimuriumNegative[5]
2,4-DCHO/HGPRT Forward Mutation AssayChinese Hamster Ovary CellsWeakly Mutagenic[5]
2,4-DChromosomal AberrationChinese Hamster Ovary CellsPositive (without metabolic activation)[5]
2,4-DUnscheduled DNA SynthesisRat HepatocytesNegative[5]
MCPAVarious in vitro and in vivo assaysBacterial and mammalian cellsNon-mutagenic[6]
Butane
ButaneAmes TestNot SpecifiedNo data available[7]

Inference for this compound: The chlorophenoxy herbicides show mixed results in genotoxicity studies, with some evidence of weak mutagenicity and clastogenicity in vitro.[5][8] However, in vivo studies are often negative.[6] Therefore, this compound may have a low potential for genotoxicity.

Carcinogenicity

Carcinogenicity studies assess the potential of a substance to cause cancer.

Compound/AnalogueTest SpeciesRoute of AdministrationFindingsReference
Chlorophenoxy Herbicides
2,4,5-TRatOral (dietary)No compound-related increase in tumors[5]
2,4,5-TMouseOral or SubcutaneousNot carcinogenic[5]
Chlorophenoxy Herbicides (as a group)HumanEpidemiological StudiesLimited evidence of association with Non-Hodgkin Lymphoma (NHL)[5][9]
IARC Classification (Chlorophenoxy herbicides)Group 2B: Possibly carcinogenic to humans[5]
Butane
ButaneNot specifiedNot specifiedNot listed as a carcinogen by IARC or NTP[7]

Inference for this compound: While animal studies on some chlorophenoxy herbicides have not shown a carcinogenic effect, epidemiological studies have suggested a possible link to certain cancers, leading to an IARC classification of Group 2B for the class.[5][9][10] Therefore, a carcinogenic potential for this compound, although likely low, cannot be entirely ruled out and would warrant further investigation.

Reproductive and Developmental Toxicity

These studies evaluate the potential adverse effects on sexual function, fertility, and development of the offspring.

Compound/AnalogueTest SpeciesEffectNOAEL/LOAELReference
Chlorophenoxy Herbicides
2,4,5-TMouseTeratogenic effects (cleft palate, kidney malformations)Doses > 20 mg/kg/day[5]
2,4-D Butyric Acid (2,4-DB)RabbitEmbryotoxic effect (at maternally toxic doses)12 mg/kg/day[5]
Butane
ButaneRatNo adverse reproductive or developmental effectsNOAEL = 12,000 ppm[11]

Inference for this compound: The chlorophenoxy herbicides have shown some evidence of reproductive and developmental toxicity at high doses, often in the presence of maternal toxicity.[5] The butane component is not expected to contribute to reproductive toxicity.[11] Therefore, this compound may have the potential for reproductive and developmental effects at high exposure levels.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are representative protocols for key experiments.

Ames Test (Bacterial Reverse Mutation Assay)

Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

cluster_workflow Ames Test Workflow A Prepare bacterial strains (e.g., TA98, TA100) B Mix bacteria, test compound, and S9 mix (for metabolic activation) A->B C Pour mixture onto minimal glucose agar plates B->C D Incubate plates at 37°C for 48-72 hours C->D E Count revertant colonies D->E F Compare colony counts of treated plates to control plates E->F

Figure 2: A generalized workflow for the Ames Test.

Methodology:

  • Bacterial Strains: Several histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used, each sensitive to different types of mutagens.

  • Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 fraction), typically derived from the livers of rats pre-treated with an enzyme inducer like Aroclor 1254. This mimics mammalian metabolism.

  • Exposure: The bacterial culture, the test substance at various concentrations, and either the S9 mix or a buffer are combined in a test tube.

  • Plating: The mixture is then poured onto agar plates containing a minimal amount of histidine, which allows for a few cell divisions but does not support the growth of non-revertant colonies.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

In Vivo Micronucleus Test

Objective: To detect chromosomal damage or damage to the mitotic apparatus in erythroblasts by assessing the formation of micronuclei in developing erythrocytes.

cluster_workflow In Vivo Micronucleus Test Workflow A Administer test compound to rodents (e.g., mice) B Collect bone marrow at appropriate time points (e.g., 24 and 48 hours after dosing) A->B C Prepare bone marrow smears on microscope slides B->C D Stain slides to differentiate polychromatic (immature) and normochromatic (mature) erythrocytes C->D E Score the frequency of micronucleated polychromatic erythrocytes (MN-PCEs) D->E F Compare MN-PCE frequency in treated groups to the control group E->F

Figure 3: A generalized workflow for the In Vivo Micronucleus Test.

Methodology:

  • Animal Dosing: The test substance is administered to a suitable rodent species (usually mice or rats) via an appropriate route (e.g., oral gavage, intraperitoneal injection). A range of doses, including a maximum tolerated dose, and a negative control are used.

  • Sample Collection: At specific time intervals after dosing (typically 24 and 48 hours), bone marrow is collected from the femur or tibia.

  • Slide Preparation: Bone marrow cells are flushed from the bones, and smears are prepared on microscope slides.

  • Staining: The slides are stained with a dye (e.g., Giemsa, acridine orange) that allows for the differentiation of young, anucleated red blood cells (polychromatic erythrocytes, PCEs) from mature red blood cells (normochromatic erythrocytes, NCEs).

  • Microscopic Analysis: A predetermined number of PCEs (e.g., 2000 per animal) are scored under a microscope for the presence of micronuclei. The ratio of PCEs to NCEs is also determined to assess bone marrow toxicity.

  • Data Analysis: The frequency of micronucleated PCEs in the treated groups is statistically compared to that of the control group. A significant, dose-related increase indicates that the substance is clastogenic or aneugenic in vivo.

Potential Signaling Pathways of Toxicity

The toxicity of chlorophenoxy herbicides is not fully elucidated, but several mechanisms have been proposed. One potential pathway involves the induction of oxidative stress, which can lead to cellular damage.

cluster_pathway Potential Oxidative Stress Pathway A Chlorophenoxy Compound Exposure B Increased Reactive Oxygen Species (ROS) Production A->B C Depletion of Antioxidant Defenses (e.g., Glutathione) A->C D Oxidative Damage to Lipids, Proteins, and DNA B->D C->D E Cellular Dysfunction and Apoptosis D->E

Figure 4: A potential signaling pathway for chlorophenoxy herbicide-induced toxicity.

This pathway suggests that exposure to chlorophenoxy compounds could disrupt the cellular redox balance, leading to an overproduction of reactive oxygen species (ROS). This, coupled with the depletion of endogenous antioxidants, can result in oxidative damage to critical cellular components, ultimately leading to cell death and tissue damage.

Conclusion and Recommendations

The read-across analysis presented in this guide provides a preliminary toxicological assessment of this compound. The available data from structurally similar compounds suggest that this chemical may possess low to moderate acute toxicity, a potential for systemic effects (particularly on the kidneys), and a weak genotoxic and carcinogenic potential associated with its chlorophenoxy moiety. The butane component introduces a risk of central nervous system depression and asphyxiation at high concentrations.

It is imperative to underscore that these are inferred toxicological properties. For a definitive risk assessment, the following experimental studies on this compound are recommended:

  • Acute Toxicity: Oral, dermal, and inhalation LD50/LC50 studies.

  • Genotoxicity: A standard battery of tests, including an Ames test, an in vitro chromosomal aberration assay, and an in vivo micronucleus test.

  • Repeat-Dose Toxicity: A 28-day or 90-day repeat-dose oral toxicity study in rodents to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).

  • ADME Studies: To understand the absorption, distribution, metabolism, and excretion of the compound, which is critical for extrapolating data between species and for risk assessment.

The information and visualizations provided in this whitepaper serve as a foundational resource for guiding future research and ensuring the safe handling and development of this compound.

References

environmental fate and degradation of 2-(4-Chlorophenoxy)butane

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Environmental Fate and Degradation of 2-(4-Chlorophenoxy)butane

Introduction

This compound belongs to the class of chlorophenoxy compounds, which are characterized by a chlorine-substituted phenyl ring linked to an aliphatic side chain via an ether bond. While extensively used as herbicides, the environmental persistence, degradation pathways, and ultimate fate of these compounds are of significant interest to researchers, environmental scientists, and regulatory bodies. This document synthesizes available knowledge from analogous compounds to construct a probable environmental fate profile for this compound, covering its abiotic and biotic degradation, soil mobility, and persistence.

Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photolysis, are crucial in determining the initial breakdown of a chemical in the environment without microbial intervention.

Hydrolysis

The ether linkage in chlorophenoxy compounds is generally stable to hydrolysis under typical environmental pH conditions (pH 5-9). For 2,4-D, hydrolysis is considered a negligible environmental fate process[1]. By analogy, this compound is expected to be resistant to hydrolysis in soil and aquatic environments.

Photolysis

Photolysis, or degradation by sunlight, can be a significant fate process for compounds present in sunlit surface waters or on soil surfaces. For 2,4-D, photolysis in water is recognized as an important degradation route[1]. The process typically involves the cleavage of the ether bond and/or the reductive dehalogenation (removal of chlorine) from the aromatic ring. The primary photodegradation products of 2,4-D are 2,4-dichlorophenol (2,4-DCP) and other phenolic substances[1]. It is plausible that this compound would undergo similar photolytic degradation, yielding 4-chlorophenol and butane-related byproducts.

Biodegradation

The primary mechanism for the dissipation of chlorophenoxy compounds from the environment is microbial degradation. The rate and pathway of biodegradation are highly dependent on environmental conditions, such as the presence of adapted microbial populations, oxygen levels, temperature, and pH.

Aerobic Biodegradation

In aerobic environments, microorganisms have been shown to effectively degrade 2,4-D. The degradation pathway is well-elucidated and typically initiated by the enzymatic cleavage of the ether linkage. This is a critical first step that detoxifies the parent compound.

A common pathway involves an α-ketoglutarate-dependent 2,4-D dioxygenase (TfdA), which cleaves the side chain to form 2,4-dichlorophenol (2,4-DCP)[2]. The resulting phenol is then hydroxylated and the aromatic ring is cleaved, ultimately funneling the intermediates into the tricarboxylic acid (TCA) cycle[2]. For this compound, a similar initial step is anticipated, where microbial enzymes would cleave the ether bond to form 4-chlorophenol and a butanol or butanoic acid derivative. The 4-chlorophenol would then undergo further degradation.

dot

Caption: Proposed aerobic biodegradation pathway for this compound.

Anaerobic Biodegradation

Under anaerobic (oxygen-depleted) conditions, such as in saturated soils or sediments, the degradation of chlorophenoxy compounds is significantly slower. The half-life of 2,4-D in anaerobic aquatic environments can range from 41 to 333 days, compared to a much shorter aerobic half-life[1][3]. The primary degradation mechanism under these conditions is often reductive dehalogenation, where microorganisms remove chlorine atoms from the aromatic ring before its cleavage. For related compounds like 2,4,5-T, anaerobic degradation proceeds through a series of sequential dehalogenation steps[4]. Therefore, this compound is expected to be significantly more persistent under anaerobic conditions.

Environmental Fate and Mobility

Soil Sorption and Mobility

The movement of a chemical through the soil profile is largely governed by its sorption to soil particles. For acidic herbicides like 2,4-D, sorption is strongly influenced by soil organic matter content, clay content, and pH[5][6]. Sorption generally increases with higher organic matter and clay content and decreases at higher pH[5].

This compound, being a neutral molecule, is expected to have moderate hydrophobicity due to the butane side chain. Its sorption in soil will be primarily driven by partitioning into soil organic matter. The organic carbon-water partitioning coefficient (Koc) is a key parameter for predicting this behavior. While no specific Koc is available for this compound, data for 2,4-D provides a reference point (see Table 1). Given its less polar nature compared to 2,4-D acid, this compound may exhibit slightly stronger sorption and consequently lower mobility in soil.

Quantitative Data Summary (Based on 2,4-D)

The following tables summarize quantitative data for 2,4-D, which can be used as a proxy to estimate the environmental behavior of this compound.

Table 1: Soil Sorption and Mobility of 2,4-D

Parameter Value Range Influencing Factors Citation
Sorption Coefficient (Kd) 1.35 - 35.26 Organic matter, clay content [6]
Freundlich Coefficient (Kf) 1.1 - 24.1 µg¹⁻¹/ⁿ mL¹/ⁿg⁻¹ Organic carbon, Fe/Al oxides [7]

| Organic Carbon Coeff. (Koc) | 9.15x10⁻² - 6.74x10² cm³/g | Soil type, pH |[8] |

Table 2: Environmental Persistence (Half-life) of 2,4-D

Environment Half-life (t½) Conditions Citation
Soil (Aerobic) Typically <10 days Dependent on microbial community, temp., moisture [8]
Soil (Field Dissipation) 59.3 days (average) Varies with climate and soil type [8]
Aquatic (Aerobic) ~15 days [1]
Aquatic (Anaerobic) 41 - 333 days Oxygen-depleted water/sediment [1][3]

| Hydrolysis | 39 days | |[8] |

Experimental Protocols

Standardized protocols, such as those from the Organisation for Economic Co-operation and Development (OECD) or the U.S. Environmental Protection Agency (EPA), are used to determine the environmental fate of chemicals.

Biodegradation Screening
  • Methodology: Based on OECD Guideline 301 (Ready Biodegradability). A small amount of the test substance is incubated in a mineral medium with a microbial inoculum (e.g., from activated sludge). Degradation is followed by measuring CO₂ evolution or O₂ consumption over 28 days.

Soil Sorption/Desorption
  • Methodology: Based on OECD Guideline 106 (Adsorption - Desorption Using a Batch Equilibrium Method).

    • Preparation: Soil samples are characterized for properties like pH, organic carbon content, and texture.

    • Equilibration: A known mass of soil is equilibrated with a solution of the test substance of known concentration in a centrifuge tube.

    • Analysis: The tubes are agitated for a defined period (e.g., 24-48 hours) to reach equilibrium. After centrifugation, the concentration of the substance remaining in the supernatant is measured.

    • Calculation: The amount of substance sorbed to the soil is calculated by difference. The experiment is repeated with a range of concentrations to generate a sorption isotherm. Desorption is measured by replacing the supernatant with a fresh solution and measuring the amount of substance that leaches back off the soil.

dot

ExperimentalWorkflow start Start: Environmental Fate Assessment char Characterize Test Substance (Purity, Solubility, etc.) start->char abiotic Abiotic Degradation Studies char->abiotic biotic Biotic Degradation Studies char->biotic mobility Mobility Studies char->mobility hydrolysis Hydrolysis (OECD 111) abiotic->hydrolysis photolysis Photolysis (OECD 316) abiotic->photolysis end End: Environmental Risk Assessment hydrolysis->end photolysis->end aerobic Aerobic Soil/Water (OECD 301, 307) biotic->aerobic anaerobic Anaerobic Soil/Water (OECD 308) biotic->anaerobic aerobic->end anaerobic->end sorption Soil Sorption/Desorption (OECD 106) mobility->sorption sorption->end

Caption: General experimental workflow for environmental fate assessment.

Conclusion

While specific data for this compound is lacking, a robust, science-based prediction of its environmental fate can be made by examining structurally similar compounds. It is expected to be susceptible to aerobic biodegradation, primarily through microbial cleavage of its ether bond, leading to the formation of 4-chlorophenol. Photolysis may contribute to its degradation in aquatic systems, but hydrolysis is likely negligible. The compound is expected to be significantly more persistent under anaerobic conditions. Its mobility in soil will be moderate, governed by its partitioning into soil organic matter. The experimental protocols and data provided for 2,4-D in this guide serve as a foundational framework for any future empirical studies on this compound.

References

A Comprehensive Review of 2-(4-Chlorophenoxy)butane: A Predictive Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, a thorough review of scientific literature reveals no specific studies on the synthesis, properties, or biological activity of 2-(4-Chlorophenoxy)butane. This technical guide, therefore, presents a predictive analysis based on the well-established chemistry and biological effects of structurally related compounds, primarily chlorophenoxy herbicides and other aryl ethers. This document is intended for researchers, scientists, and drug development professionals as a theoretical framework to guide potential future investigations into this compound.

Introduction

This compound belongs to the class of aryl ethers, compounds characterized by an oxygen atom connected to an aromatic ring and an alkyl group. The presence of a chlorine atom on the phenyl ring and a butane chain suggests potential for biological activity, drawing parallels to the widely studied phenoxy herbicides. This guide will extrapolate from existing knowledge to predict the chemical properties, potential synthesis routes, and likely biological and toxicological profiles of this compound.

Predicted Physicochemical Properties

The physicochemical properties of a compound are crucial for determining its behavior in biological systems. Based on its structure, the following properties for this compound can be predicted.

PropertyPredicted Value/Characteristic
Molecular Formula C₁₀H₁₃ClO
Molecular Weight 184.66 g/mol
Appearance Likely a colorless to pale yellow liquid
Boiling Point Estimated to be in the range of 220-240 °C
Solubility Low solubility in water, high solubility in organic solvents
LogP Estimated to be between 3.5 and 4.5

Predicted Synthesis Methodology

The most probable and well-established method for the synthesis of this compound is the Williamson ether synthesis.[1][2][3] This reaction involves the nucleophilic substitution of a halide by an alkoxide.

Experimental Protocol: Williamson Ether Synthesis

Reaction:

4-Chlorophenol + 2-Bromobutane → this compound + HBr

Materials:

  • 4-Chlorophenol

  • 2-Bromobutane

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Aprotic polar solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Dichloromethane or diethyl ether for extraction

  • Distilled water

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

  • Heating mantle and magnetic stirrer

  • Rotary evaporator

Procedure:

  • Formation of the Phenoxide: In a round-bottom flask, dissolve 4-chlorophenol in the chosen aprotic polar solvent.

  • Add an equimolar amount of a strong base, such as sodium hydroxide or potassium hydroxide, to the solution.

  • Stir the mixture at room temperature for 30-60 minutes to ensure the complete formation of the sodium or potassium 4-chlorophenoxide salt.

  • Addition of the Alkyl Halide: To the same flask, add a slight excess (1.1 equivalents) of 2-bromobutane dropwise.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours (4-24 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing distilled water.

  • Extract the aqueous layer with an organic solvent like dichloromethane or diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with a saturated sodium chloride solution (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products 4-Chlorophenol 4-Chlorophenol Deprotonation Deprotonation 4-Chlorophenol->Deprotonation 2-Bromobutane 2-Bromobutane SN2 Attack SN2 Attack 2-Bromobutane->SN2 Attack Base (NaOH) Base (NaOH) Base (NaOH)->Deprotonation H2O H2O Deprotonation->H2O 4-Chlorophenoxide 4-Chlorophenoxide Deprotonation->4-Chlorophenoxide Forms This compound This compound SN2 Attack->this compound NaBr NaBr SN2 Attack->NaBr 4-Chlorophenoxide->SN2 Attack Predicted_MoA This compound This compound Auxin_Receptor Auxin Receptor This compound->Auxin_Receptor Binds to Gene_Expression Altered Gene Expression Auxin_Receptor->Gene_Expression Triggers Cell_Division Uncontrolled Cell Division Gene_Expression->Cell_Division Plant_Death Plant Death Cell_Division->Plant_Death

References

A Technical Guide to the Historical Development of Phenoxyalkanoic Acid Herbicides

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides a comprehensive overview of the historical development, chemical synthesis, mode of action, and key experimental protocols related to phenoxyalkanoic acid herbicides. First discovered in the 1940s, these synthetic auxins marked a revolutionary step in agriculture, enabling the selective control of broadleaf weeds in cereal crops. This document details the timeline of their discovery and commercialization, focusing on seminal compounds like 2,4-D and MCPA. It presents detailed experimental methodologies for their synthesis and efficacy evaluation, summarizes critical quantitative data in tabular format, and visualizes the complex biochemical pathways and experimental workflows using Graphviz diagrams. This guide is intended for researchers, scientists, and professionals in the fields of agricultural science and drug development, offering an in-depth resource on this historically significant class of herbicides.

Introduction

Phenoxyalkanoic acid herbicides are a class of organic compounds that act as synthetic mimics of the natural plant growth hormone indole-3-acetic acid (IAA), the most common auxin.[1][2] Their discovery during the 1940s transformed agricultural practices by introducing the concept of selective weed control.[3][4] When applied to susceptible broadleaf (dicot) plants, they induce rapid, uncontrolled growth that ultimately leads to plant death, while monocot crops like wheat, corn, and rice remain relatively unaffected.[2][5] This selectivity made them one of the most important and widely used herbicide families globally.[5] The most prominent members of this class include 2,4-dichlorophenoxyacetic acid (2,4-D) and (4-chloro-2-methylphenoxy)acetic acid (MCPA).[2]

Historical Development

The development of phenoxyalkanoic acid herbicides was a landmark achievement of World War II-era research, with multiple independent discoveries occurring in the United Kingdom and the United States.[6]

  • 1940s: A Revolutionary Discovery : The journey began with research into plant growth regulators. In the early 1940s, scientists at Imperial Chemical Industries (ICI) in the UK, led by William G. Templeman, were investigating compounds with greater selective activity than natural auxins.[7] By 1941, they had synthesized MCPA and recognized its potent herbicidal properties.[7] Concurrently and independently, a team at Rothamsted Experimental Station (UK) and two groups in the United States (one led by Franklin D. Jones and another by Ezra Kraus and John Mitchell) were also developing 2,4-D.[6]

  • 1945-1946: Commercial Introduction : Due to wartime secrecy, the first scientific report on these herbicides was not published by the original discoverers.[6] The first publication in the open scientific literature appeared in 1945.[7] Commercial release quickly followed, with 2,4-D and MCPA becoming available to farmers in 1946, marking the start of the modern chemical weed control era.[2][7][8]

  • Post-War Expansion : By the mid-1950s, phenoxy herbicides were in widespread use, significantly boosting crop yields by reducing weed competition.[2][3] This period saw the development of related compounds, including 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), which was later restricted due to contamination with dioxins.

  • Later Developments : Further research led to the commercialization of analogues like mecoprop, dichlorprop, and fenoprop, which feature an additional methyl group that creates a chiral center.[2] It was discovered that the herbicidal activity resides almost exclusively in the (2R)-isomer.[2] Propesticides such as 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB) and 4-(4-chloro-2-methylphenoxy)butyric acid (MCPB) were also developed; these are converted into the active forms (2,4-D and MCPA, respectively) within the target plant.[2]

Chemical Synthesis

The synthesis of phenoxyalkanoic acid herbicides is typically achieved through the condensation of a substituted phenol with a chloroalkanoic acid in an alkaline medium.

General Synthesis Pathway

The fundamental reaction involves the Williamson ether synthesis, where a phenoxide ion reacts with an alkyl halide. For phenoxyacetic acids, this involves reacting a specific chlorophenol with chloroacetic acid under basic conditions.[7][9]

Experimental Protocol: Synthesis of 2,4-D

This protocol is based on the common industrial synthesis method.[9][10]

Materials:

  • 2,4-dichlorophenol

  • Monochloroacetic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Water

  • Reaction vessel with reflux condenser and stirrer

Methodology:

  • Prepare a strongly alkaline solution by dissolving sodium hydroxide in water within the reaction vessel.

  • Add 2,4-dichlorophenol to the alkaline solution with continuous stirring to form sodium 2,4-dichlorophenoxide.

  • Slowly add a solution of monochloroacetic acid to the reaction mixture.

  • Heat the mixture to a moderate temperature and reflux for several hours. The reaction is the condensation of the phenoxide with chloroacetic acid.

  • After the reaction is complete, cool the mixture.

  • Acidify the solution with hydrochloric acid to precipitate the 2,4-D free acid.

  • Filter the precipitate, wash it thoroughly with cold water to remove inorganic salts and unreacted starting materials.

  • Dry the resulting white solid to obtain 2,4-dichlorophenoxyacetic acid.

  • Further purification can be achieved by recrystallization from a suitable solvent like toluene.[11]

Experimental Protocol: Synthesis of MCPA

This protocol is based on the synthesis method for MCPA.[7]

Materials:

  • 4-chloro-2-methylphenol (p-chloro-o-cresol)

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Water

  • Reaction vessel with reflux condenser and stirrer

Methodology:

  • Dissolve 4-chloro-2-methylphenol in a dilute aqueous solution of sodium hydroxide to form the corresponding phenoxide salt.

  • Add chloroacetic acid to the solution.

  • Heat the mixture under reflux for 2-4 hours to allow the substitution reaction to proceed.

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the mixture with hydrochloric acid until precipitation of the product is complete.

  • Collect the solid MCPA by filtration.

  • Wash the collected solid with water to remove impurities.

  • Dry the final product.

Mode of Action

Phenoxyalkanoic acids act as synthetic auxins, disrupting multiple growth processes in susceptible plants by overwhelming the natural hormone signaling pathways.[12]

Mimicking Natural Auxin

These herbicides are structurally similar to the natural plant auxin, IAA, but are more stable and persist longer within the plant.[1][13] At low concentrations, they can stimulate plant growth, but at the high concentrations used for herbicidal action, they cause unregulated and unsustainable growth, leading to epinasty (twisting of stems and petioles), tissue decay, and ultimately, plant death.[12][13]

Signaling Pathway of Auxin Herbicides

The primary mechanism of action involves the TIR1/AFB family of auxin receptors.[13][14] Binding of the synthetic auxin to these receptors triggers a cascade of molecular events that de-represses the expression of auxin-responsive genes.

Auxin Herbicide Signaling Pathway cluster_perception Cellular Perception cluster_transcription Transcriptional Regulation cluster_downstream Downstream Physiological Effects Herbicide Synthetic Auxin (e.g., 2,4-D) TIR1_AFB TIR1/AFB Receptor Herbicide->TIR1_AFB Binds to SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Activates Aux_IAA Aux/IAA Repressor ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses SCF_Complex->Aux_IAA Tags for Degradation (Ubiquitination) Auxin_Genes Auxin-Responsive Genes (e.g., ACS, NCED) ARF->Auxin_Genes Activates Transcription Ethylene Ethylene Production ↑ Auxin_Genes->Ethylene Upregulates ACS ABA ABA Accumulation ↑ Auxin_Genes->ABA Upregulates NCED Death Growth Disruption & Plant Death Ethylene->Death Photosynthesis Photosynthesis Genes ↓ ABA->Photosynthesis Represses ABA->Death Photosynthesis->Death

Caption: Auxin herbicide signaling from receptor binding to plant death.

The key molecular events are:

  • Receptor Binding: The synthetic auxin binds to the TIR1/AFB co-receptor complex.[15]

  • Aux/IAA Degradation: This binding promotes the interaction between the TIR1/AFB complex and Aux/IAA repressor proteins. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome.[13]

  • ARF Activation: The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which are transcription factors.[13]

  • Gene Expression: The now-active ARFs bind to the promoters of auxin-responsive genes, leading to their massive overexpression.[15]

Downstream Effects

The overexpression of auxin-responsive genes triggers a cascade of phytotoxic effects:

  • Ethylene Production: Among the upregulated genes are those encoding for ACC synthase (ACS), the rate-limiting enzyme in ethylene biosynthesis. The resulting overproduction of ethylene contributes to epinasty and senescence.[13][14]

  • Abscisic Acid (ABA) Accumulation: Auxin herbicides also upregulate the expression of 9-cis-epoxycarotenoid dioxygenase (NCED), the key enzyme in abscisic acid (ABA) biosynthesis.[14][15] The rapid and sustained accumulation of ABA is a primary driver of plant death, leading to the repression of photosynthesis-related genes, growth inhibition, and tissue decay.[13][15]

Quantitative Data

Table of Physicochemical Properties

This table summarizes key properties of major phenoxyalkanoic acid herbicides.

Property2,4-DMCPAMecoprop
Molecular Formula C₈H₆Cl₂O₃C₉H₉ClO₃C₁₀H₁₁ClO₃
Molar Mass ( g/mol ) 221.04200.62214.65
Melting Point (°C) 140.5[9]118-11994-95
Water Solubility Slightly soluble (900 mg/L at 25°C)825 mg/L at 25°C620 mg/L at 20°C
Vapor Pressure (Pa) 52.3 at 160°C[9]0.02 at 20°C0.31 at 20°C
pKa 2.64 - 3.31[9]3.073.78
Table of Herbicidal Efficacy

Efficacy is highly dependent on weed species, growth stage, and environmental conditions. This table provides a general overview.

HerbicideTarget WeedsGeneral Efficacy on Susceptible WeedsIneffective Against
2,4-D Annual and perennial broadleaf weeds>85% control[16]Grasses, established woody plants
MCPA Broadleaf weeds in cereals and pasture>80% control[16]Grasses, some resistant broadleaf species
Mecoprop (MCPP) Chickweed, clover, and other broadleaf weeds in turfGood to excellent control in turf mixturesGrasses
Dichlorprop (2,4-DP) Brush and deep-rooted perennial broadleaf weedsEffective on woody species and perennialsGrasses
Table of Toxicological Data

This table presents acute oral LD₅₀ values, indicating the dose required to be lethal to 50% of a test population.

CompoundSpeciesAcute Oral LD₅₀ (mg/kg body weight)Reference(s)
2,4-D Rat639[8]
Dog100[17]
Pig100-200 (single dose causes toxic effects)[18]
Chicken>300 (tolerated single dose)[18]
MCPA Rat700 - 1160[19]
Mecoprop Rat930 - 1166[19]
Table of Environmental Fate

This table summarizes the persistence and degradation of phenoxyalkanoic acids in the environment.

HerbicideSoil Half-Life (Typical)Primary Dissipation MechanismLeaching PotentialReference(s)
2,4-D ~10 days (variable, can be 2-4 weeks)Bacterial DegradationLow[20][21]
MCPA ~24 days (variable, can be up to 12 weeks)Bacterial DegradationLow[10][20][21]
Mecoprop-P 1-3 weeksBacterial DegradationSlightly Higher[20][22]
Dichlorprop-P 1-3 weeksBacterial DegradationSlightly Higher[20][22]

Note: The rate of degradation decreases in the order: 2,4-D > MCPA > mecoprop-P > dichlorprop-P.[20][22]

Experimental Methodologies

Protocol: Greenhouse Weed Control Efficacy Study

This protocol outlines a standard workflow for assessing the efficacy of a phenoxyalkanoic acid herbicide against target weed species under controlled greenhouse conditions.

Greenhouse Efficacy Workflow start Start cultivation 1. Weed Cultivation - Plant seeds of target species - Grow to 2-4 leaf stage start->cultivation treatment_prep 2. Herbicide Preparation - Prepare serial dilutions of herbicide - Include untreated control cultivation->treatment_prep application 3. Herbicide Application - Use a calibrated track sprayer - Ensure uniform coverage treatment_prep->application incubation 4. Incubation - Maintain controlled greenhouse conditions (temp, light, humidity) application->incubation assessment 5. Efficacy Assessment - Visual injury ratings (0-100%) - Collect at 7, 14, 21 days post-application incubation->assessment biomass 6. Biomass Measurement - Harvest above-ground biomass at 21 days - Measure fresh and dry weight assessment->biomass analysis 7. Data Analysis - ANOVA and mean separation (e.g., Tukey's HSD) - Calculate GR₅₀ / ED₅₀ values biomass->analysis end End analysis->end

Caption: Workflow for a standard greenhouse herbicide efficacy trial.

Methodology:

  • Plant Cultivation: Pot seeds of selected broadleaf weed species (e.g., Amaranthus retroflexus, Chenopodium album) in a standard greenhouse potting mix. Grow plants under controlled temperature and photoperiod conditions until they reach the 2- to 4-leaf stage, which is optimal for post-emergence herbicide application.[23]

  • Herbicide Preparation: Prepare stock solutions of the phenoxyalkanoic acid herbicide. Create a series of dilutions to test a range of application rates (e.g., 0.25x, 0.5x, 1x, 2x the recommended field rate). Include an untreated control group that is sprayed only with water and any adjuvant used in the herbicide formulation.

  • Application: Apply the herbicide treatments using a calibrated laboratory track sprayer designed to deliver a precise volume of spray solution uniformly across the target plants.

  • Post-Application Conditions: Return the treated plants to the greenhouse and arrange them in a completely randomized design. Maintain optimal growing conditions and monitor daily.

  • Data Collection:

    • Visual Injury Assessment: At 7, 14, and 21 days after treatment (DAT), visually assess each plant for signs of injury (e.g., epinasty, chlorosis, necrosis) on a scale of 0% (no effect) to 100% (complete plant death).[16]

    • Biomass Reduction: At 21 DAT, harvest the above-ground portion of each plant. Measure the fresh weight immediately. Dry the plant material in an oven at 60-70°C until a constant weight is achieved, then record the dry weight.[24]

  • Data Analysis: Analyze the visual injury and biomass data using Analysis of Variance (ANOVA). If significant treatment effects are found, perform a mean separation test (e.g., Tukey's HSD) to compare different application rates. The data can be used to calculate the dose required to cause 50% growth reduction (GR₅₀).

Protocol: Analysis of Phenoxyalkanoic Acids in Soil

Objective: To extract and quantify phenoxyalkanoic acid herbicide residues from soil samples using gas chromatography-mass spectrometry (GC-MS).

Materials:

  • Soil sample

  • Acetone, methanol, dichloromethane (pesticide grade)

  • Potassium hydroxide (KOH)

  • Sulfuric acid (H₂SO₄)

  • Anhydrous sodium sulfate

  • Diazomethane or other derivatizing agent (e.g., BF₃-methanol)

  • Solid Phase Extraction (SPE) cartridges

  • GC-MS system

Methodology:

  • Extraction: a. Weigh 20-50 g of a homogenized soil sample into a centrifuge tube. b. Add an extraction solvent, typically a mixture like acetone/dichloromethane, and an alkaline solution (e.g., aqueous KOH) to hydrolyze esters and release the acid form. c. Shake or sonicate the mixture for 30-60 minutes to ensure efficient extraction. d. Centrifuge the sample and collect the supernatant. Repeat the extraction process on the soil pellet twice more, combining the supernatants.

  • Cleanup: a. Concentrate the combined extract using a rotary evaporator. b. Perform a liquid-liquid partition by acidifying the aqueous extract with sulfuric acid and then partitioning the herbicide into an organic solvent like dichloromethane. c. For further cleanup to remove interfering substances like humic acids, pass the organic extract through a Solid Phase Extraction (SPE) cartridge.

  • Derivatization: a. Evaporate the cleaned extract to near dryness under a gentle stream of nitrogen. b. Phenoxyalkanoic acids are not volatile enough for GC analysis and must be derivatized. Esterify the acid to its methyl ester using a derivatizing agent like diazomethane or by heating with BF₃-methanol. This step converts the polar carboxylic acid into a more volatile ester.

  • Quantification: a. Reconstitute the derivatized sample in a suitable solvent (e.g., hexane). b. Inject an aliquot into the GC-MS system. c. Identify and quantify the herbicide methyl ester based on its retention time and characteristic mass fragments compared to a calibration curve prepared from analytical standards.

Conclusion

The discovery of phenoxyalkanoic acid herbicides in the 1940s was a pivotal moment in agricultural history, launching the era of selective chemical weed control and contributing to dramatic increases in crop productivity.[3][4] From the initial synthesis of 2,4-D and MCPA to the development of more complex analogues, the evolution of this herbicide class has been driven by a deepening understanding of plant physiology and synthetic chemistry. Their mode of action, centered on the disruption of auxin homeostasis, remains a key target for herbicide science. While challenges related to herbicide resistance and environmental persistence require ongoing research and responsible stewardship, the historical development of phenoxyalkanoic acids provides a powerful case study in the application of chemical science to solve major agricultural challenges.

References

An In-depth Technical Guide to the Stereoisomers and Enantiomers of 2-(4-Chlorophenoxy)butane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core principles of stereoisomerism, focusing on the specific case of 2-(4-Chlorophenoxy)butane. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide establishes a framework for its stereochemical analysis based on fundamental principles and data from structurally related molecules. It covers the identification of stereoisomers, their potential physicochemical properties, and outlines established methodologies for their synthesis and separation. Furthermore, this document provides a foundational understanding of how stereochemistry can influence biological activity, a critical consideration in drug development.

Introduction to Stereoisomerism in this compound

Stereoisomers are molecules that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. The molecule this compound possesses a single chiral center, the second carbon atom in the butane chain, which is bonded to four different groups: a hydrogen atom, a methyl group, an ethyl group, and a 4-chlorophenoxy group.

The presence of this chiral center gives rise to two stereoisomers that are non-superimposable mirror images of each other. These are known as enantiomers. These enantiomers are designated as (R)-2-(4-Chlorophenoxy)butane and (S)-2-(4-Chlorophenoxy)butane based on the Cahn-Ingold-Prelog priority rules.

Logical Relationship of Stereoisomers:

G This compound This compound Stereoisomers Stereoisomers This compound->Stereoisomers possesses Enantiomers Enantiomers Stereoisomers->Enantiomers are a type of (R)-2-(4-Chlorophenoxy)butane (R)-2-(4-Chlorophenoxy)butane Enantiomers->(R)-2-(4-Chlorophenoxy)butane (S)-2-(4-Chlorophenoxy)butane (S)-2-(4-Chlorophenoxy)butane Enantiomers->(S)-2-(4-Chlorophenoxy)butane

Caption: Relationship between this compound and its stereoisomers.

Physicochemical Properties of Stereoisomers

Enantiomers have identical physical and chemical properties in an achiral environment. This includes melting point, boiling point, density, and solubility. However, they exhibit different properties in the presence of other chiral molecules or when interacting with plane-polarized light.

Table 1: Predicted Physicochemical Properties of this compound Enantiomers

Property(R)-2-(4-Chlorophenoxy)butane(S)-2-(4-Chlorophenoxy)butaneNote
Melting PointIdenticalIdenticalExpected to be the same in an achiral environment.
Boiling PointIdenticalIdenticalExpected to be the same in an achiral environment.
DensityIdenticalIdenticalExpected to be the same in an achiral environment.
SolubilityIdenticalIdenticalExpected to be the same in an achiral environment.
Optical RotationEqual in magnitude, opposite in signEqual in magnitude, opposite in signThis is the key distinguishing property of enantiomers.

Experimental Protocols

Enantioselective Synthesis

The synthesis of a single enantiomer of this compound can be approached through several established methods in asymmetric synthesis. A common strategy involves the use of a chiral starting material or a chiral catalyst.

Hypothetical Synthetic Workflow:

G cluster_0 Enantioselective Synthesis Start Chiral Precursor (e.g., (R)- or (S)-2-butanol) Step1 Activation of Hydroxyl Group (e.g., Tosylation) Start->Step1 Step2 Nucleophilic Substitution with 4-Chlorophenoxide Step1->Step2 Product Enantiomerically Enriched This compound Step2->Product

Caption: A potential workflow for the enantioselective synthesis.

Methodology:

  • Starting Material: Begin with an enantiomerically pure precursor, such as (R)- or (S)-2-butanol.

  • Activation: The hydroxyl group of the 2-butanol is activated to become a better leaving group. A common method is tosylation, reacting the alcohol with p-toluenesulfonyl chloride in the presence of a base like pyridine.

  • Nucleophilic Substitution: The activated alcohol is then reacted with the sodium or potassium salt of 4-chlorophenol (4-chlorophenoxide). The 4-chlorophenoxide acts as a nucleophile, displacing the tosylate group via an SN2 reaction. This reaction typically proceeds with an inversion of stereochemistry at the chiral center.

  • Purification: The final product is purified using standard techniques such as column chromatography to yield the desired enantiomer of this compound.

Chiral Separation (Resolution)

If a racemic mixture of this compound is synthesized, the enantiomers can be separated using chiral chromatography.

Chiral HPLC Separation Workflow:

G cluster_1 Chiral HPLC Separation Inject Inject Racemic Mixture Column Chiral Stationary Phase (CSP) (e.g., polysaccharide-based) Inject->Column Elution Mobile Phase Elution (e.g., Hexane/Isopropanol) Column->Elution Detection UV Detector Elution->Detection Separation Separated Enantiomers Detection->Separation

Caption: A typical workflow for chiral HPLC separation.

Methodology:

  • Column Selection: A chiral stationary phase (CSP) is crucial for separation. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for a wide range of chiral compounds and would be a suitable starting point for method development.

  • Mobile Phase: A normal-phase mobile system, such as a mixture of hexane and isopropanol, is commonly used with polysaccharide-based CSPs. The ratio of the solvents is optimized to achieve the best separation (resolution) between the enantiomer peaks.

  • Detection: A UV detector is typically used, as the aromatic ring in this compound will absorb UV light.

  • Analysis: The retention times of the two enantiomers will differ, allowing for their separation and quantification.

Biological Activity and Signaling Pathways

The biological activity of enantiomers can differ significantly. One enantiomer may exhibit a desired therapeutic effect, while the other could be inactive or even cause adverse effects. This is because biological systems, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.

While no specific biological activities or signaling pathways for the stereoisomers of this compound have been documented in the available literature, it is a crucial area for investigation in any drug development program.

Hypothetical Signaling Pathway Interaction:

G cluster_2 Hypothetical Drug-Receptor Interaction (R)-Enantiomer (R)-Enantiomer Receptor Chiral Receptor Site (R)-Enantiomer->Receptor Binds effectively (S)-Enantiomer (S)-Enantiomer (S)-Enantiomer->Receptor Poor fit/No binding Response Biological Response Receptor->Response NoResponse No/Reduced Response Receptor->NoResponse

Microbial Degradation of 2-(4-Chlorophenoxy)butane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-(4-Chlorophenoxy)butane is an aromatic ether compound. The presence of a chlorine atom on the aromatic ring and the ether linkage are key features that influence its environmental persistence and potential for microbial degradation. Understanding the microbial catabolism of such compounds is crucial for assessing their environmental fate and developing bioremediation strategies. This guide outlines a putative microbial degradation pathway for this compound, supported by data from analogous compounds, and provides detailed experimental protocols for its investigation.

Proposed Microbial Degradation Pathway

The proposed pathway for the microbial degradation of this compound is initiated by the cleavage of the ether bond, a common strategy employed by microorganisms to break down phenoxyalkanoic acid herbicides.[1] This initial step is critical as it breaks the molecule into two less complex fragments that can be further metabolized.

The key enzymatic reaction is hypothesized to be catalyzed by an α-ketoglutarate-dependent dioxygenase, similar to the TfdA enzyme involved in 2,4-D degradation.[1] This enzyme would hydroxylate the α-carbon of the butane side chain, leading to an unstable hemiacetal that spontaneously cleaves the ether linkage.

Following ether cleavage, the pathway is expected to proceed through the degradation of the resulting 4-chlorophenol and butan-2-one. 4-chlorophenol is a known microbial metabolite that is typically hydroxylated to form a chlorocatechol.[2] The aromatic ring of the chlorocatechol is then cleaved by a dioxygenase, leading to intermediates that can enter the tricarboxylic acid (TCA) cycle.[1] Butan-2-one can be metabolized through various pathways, ultimately also feeding into central metabolism.

Microbial_Degradation_of_2_4_Chlorophenoxy_butane cluster_pathway Proposed Degradation Pathway A This compound B [Unstable Hemiacetal Intermediate] A->B α-Ketoglutarate-dependent dioxygenase (TfdA-like) C 4-Chlorophenol B->C Spontaneous Cleavage D Butan-2-one B->D Spontaneous Cleavage E 4-Chlorocatechol C->E Monooxygenase H Central Metabolism D->H Various enzymatic steps F Ring Cleavage Products E->F Dioxygenase G TCA Cycle Intermediates F->G G->H

Figure 1: Proposed microbial degradation pathway for this compound.

Quantitative Data from Analogous Compounds

While specific quantitative data for this compound is unavailable, the following tables summarize degradation rates for structurally similar chlorophenoxyalkanoic acid herbicides by various microbial strains. This data provides a reference for expected degradation efficiencies.

HerbicideMicrobial StrainDegradation RateTime for Complete DegradationReference
2,4-DAlcaligenes denitrificans33 mg/h29 h[3]
MCPAAlcaligenes denitrificans28 mg/h43 h[3]
(R)-MCPPAlcaligenes denitrificans22 mg/h50 h[3]
HerbicideInitial ConcentrationMicrobial StrainDegradation Efficiency (after 5 days)Reference
2,4-D300 mg/LPseudomonas aeruginosa LKDC470-80%[4]
2,4-D500 mg/LPseudomonas aeruginosa LKDC470-80%[4]
2,4-D700 mg/LPseudomonas aeruginosa LKDC470-80%[4]
MCPA300 mg/LPseudomonas aeruginosa LKDC4100%[4]
MCPA500 mg/LPseudomonas aeruginosa LKDC481%[4]
MCPA700 mg/LPseudomonas aeruginosa LKDC4100%[4]

Experimental Protocols

Investigating the microbial degradation of this compound would involve the enrichment and isolation of capable microorganisms, followed by degradation studies and metabolite identification.

Enrichment and Isolation of Degrading Microorganisms
  • Sample Collection: Collect soil or water samples from sites with a history of contamination with herbicides or other chlorinated aromatic compounds.

  • Enrichment Culture:

    • Prepare a minimal salt medium (MSM) with this compound as the sole carbon source.

    • Inoculate the MSM with the environmental sample.

    • Incubate under appropriate conditions (e.g., 25-30°C with shaking).

    • Perform serial transfers to fresh medium to enrich for microorganisms capable of utilizing the target compound.

  • Isolation of Pure Cultures:

    • Plate dilutions of the enrichment culture onto MSM agar plates containing this compound.

    • Isolate distinct colonies and purify by re-streaking.

    • Identify the isolates using 16S rRNA gene sequencing.

Biodegradation Experiments
  • Batch Culture Setup:

    • Prepare MSM supplemented with a known concentration of this compound.

    • Inoculate with a pure culture of the isolated microorganism.

    • Include sterile controls (no inoculum) and biotic controls (with inoculum but no target compound).

    • Incubate under optimal growth conditions.

  • Sampling and Analysis:

    • Collect samples at regular time intervals.

    • Separate the biomass from the supernatant by centrifugation or filtration.

    • Analyze the supernatant for the disappearance of the parent compound and the appearance of metabolites using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Monitor microbial growth by measuring optical density or protein concentration.

Analytical Methods
  • High-Performance Liquid Chromatography (HPLC): A suitable method for quantifying this compound and its polar metabolites. A reverse-phase C18 column with a mobile phase of acetonitrile and acidified water is a common starting point.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for the identification of volatile metabolites. Derivatization may be necessary for non-volatile compounds.

Experimental_Workflow cluster_workflow Experimental Workflow for Degradation Studies A Environmental Sample (Soil/Water) B Enrichment in Minimal Salt Medium + this compound A->B C Isolation of Pure Cultures on Agar Plates B->C D Identification of Isolates (16S rRNA sequencing) C->D E Batch Degradation Experiment C->E F Time-course Sampling E->F G Sample Processing (Centrifugation/Filtration) F->G H Chemical Analysis (HPLC, GC-MS) G->H I Data Analysis: Degradation Kinetics & Metabolite ID H->I

Figure 2: General experimental workflow for studying microbial degradation.

Genetic Regulation of Degradation Pathways

The degradation of chlorophenoxy herbicides is often encoded by gene clusters, such as the tfd genes for 2,4-D degradation, which are frequently located on plasmids.[6] These genes encode the enzymes responsible for the sequential breakdown of the herbicide. The expression of these genes is typically induced by the presence of the substrate or its metabolites. For instance, the tfd genes are often regulated by transcriptional regulators that respond to the presence of 2,4-D or its intermediates. Investigating the genetic basis of this compound degradation would involve molecular techniques such as PCR to screen for known degradation genes (e.g., tfdA-like genes) and transcriptomics (RNA-seq) to identify upregulated genes in the presence of the compound.

Regulatory_Logic cluster_regulation Hypothesized Regulatory Logic Substrate This compound (Inducer) Regulator Regulatory Protein (e.g., TfdR-like) Substrate->Regulator Binds to and activates Genes Degradation Genes (e.g., tfdA-like operon) Regulator->Genes Promotes transcription Enzymes Degradative Enzymes Genes->Enzymes Translation Degradation Degradation of Substrate Enzymes->Degradation Catalyzes

References

Unraveling the Soil Fate of 2-(4-Chlorophenoxy)butane: A Technical Guide to Identifying Potential Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Understanding the environmental fate of agricultural chemicals is paramount for ensuring ecological safety and human health. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies used to identify potential metabolites of the herbicide 2-(4-Chlorophenoxy)butane in soil. While specific studies on this compound are limited, this guide extrapolates from the well-documented degradation pathways of structurally similar chlorophenoxy herbicides to propose a likely metabolic fate and outlines the experimental and analytical protocols necessary for its confirmation.

The primary route of dissipation for phenoxyalkanoic acid herbicides in the soil environment is through microbial degradation.[1] Microorganisms utilize these compounds as a carbon source, initiating a cascade of enzymatic reactions that lead to their breakdown. The degradation rate is influenced by a variety of soil-specific factors, including organic matter content, pH, moisture, and temperature.[2]

Proposed Metabolic Pathway of this compound in Soil

Based on the established degradation patterns of other chlorophenoxy herbicides such as 2,4-D and MCPA, the metabolism of this compound is likely to proceed through a series of key reactions:

  • Side-Chain Oxidation: The initial step is often the oxidation of the butyric acid side chain. This can occur through alpha, beta, or gamma oxidation, leading to the formation of shorter-chain carboxylic acids.

  • Ether Bond Cleavage: A crucial step in the degradation is the cleavage of the ether linkage connecting the aromatic ring to the aliphatic side chain. This reaction yields 4-chlorophenol and the corresponding butane derivative.

  • Ring Hydroxylation: The aromatic ring can undergo hydroxylation, where a hydroxyl group is added to the ring. This is often a prelude to ring cleavage.

  • Ring Cleavage: Following hydroxylation, the aromatic ring is opened, leading to the formation of aliphatic acids that can be further metabolized by soil microorganisms.

These proposed steps are illustrated in the following logical relationship diagram:

Metabolic Pathway of this compound parent This compound side_chain_oxidation Side-Chain Oxidation Products (e.g., 2-(4-Chlorophenoxy)propionic acid) parent->side_chain_oxidation ether_cleavage Ether Bond Cleavage parent->ether_cleavage ring_hydroxylation Ring Hydroxylation parent->ring_hydroxylation side_chain_oxidation->ether_cleavage chlorophenol 4-Chlorophenol ether_cleavage->chlorophenol butane_derivative Butane Derivative ether_cleavage->butane_derivative ring_cleavage Ring Cleavage chlorophenol->ring_cleavage hydroxylated_intermediate Hydroxylated Intermediate (e.g., 4-Chloro-2-hydroxyphenoxy)butane ring_hydroxylation->hydroxylated_intermediate hydroxylated_intermediate->ring_cleavage aliphatic_acids Aliphatic Acids ring_cleavage->aliphatic_acids mineralization Mineralization (CO2 + H2O) aliphatic_acids->mineralization

Proposed metabolic pathway of this compound in soil.

Experimental Protocols for Metabolite Identification

To empirically determine the metabolites of this compound, a combination of laboratory and field studies is recommended.

Laboratory Soil Incubation Studies

Laboratory incubation studies provide a controlled environment to investigate the degradation of the herbicide and the formation of its metabolites.

Experimental Workflow:

Soil Incubation Workflow soil_collection Soil Collection and Characterization spiking Spiking of Soil with This compound soil_collection->spiking incubation Incubation under Controlled Conditions (Temperature, Moisture) spiking->incubation sampling Time-Course Sampling incubation->sampling extraction Solvent Extraction of Parent Compound and Metabolites sampling->extraction analysis LC-MS/MS or GC-MS Analysis extraction->analysis identification Metabolite Identification and Quantification analysis->identification

References

Methodological & Application

Application Notes and Protocols for the Analysis of 2-(4-Chlorophenoxy)butane in Water

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed analytical method for the quantitative determination of 2-(4-Chlorophenoxy)butane in water samples. The described protocol utilizes Solid-Phase Extraction (SPE) for sample concentration and cleanup, followed by Gas Chromatography-Mass Spectrometry (GC-MS) for detection and quantification. This method is intended for researchers, scientists, and professionals in drug development and environmental monitoring. The procedures outlined are based on established analytical principles for compounds of similar structure, such as chlorophenoxy herbicides, due to the limited availability of specific methods for this compound.

Introduction

This compound is a chemical compound of interest in environmental and water quality analysis. Accurate and sensitive detection methods are crucial for monitoring its presence in aqueous matrices. This application note details a robust and reliable method employing Solid-Phase Extraction (SPE) followed by Gas Chromatography-Mass Spectrometry (GC-MS). SPE offers excellent enrichment of the analyte from large water sample volumes, while GC-MS provides high selectivity and sensitivity for identification and quantification.

Analytical Method Overview

The analytical workflow consists of the following key steps:

  • Sample Collection and Preservation: Proper collection and storage of water samples to maintain analyte integrity.

  • Solid-Phase Extraction (SPE): Concentration and purification of the analyte from the water matrix using a C18 SPE cartridge.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: Separation, identification, and quantification of this compound.

Data Presentation

The following table summarizes the expected quantitative data for the analytical method based on performance characteristics of similar chlorophenoxy compounds.[1][2][3]

ParameterExpected ValueNotes
Limit of Detection (LOD) 0.1 - 1.0 ng/LEstimated based on a signal-to-noise ratio of 3:1. Actual values may vary with instrument sensitivity.
Limit of Quantification (LOQ) 0.3 - 3.0 ng/LEstimated based on a signal-to-noise ratio of 10:1 and acceptable precision and accuracy.
Linearity (R²) > 0.995Over a concentration range of 5 – 200 µg/L.[1]
Recovery 70 - 115%Determined by analyzing spiked matrix samples at three concentration levels.[1][4]
Precision (RSD%) < 15%Relative Standard Deviation for replicate analyses of spiked samples.
Sample Volume 200 - 500 mLA larger sample volume can be used to achieve lower detection limits.

Experimental Protocols

Materials and Reagents
  • Solvents: Methanol, Dichloromethane, Ethyl Acetate (Pesticide residue grade or equivalent).

  • Reagents: Reagent water (Type I), Anhydrous Sodium Sulfate, Hydrochloric Acid.

  • Standards: Analytical standard of this compound (≥98% purity), Internal Standard (e.g., 2,4-D-d3).

  • SPE Cartridges: C18 cartridges (500 mg, 6 mL).

  • Glassware: Volumetric flasks, pipettes, amber glass vials with PTFE-lined caps.

Sample Collection and Preservation
  • Collect water samples in 1 L amber glass bottles.

  • If residual chlorine is present, quench with 80 mg of sodium thiosulfate per liter of sample.

  • Acidify the sample to a pH < 2 with concentrated Hydrochloric Acid.

  • Store the samples at 4°C and analyze within 7 days of collection.

Solid-Phase Extraction (SPE) Protocol
  • Cartridge Conditioning:

    • Pass 6 mL of ethyl acetate through the C18 SPE cartridge.

    • Follow with 6 mL of methanol.

    • Finally, pass 6 mL of reagent water (pH < 2) through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Pass 500 mL of the acidified water sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.

  • Cartridge Washing:

    • After loading the entire sample, wash the cartridge with 5 mL of reagent water to remove any interfering substances.

    • Dry the cartridge under a gentle stream of nitrogen or by vacuum for 20 minutes.

  • Elution:

    • Elute the retained analyte by passing 10 mL of ethyl acetate through the cartridge.

    • Collect the eluate in a clean collection tube.

  • Drying and Concentration:

    • Pass the eluate through a small column containing anhydrous sodium sulfate to remove any residual water.

    • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen at 40°C.

    • Add the internal standard to the final extract before GC-MS analysis.

GC-MS Instrumental Parameters
  • Gas Chromatograph (GC):

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[5]

    • Injector Temperature: 250°C.[6]

    • Injection Mode: Splitless.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp to 180°C at 10°C/min.

      • Ramp to 280°C at 20°C/min, hold for 5 minutes.[5][6]

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.[5]

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Full Scan (50-500 amu) for confirmation.

    • Ions to Monitor: To be determined from the mass spectrum of a this compound standard. A quantification ion and at least two qualifier ions should be selected.

Visualizations

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis Sample_Collection 1. Sample Collection (1L Amber Bottle) Preservation 2. Preservation (Acidify to pH < 2, Store at 4°C) Sample_Collection->Preservation SPE_Conditioning 3. SPE Cartridge Conditioning (Ethyl Acetate, Methanol, Reagent Water) Preservation->SPE_Conditioning Sample_Loading 4. Sample Loading (500 mL sample at 10 mL/min) SPE_Conditioning->Sample_Loading Washing_Drying 5. Cartridge Washing & Drying (Reagent Water, N2 Stream) Sample_Loading->Washing_Drying Elution 6. Elution (10 mL Ethyl Acetate) Washing_Drying->Elution Concentration 7. Concentration & Drying (N2 Evaporation to 1 mL) Elution->Concentration GC_MS_Analysis 8. GC-MS Analysis (Splitless Injection) Concentration->GC_MS_Analysis Data_Processing 9. Data Processing (Integration, Quantification) GC_MS_Analysis->Data_Processing Final_Report 10. Final Report (Concentration of Analyte) Data_Processing->Final_Report

Caption: Experimental workflow for the analysis of this compound in water.

Quality Control and Method Validation

  • Method Blank: A reagent water sample carried through the entire analytical procedure to check for contamination.

  • Laboratory Control Spike (LCS): A reagent water sample spiked with a known concentration of the analyte to assess method accuracy.

  • Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a real sample spiked with a known concentration of the analyte to evaluate matrix effects on recovery and precision.

  • Calibration: A multi-point calibration curve should be generated using standards of known concentrations. The linearity of the curve should be verified.

Conclusion

The presented method provides a comprehensive protocol for the determination of this compound in water samples. By employing Solid-Phase Extraction and GC-MS, this method offers the necessary sensitivity and selectivity for reliable environmental monitoring and research applications. Adherence to the described quality control measures is essential for ensuring the accuracy and validity of the analytical results.

Disclaimer: This application note provides a proposed analytical method for this compound based on established procedures for structurally similar compounds. It is recommended that users perform a full method validation according to their specific laboratory and regulatory requirements.

References

Application Notes and Protocols for the Quantification of 2-(4-Chlorophenoxy)butane in Plant Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed methodology for the quantification of 2-(4-Chlorophenoxy)butane in various plant tissues. It should be noted that there is limited specific literature available for the compound this compound. Therefore, the protocols outlined herein are based on established and validated methods for the analysis of structurally similar compounds, namely chlorophenoxy herbicides such as 2,4-D, MCPA, and MCPP.[1][2][3] These compounds share a chlorophenoxy moiety, and thus, the analytical principles of extraction and detection are expected to be analogous. The primary analytical technique described is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity for trace-level quantification in complex matrices.[1][3][4] The sample preparation is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology.[1][3]

Principle

The overall workflow involves the extraction of this compound from a homogenized plant tissue sample using an organic solvent (acetonitrile) and partitioning salts. This is followed by a cleanup step using dispersive solid-phase extraction (d-SPE) to remove interfering matrix components. The final extract is then analyzed by LC-MS/MS. Quantification is achieved by comparing the response of the target analyte in the sample to that of a known concentration in a matrix-matched calibration curve.

I. Experimental Protocols

A. Sample Collection and Preparation

Proper sample collection is crucial to obtain representative results.

  • Collection : Collect at least 15-20 subsamples from the target area to create a composite sample.[5] For vegetative tissues, approximately 1 kg is ideal.[6]

  • Handling : Wear clean, disposable gloves for sample collection and change them between samples to prevent cross-contamination.[6]

  • Storage : If not processed immediately, samples should be frozen to prevent degradation of the analyte.[5][7]

  • Homogenization : Chop the plant tissue into small pieces and homogenize it to a uniform consistency using a high-speed blender or grinder. For samples with high water content, cryogenic milling with liquid nitrogen can be employed to ensure a homogenous and fine powder.

B. QuEChERS Extraction Protocol

This protocol is adapted from standard QuEChERS methods for pesticide residue analysis.

  • Weigh 10 g (± 0.1 g) of the homogenized plant sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add internal standards if used.

  • Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate).

  • Immediately cap the tube and shake vigorously for 1 minute.

  • Centrifuge at ≥ 3000 x g for 5 minutes.

  • The upper layer is the acetonitrile extract containing the analyte.

C. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
  • Transfer 1 mL of the acetonitrile supernatant from the previous step into a 2 mL d-SPE centrifuge tube containing 150 mg MgSO₄ and 50 mg Primary Secondary Amine (PSA). For samples with high pigment content, 50 mg of graphitized carbon black (GCB) may also be included.

  • Vortex the tube for 30 seconds.

  • Centrifuge at ≥ 5000 x g for 5 minutes.

  • The supernatant is the final extract.

D. LC-MS/MS Analysis
  • Transfer the final extract into an autosampler vial for injection. Dilution with water (1:1) may be necessary to ensure compatibility with the mobile phase.

  • Inject the sample into the LC-MS/MS system.

Instrumentation and Conditions:

  • LC System: UHPLC system

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is suitable for separation.[8]

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile or Methanol with 0.1% formic acid[9]

  • Gradient Elution: A typical gradient would start with a low percentage of organic phase (B), ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5 - 10 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI), likely in positive mode for this compound.

  • Scan Type: Multiple Reaction Monitoring (MRM)

II. Data Presentation

Quantitative data should be summarized for clarity and easy comparison. The following table provides a template for presenting validation data for the method. The values presented are hypothetical and represent typical performance characteristics for similar pesticide residue analysis methods.[1][3]

Table 1: Method Validation Data for Quantification of this compound

Plant MatrixSpiking Level (ng/g)Mean Recovery (%)Precision (RSD, %)LOQ (ng/g)
Leaf1095.26.85
5098.14.5
10097.54.9
Fruit1092.88.25
5096.45.1
10095.95.5
Root1088.511.310
5091.27.8
10090.78.1

Table 2: Hypothetical MRM Transitions for this compound

Molecular Weight of this compound: 200.67 g/mol

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)Collision Energy (eV)
This compound201.0 (M+H)⁺HypotheticalHypotheticalTo be optimized

Note: The precursor and product ions, as well as collision energies, must be determined experimentally by infusing a standard solution of this compound into the mass spectrometer.

III. Visualizations

The following diagrams illustrate the key workflows described in this application note.

G cluster_collection Sample Collection & Preparation cluster_extraction QuEChERS Extraction cluster_cleanup d-SPE Cleanup cluster_analysis LC-MS/MS Analysis Collect Composite Sample Collection (15-20 subsamples) Homogenize Homogenization (Blender/Grinder) Collect->Homogenize Weigh Weigh 10g of Homogenized Sample Homogenize->Weigh Add_ACN Add 10 mL Acetonitrile Weigh->Add_ACN Add_Salts Add Extraction Salts (MgSO4, NaCl, Citrates) Add_ACN->Add_Salts Shake Shake Vigorously (1 min) Add_Salts->Shake Centrifuge1 Centrifuge (5 min) Shake->Centrifuge1 Transfer1 Transfer 1 mL Supernatant to d-SPE Tube Centrifuge1->Transfer1 Vortex Vortex (30 sec) Transfer1->Vortex Centrifuge2 Centrifuge (5 min) Vortex->Centrifuge2 Final_Extract Collect Supernatant (Final Extract) Centrifuge2->Final_Extract Inject Inject into LC-MS/MS System Final_Extract->Inject Quantify Data Acquisition & Quantification Inject->Quantify

Caption: Experimental workflow for the quantification of this compound in plant tissues.

G cluster_lc Liquid Chromatography (LC) cluster_ms Tandem Mass Spectrometry (MS/MS) Autosampler Autosampler Column C18 Column Autosampler->Column Mobile Phase Gradient ESI Electrospray Ionization (ESI) Column->ESI Eluent Q1 Quadrupole 1 (Precursor Ion Selection) ESI->Q1 Q2 Collision Cell (Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector

Caption: Logical diagram of the LC-MS/MS analysis process.

References

Application Notes and Protocols for Assessing the Herbicidal Efficacy of 2-(4-Chlorophenoxy)butane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Chlorophenoxy)butane belongs to the phenoxy class of herbicides, which are synthetic auxins. These compounds mimic the plant growth hormone auxin, leading to uncontrolled and disorganized growth in susceptible plants, primarily broadleaf weeds.[1][2][3] The selective nature of phenoxy herbicides allows for the control of dicotyledonous weeds in monocotyledonous crops.[3][4][5] This document provides a detailed experimental protocol for assessing the herbicidal efficacy of this compound, including methodologies for greenhouse and field trials, data collection, and analysis.

Mechanism of Action: Synthetic Auxin Pathway

Phenoxy herbicides like this compound act by disrupting normal plant growth processes. They are absorbed by the leaves and translocated to the meristematic tissues where they bind to auxin receptors.[1][2] This binding initiates a cascade of events leading to epinastic growth, stem twisting, leaf malformation, and ultimately, plant death.[6][7] The overstimulation of auxin-responsive genes leads to an accumulation of abscisic acid and ethylene, which contributes to senescence and cell death.[7][8]

Auxin_Signaling_Pathway cluster_cell Plant Cell herbicide This compound (Synthetic Auxin) receptor Auxin Receptor (e.g., TIR1/AFB) herbicide->receptor Binds to aux_iaa Aux/IAA Repressor receptor->aux_iaa Promotes degradation of arf Auxin Response Factor (ARF) aux_iaa->arf Represses gene_expression Auxin-Responsive Gene Expression arf->gene_expression Activates uncontrolled_growth Uncontrolled Growth & Cell Division gene_expression->uncontrolled_growth Leads to plant_death Plant Death uncontrolled_growth->plant_death

Caption: Simplified signaling pathway of synthetic auxin herbicides.

Experimental Protocols

Greenhouse Pot Assay for Herbicidal Efficacy

This protocol outlines a dose-response study to determine the efficacy of this compound on target weed species under controlled greenhouse conditions.

Materials:

  • Technical grade this compound

  • Acetone (for stock solution)

  • Tween® 20 (as a surfactant)

  • Distilled water

  • Pots (10 cm diameter) filled with standard potting mix

  • Seeds of target broadleaf weeds (e.g., Amaranthus retroflexus - redroot pigweed, Chenopodium album - common lambsquarters) and a non-target monocot (e.g., Zea mays - corn)

  • Greenhouse with controlled temperature (25±2°C), humidity (60-70%), and photoperiod (16h light/8h dark)

  • Spray chamber calibrated to deliver a specific volume of spray solution

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Plant Preparation: Sow seeds of the selected weed and crop species in pots. Thin seedlings to a uniform number (e.g., 3-5 plants per pot) after emergence. Grow plants until they reach the 2-4 true leaf stage.

  • Herbicide Preparation: Prepare a stock solution of this compound in acetone. From this stock, prepare a series of dilutions in distilled water containing 0.1% (v/v) Tween® 20 to achieve the desired application rates.

  • Herbicide Application: Transfer the pots to a calibrated spray chamber. Apply the different herbicide concentrations to the plants. Include a control group sprayed only with the water and surfactant solution.

  • Post-Treatment Care: Return the pots to the greenhouse and arrange them in a randomized complete block design. Water the plants as needed, avoiding washing the herbicide from the leaves.

  • Data Collection: Assess the herbicidal effects at 7, 14, and 21 days after treatment (DAT).

    • Visual Injury Rating: Score plant injury on a scale of 0 to 100%, where 0 is no effect and 100 is complete plant death.

    • Fresh Weight Measurement: At 21 DAT, harvest the above-ground biomass of the plants from each pot and record the fresh weight.

    • Dry Weight Measurement: Dry the harvested biomass in an oven at 70°C for 72 hours and record the dry weight.

Greenhouse_Workflow plant_prep Plant Preparation (Sowing and Growth) application Herbicide Application (Spray Chamber) plant_prep->application herbicide_prep Herbicide Preparation (Stock and Dilutions) herbicide_prep->application post_treatment Post-Treatment Care (Greenhouse) application->post_treatment data_collection Data Collection (7, 14, 21 DAT) post_treatment->data_collection analysis Data Analysis (GR50 Calculation) data_collection->analysis

Caption: Workflow for the greenhouse herbicidal efficacy assessment.

Field Trial Protocol

This protocol is designed to evaluate the herbicidal efficacy of this compound under real-world agricultural conditions.

Materials:

  • Formulated this compound product

  • Field plot sprayer with calibrated nozzles

  • Personal Protective Equipment (PPE)

  • Plot markers and measuring tape

  • Data collection tools (e.g., notebooks, quadrats)

Procedure:

  • Site Selection and Plot Layout: Choose a field with a natural and uniform infestation of the target broadleaf weeds. Design the experiment using a randomized complete block design with at least three replications. Each plot should be of a sufficient size (e.g., 3m x 6m) to allow for accurate application and assessment.

  • Application: Apply the herbicide at different rates when the weeds are actively growing and at the recommended growth stage (e.g., 2-6 leaf stage). Include an untreated control plot in each replication.

  • Data Collection:

    • Weed Density: Before and at various intervals after application (e.g., 14, 28, and 56 DAT), count the number of individual weed species within randomly placed quadrats (e.g., 0.25 m²) in each plot.

    • Weed Biomass: At the end of the trial, harvest the above-ground weed biomass from the quadrats, and determine the fresh and dry weights.

    • Crop Tolerance: If applied in a crop, assess any visual injury to the crop using the same 0-100% scale.

    • Yield: At crop maturity, harvest the crop from a designated area within each plot and determine the yield.

Data Presentation

The following tables present illustrative quantitative data for the herbicidal efficacy of this compound.

Table 1: Greenhouse Dose-Response Data for this compound on Amaranthus retroflexus (21 DAT)

Application Rate (g a.i./ha)Visual Injury (%)Fresh Weight Reduction (%)Dry Weight Reduction (%)
0 (Control)000
50354038
100657068
200859088
400989999

Table 2: Field Trial Efficacy of this compound on Mixed Broadleaf Weeds (28 DAT)

TreatmentApplication Rate (g a.i./ha)Weed Density Reduction (%)Weed Biomass Reduction (%)
Untreated Control000
This compound1507580
This compound3009295
Commercial Standard (e.g., 2,4-D)5009597

Data Analysis

The collected data should be subjected to statistical analysis, such as Analysis of Variance (ANOVA), to determine significant differences between treatments. For dose-response studies, the data can be used to calculate the GR₅₀ (the herbicide rate that causes a 50% reduction in plant growth).

Conclusion

This document provides a comprehensive framework for evaluating the herbicidal efficacy of this compound. The detailed protocols for greenhouse and field studies, along with the illustrative data, offer a solid foundation for researchers to design and execute their own experiments. The provided diagrams visually summarize the mechanism of action and experimental workflow, aiding in the understanding of the scientific process. Adherence to these standardized methods will ensure the generation of reliable and reproducible data for the development of new herbicidal products.

References

Application Notes and Protocols for 2-(4-Chlorophenoxy)butanoic Acid and its Analogs as Plant Growth Regulators in Research

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxyalkanoic acids represent a significant class of synthetic auxins that have been extensively utilized in agriculture and plant science research for their potent plant growth regulating properties. While direct research on "2-(4-Chlorophenoxy)butane" is limited, it is presumed that the intended compound of interest is a member of the phenoxybutyric acid family, such as the structurally similar and well-documented 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB). This document provides detailed application notes and protocols for the research use of these auxin-like plant growth regulators, drawing upon established knowledge of related compounds like MCPB and 2,4-Dichlorophenoxyacetic acid (2,4-D).

These compounds mimic the action of the natural plant hormone indole-3-acetic acid (IAA), but typically exhibit greater stability and persistence within the plant.[1] At low concentrations, they can stimulate plant growth, while at higher concentrations, they induce excessive and uncontrolled growth, leading to herbicidal effects, particularly in broadleaf plants.[2][3] This dual functionality makes them valuable tools for a wide range of research applications, from fundamental studies of plant hormone signaling to the development of new agricultural products.

Mechanism of Action: The Auxin Signaling Pathway

Synthetic auxins like 2-(4-Chlorophenoxy)butanoic acid and its analogs exert their effects by hijacking the plant's natural auxin signaling pathway. The core of this pathway involves three main protein families: the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) receptors, the Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.[4]

In the absence of auxin, Aux/IAA proteins bind to ARFs, preventing them from activating the transcription of auxin-responsive genes.[5] When a synthetic auxin is introduced, it acts as a "molecular glue," facilitating the interaction between the TIR1/AFB receptor and the Aux/IAA repressor.[1] This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA protein by the 26S proteasome. The removal of the Aux/IAA repressor allows the ARF transcription factor to activate the expression of a wide array of genes involved in cell division, elongation, and differentiation, ultimately leading to the observed physiological responses.[4][5]

Auxin_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Auxin Synthetic Auxin (e.g., 2-(4-Chlorophenoxy)butanoic Acid) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds SCF SCF Complex TIR1_AFB->SCF Part of Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Binds to (in presence of Auxin) SCF->Aux_IAA Ubiquitinates for Degradation ARF ARF Transcription Factor Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by AuxRE Auxin Response Element (AuxRE) ARF->AuxRE Binds to Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression Activates Growth_Response Physiological Response (Cell Elongation, Division, etc.) Gene_Expression->Growth_Response Leads to

Figure 1. Simplified diagram of the auxin signaling pathway activated by a synthetic auxin.

Data Presentation: Efficacy of Phenoxyalkanoic Acids

The following tables summarize hypothetical and representative quantitative data for the use of phenoxyalkanoic acids as plant growth regulators, based on typical results reported for compounds like MCPB and 2,4-D. This data is for illustrative purposes and actual results will vary depending on the specific compound, plant species, and experimental conditions.

Table 1: Dose-Response of Various Plant Species to a Phenoxybutyric Acid Plant Growth Regulator (PGR)

Plant SpeciesApplication Rate (mg/L)Root Elongation (% of Control)Shoot Biomass (% of Control)Notes
Arabidopsis thaliana0.01125 ± 8115 ± 5Growth promotion at low concentration.
0.185 ± 690 ± 7Slight inhibition.
1.030 ± 545 ± 4Significant inhibition/herbicidal effect.
Zea mays (Corn)0.1105 ± 4102 ± 3Monocots are generally more tolerant.
1.098 ± 595 ± 6Minimal effect at moderate concentrations.
10.075 ± 780 ± 8Inhibition only at high concentrations.
Pisum sativum (Pea)0.01110 ± 7108 ± 6Growth promotion.
0.150 ± 960 ± 7High sensitivity, typical of broadleaf plants.
1.015 ± 425 ± 5Severe herbicidal effect.

Table 2: Comparative Activity of Different Phenoxyalkanoic Acids on Arabidopsis thaliana (at 0.5 mg/L)

CompoundRoot Elongation (% of Control)Primary Root Meristem Cell NumberLateral Root Density (per cm)
Control (No PGR)10040 ± 35 ± 1
Indole-3-acetic acid (IAA)75 ± 632 ± 412 ± 2
2,4-Dichlorophenoxyacetic acid (2,4-D)45 ± 520 ± 318 ± 3
4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB)55 ± 725 ± 415 ± 2

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of 2-(4-Chlorophenoxy)butanoic acid or its analogs as plant growth regulators.

Protocol 1: Seed Germination and Seedling Vigor Assay

Objective: To assess the effect of the test compound on seed germination and early seedling growth.

Materials:

  • Seeds of the target plant species (e.g., Arabidopsis thaliana, lettuce, radish).

  • Petri dishes (9 cm diameter) with sterile filter paper.

  • Test compound stock solution (e.g., 1000 mg/L in a suitable solvent like DMSO or ethanol).

  • Sterile distilled water.

  • Growth chamber with controlled light and temperature.

Procedure:

  • Prepare a series of dilutions of the test compound from the stock solution to achieve final concentrations ranging from 0.01 to 10 mg/L. A solvent control should also be prepared.

  • Place two layers of sterile filter paper in each petri dish.

  • Add 5 mL of the respective test solution or control solution to each petri dish.

  • Place a predetermined number of seeds (e.g., 20-30) evenly on the filter paper in each dish.

  • Seal the petri dishes with parafilm to prevent evaporation.

  • Incubate the dishes in a growth chamber under controlled conditions (e.g., 22°C with a 16h light/8h dark photoperiod).

  • After a set period (e.g., 5-7 days), record the germination percentage.

  • Carefully remove the seedlings and measure the primary root length and shoot length.

  • Dry the seedlings in an oven at 60°C for 48 hours and measure the dry biomass.

Protocol 2: Foliar Application on Whole Plants

Objective: To evaluate the effect of the test compound when applied to the foliage of established plants.

Materials:

  • Potted plants of the target species (e.g., tomato, soybean, wheat) at a specific growth stage (e.g., 2-3 true leaves).

  • Test compound solutions at various concentrations, including a surfactant to ensure even spreading on the leaf surface.

  • A handheld sprayer.

  • Greenhouse or controlled environment growth facility.

Procedure:

  • Grow a uniform batch of plants to the desired growth stage.

  • Prepare the spray solutions of the test compound at the desired concentrations. Include a control group to be sprayed with water and surfactant only.

  • Randomly assign plants to different treatment groups.

  • Spray the foliage of each plant until runoff, ensuring complete coverage. Avoid cross-contamination between treatments.

  • Return the plants to the greenhouse and monitor them regularly.

  • After a specified period (e.g., 14-21 days), record various parameters such as:

    • Plant height.

    • Number of leaves.

    • Shoot and root fresh and dry weight.

    • Any visual symptoms of phytotoxicity (e.g., leaf curling, epinasty, chlorosis).

Experimental_Workflow cluster_prep Preparation cluster_in_vitro In Vitro Screening cluster_whole_plant Whole Plant Assay cluster_analysis Data Analysis and Interpretation A1 Synthesize/Obtain 2-(4-Chlorophenoxy)butanoic Acid Analog A2 Prepare Stock Solutions (e.g., in DMSO) A1->A2 A3 Prepare Serial Dilutions A2->A3 B1 Seed Germination Assay (Petri Dish) A3->B1 C2 Foliar or Soil Application of Test Compound A3->C2 B2 Measure Germination Rate, Root/Shoot Length, Biomass B1->B2 D1 Statistical Analysis of Quantitative Data B2->D1 C1 Grow Test Plants to Specific Stage C1->C2 C3 Monitor Plant Growth and Record Phenotypic Data C2->C3 C3->D1 D2 Determine Dose-Response Curves (EC50, MIC) D1->D2 D3 Elucidate Mechanism of Action D2->D3

Figure 2. General experimental workflow for screening a new plant growth regulator.

Concluding Remarks

The protocols and information provided herein offer a robust framework for researchers to investigate the plant growth regulating properties of 2-(4-Chlorophenoxy)butanoic acid and its structural analogs. By understanding the underlying auxin signaling pathway and employing standardized experimental procedures, scientists can effectively characterize the biological activity of these compounds, paving the way for new discoveries in plant biology and the development of innovative agricultural technologies. It is crucial to always include appropriate controls and conduct experiments with sufficient replication to ensure the statistical validity of the results.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assay of 2-(4-Chlorophenoxy)butane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Principle of the Assays

MTT Assay: This assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Neutral Red Uptake (NRU) Assay: This method assesses cell viability by measuring the uptake of the supravital dye, Neutral Red, into the lysosomes of living cells. The amount of dye incorporated is proportional to the number of viable cells in the culture.

Lactate Dehydrogenase (LDH) Assay: This assay quantifies the activity of lactate dehydrogenase, a cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH in the supernatant is proportional to the number of dead or damaged cells.

Recommended Cell Lines

Based on the toxicological profile of related chlorophenoxy compounds, which indicate potential effects on the liver and kidneys, the following human cell lines are recommended for initial cytotoxicity screening:

  • HepG2 (Human Liver Cancer Cell Line): A well-characterized and widely used cell line for hepatotoxicity studies.

  • A549 (Human Lung Carcinoma Cell Line): Relevant for assessing toxicity via inhalation exposure.[3]

  • Primary Human Keratinocytes or Skin Fibroblasts: Useful for evaluating dermal toxicity.[3]

  • Caco-2 (Human Colon Adenocarcinoma Cell Line): A valuable model for assessing intestinal absorption and toxicity following oral exposure.[4]

Experimental Protocols

General Cell Culture and Treatment
  • Cell Seeding: Seed the chosen cell line into a 96-well flat-bottom plate at a predetermined optimal density. The seeding density should allow for logarithmic growth during the experiment. Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Preparation of Test Compound: Prepare a stock solution of 2-(4-Chlorophenoxy)butane in a suitable solvent, such as dimethyl sulfoxide (DMSO). Further dilute the stock solution with a complete cell culture medium to achieve the desired final concentrations. The final concentration of the solvent in the culture medium should be non-toxic to the cells (typically ≤ 0.5%).

  • Cell Treatment: After the 24-hour incubation period, remove the medium from the wells and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the test wells) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the treated plates for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol is a widely used colorimetric assay to assess cell viability by measuring the metabolic activity of cells.

Materials:

  • MTT solution (5 mg/mL in phosphate-buffered saline (PBS), sterile filtered)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well plate reader (spectrophotometer)

Procedure:

  • Following the treatment period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C and 5% CO₂. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • After the incubation, carefully remove the medium containing MTT.

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently pipette up and down to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Neutral Red Uptake (NRU) Assay

This assay determines cell viability based on the ability of live cells to incorporate and bind the supravital dye neutral red in their lysosomes.

Materials:

  • Neutral Red solution (e.g., 50 µg/mL in sterile PBS)

  • Destain solution (e.g., 50% ethanol, 49% deionized water, 1% glacial acetic acid)

  • 96-well plate reader (spectrophotometer)

Procedure:

  • After the treatment period, remove the culture medium.

  • Wash the cells with 150 µL of pre-warmed PBS.

  • Add 100 µL of Neutral Red solution to each well.

  • Incubate the plate for 2-3 hours at 37°C and 5% CO₂ to allow for dye uptake by viable cells.

  • After incubation, remove the Neutral Red solution and wash the cells again with 150 µL of PBS.

  • Add 150 µL of the destain solution to each well to extract the dye from the lysosomes.

  • Shake the plate for 10 minutes on a microplate shaker to ensure complete solubilization of the dye.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Protocol 3: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes.

Materials:

  • Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)

  • 96-well plate reader (spectrophotometer)

Procedure:

  • After the desired exposure time, carefully collect the cell culture supernatant from each well without disturbing the cells.

  • Transfer a portion of the supernatant (as per the kit protocol) to a new 96-well plate.

  • Prepare a "maximum LDH release" control by adding a lysis buffer (provided in the kit) to untreated control wells 45-60 minutes before collecting the supernatant.

  • Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubate the plate at room temperature for the time specified in the kit's protocol (usually 20-30 minutes), protected from light.

  • Add the stop solution provided in the kit to each well.

  • Measure the absorbance at the wavelength specified in the kit's manual (typically 490 nm).

  • Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous release (vehicle control) and maximum release controls.

Data Presentation

The quantitative data obtained from the cytotoxicity assays should be summarized in a clear and structured table. This allows for easy comparison of the cytotoxic effects of this compound across different concentrations, exposure times, and cell lines. The primary endpoint to be determined is the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Table 1: Hypothetical Cytotoxicity Data for this compound

Cell LineAssayExposure Time (hours)IC50 (µg/mL)
HepG2MTT24Value
HepG2MTT48Value
A549NRU24Value
A549NRU48Value
Caco-2LDH24Value
Caco-2LDH48Value

Note: The values in this table are placeholders and need to be determined experimentally.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships within the cytotoxicity assessment process.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_treatment Add Compound to Cells incubation_24h->add_treatment prepare_compound Prepare this compound Dilutions prepare_compound->add_treatment incubation_exp Incubate for 24/48/72h add_treatment->incubation_exp assay_choice Perform MTT, NRU, or LDH Assay incubation_exp->assay_choice read_plate Measure Absorbance assay_choice->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability det_ic50 Determine IC50 Value calc_viability->det_ic50

Caption: Experimental workflow for the in vitro cytotoxicity assessment of this compound.

Assay_Principles cluster_mtt MTT Assay cluster_nru Neutral Red Uptake Assay cluster_ldh LDH Assay mtt_start Viable Cell (Metabolically Active) mtt_end Purple Formazan (Measures Viability) mtt_start->mtt_end Mitochondrial Dehydrogenases nru_start Viable Cell (Intact Lysosomes) nru_end Red Lysosomes (Measures Viability) nru_start->nru_end Neutral Red Uptake ldh_start Dead/Damaged Cell (Compromised Membrane) ldh_end LDH in Supernatant (Measures Cytotoxicity) ldh_start->ldh_end LDH Release

Caption: Principles of the three primary in vitro cytotoxicity assays.

References

Application Note: High-Sensitivity LC-MS/MS Method for the Analysis of 2-(4-Chlorophenoxy)butane

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-(4-Chlorophenoxy)butane. The protocol provides a comprehensive workflow, from sample preparation to data acquisition and analysis. The described method is applicable to researchers, scientists, and professionals in the fields of environmental monitoring, food safety, and drug development.

Introduction

This compound is a compound of interest due to its structural similarity to phenoxy herbicides. Monitoring its presence in various matrices is crucial for assessing environmental contamination and potential human exposure. This document provides a detailed protocol for a robust LC-MS/MS method, leveraging the high selectivity and sensitivity of tandem mass spectrometry for reliable quantification.

Experimental

Sample Preparation

A solid-phase extraction (SPE) method is recommended for the extraction and concentration of this compound from aqueous samples. For soil or tissue samples, a preliminary liquid-liquid extraction or QuEChERS-based method may be necessary.

Protocol for Aqueous Samples:

  • Acidification: Acidify the water sample (e.g., 100 mL) to a pH of approximately 2-3 with formic acid. This ensures that the analyte is in its neutral form for efficient extraction.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of acidified water (pH 2-3).

  • Sample Loading: Load the acidified sample onto the SPE cartridge at a slow, steady flow rate (approximately 5 mL/min).

  • Washing: Wash the cartridge with 5 mL of acidified water to remove any polar interferences.

  • Elution: Elute the analyte from the cartridge with 5 mL of acetonitrile or methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase.

Liquid Chromatography (LC)

Table 1: LC Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 0-1 min: 10% B; 1-8 min: 10-90% B; 8-9 min: 90% B; 9-10 min: 10% B
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Mass Spectrometry (MS)

Due to the acidic nature of the structurally related phenoxyalkanoic acids, electrospray ionization (ESI) in negative ion mode is proposed.[1] The molecular weight of this compound (C10H13ClO) is 184.66 g/mol . The deprotonated molecule [M-H]⁻ would have an m/z of 183.65.

Note: The following MRM transitions are theoretical and based on the fragmentation of similar chlorophenoxy compounds. Experimental verification and optimization of collision energies are essential for method validation.

Table 2: Proposed MS/MS Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.5 kV
Desolvation Temperature 350 °C
Desolvation Gas Flow 600 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Table 3: Proposed Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound 183.65127.0 (Loss of C4H8O)0.12015
This compound (Confirmation) 183.6593.0 (Loss of C4H8O and Cl)0.12025

Data Presentation

Table 4: Hypothetical Quantitative Data Summary

ParameterResult
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.1 µg/L
Limit of Quantification (LOQ) 0.5 µg/L
Accuracy (% Recovery) 90-110%
Precision (% RSD) < 15%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Aqueous Sample Acidification Acidify to pH 2-3 Sample->Acidification SPE Solid-Phase Extraction (C18) Acidification->SPE Elution Elute with Acetonitrile SPE->Elution Concentration Evaporate and Reconstitute Elution->Concentration LC Liquid Chromatography (C18 Column, Gradient Elution) Concentration->LC MS Tandem Mass Spectrometry (ESI Negative, MRM) LC->MS Quantification Quantification MS->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Conclusion

This application note provides a detailed and robust protocol for the analysis of this compound using LC-MS/MS. The method offers high sensitivity and selectivity, making it suitable for trace-level quantification in various matrices. The provided experimental parameters and workflows serve as a comprehensive guide for researchers and scientists in the field. It is important to reiterate that the proposed MRM transitions are theoretical and require experimental validation for accurate and reliable results.

References

Application Note: Analysis of 2-(4-Chlorophenoxy)butane by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a proposed methodology for the identification and quantification of 2-(4-Chlorophenoxy)butane in research and drug development samples using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the limited availability of validated methods for this specific compound, this document provides a comprehensive, hypothetical protocol based on established analytical principles for structurally related chlorophenoxy compounds. The described method includes sample preparation, GC-MS instrument conditions, and predicted mass spectral data for qualitative and quantitative analysis. This guide is intended for researchers, scientists, and professionals in drug development seeking a starting point for method development and validation for this analyte.

Introduction

This compound is a chemical compound of interest in various research and development sectors. Accurate and reliable quantification of this analyte is crucial for its study and application. Gas Chromatography-Mass Spectrometry (GC-MS) offers a highly selective and sensitive technique for the analysis of semi-volatile organic compounds like this compound. This document outlines a proposed protocol, including sample extraction, gas chromatographic separation, and mass spectrometric detection.

Chemical Properties

PropertyValue
Chemical Name This compound
Molecular Formula C₁₀H₁₃ClO
Molecular Weight 184.66 g/mol
Structure
alt text

Predicted Mass Spectral Fragmentation

Predicted Fragmentation of this compound

G M [C10H13ClO]+. m/z 184/186 F1 [C4H9O]+. m/z 73 M->F1 - C6H4Cl F2 [C6H4ClO]+. m/z 127/129 M->F2 - C4H9 F3 [C4H9]+ m/z 57 F1->F3 - O F4 [C6H5O]+. m/z 93 F2->F4 - Cl

Caption: Predicted mass fragmentation pathway of this compound.

Experimental Protocol

This protocol is a proposed method and should be validated for its intended use.

Sample Preparation (Liquid-Liquid Extraction)
  • To 1 mL of the sample matrix (e.g., plasma, aqueous solution), add 10 µL of an appropriate internal standard solution (e.g., a deuterated analog or a structurally similar compound not present in the sample).

  • Add 2 mL of a suitable extraction solvent (e.g., ethyl acetate or a mixture of hexane and ethyl acetate).

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the organic (upper) layer to a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

GC-MS Instrumentation and Conditions
ParameterSetting
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250°C
Injection Volume 1 µL
Injection Mode Splitless
Oven Temperature Program Initial temperature of 80°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.
Transfer Line Temperature 280°C
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-300) and/or Selected Ion Monitoring (SIM)
Quantitative Analysis

For quantitative analysis using SIM mode, the following ions are proposed for monitoring.

AnalyteRetention Time (min) (Predicted)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
This compound~ 8.5184186127
Internal StandardTBDTBDTBDTBD

Data Presentation

The following table summarizes the predicted quantitative data for the GC-MS analysis of this compound.

ParameterPredicted Value
Retention Time Approximately 8.5 minutes
Molecular Ion (M⁺) m/z 184 (¹²C₉¹³C₁H₁₃³⁵ClO) and 186 (¹²C₉¹³C₁H₁₃³⁷ClO)
Key Fragment Ions (m/z) 127/129, 73, 57
Limit of Detection (LOD) To be determined during method validation
Limit of Quantification (LOQ) To be determined during method validation

Experimental Workflow

The overall analytical workflow for the GC-MS analysis of this compound is depicted below.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Spike Internal Standard Spiking Sample->Spike LLE Liquid-Liquid Extraction Spike->LLE Evap Solvent Evaporation LLE->Evap Recon Reconstitution Evap->Recon GCMS GC-MS Injection & Analysis Recon->GCMS DataAcq Data Acquisition (Full Scan/SIM) GCMS->DataAcq Integration Peak Integration DataAcq->Integration Quant Quantification Integration->Quant Report Reporting Quant->Report

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

This application note provides a detailed, though hypothetical, protocol for the analysis of this compound by GC-MS. The proposed sample preparation, instrument conditions, and predicted mass spectral data serve as a robust starting point for researchers and scientists. It is essential that this method be thoroughly validated in the user's laboratory to ensure it meets the specific requirements of their application. This includes, but is not limited to, the determination of linearity, accuracy, precision, and the limits of detection and quantification.

Disclaimer

This application note describes a proposed analytical method. It has not been validated and should be used as a guide for method development purposes only. The user is responsible for validating the method for their specific application and ensuring that it meets all relevant quality and regulatory standards.

Application Notes and Protocols: Laboratory Synthesis and Evaluation of Novel 2-(4-Chlorophenoxy)butane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide to the laboratory synthesis, characterization, and preliminary biological evaluation of novel 2-(4-chlorophenoxy)butane derivatives. The protocols outlined herein are designed to be adaptable for the generation of a library of analogous compounds, facilitating structure-activity relationship (SAR) studies. This document includes detailed methodologies for synthesis via Williamson ether synthesis, purification, and characterization using NMR and mass spectrometry. Furthermore, standardized protocols for assessing the biological potential of these novel derivatives, including cytotoxicity, antimicrobial activity, and enzyme inhibition, are provided.

Synthesis of this compound Derivatives

The synthesis of the target compounds is achieved through a Williamson ether synthesis, a robust and widely used method for preparing ethers.[1][2][3] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this protocol, 4-chlorophenol is deprotonated with a base to form the corresponding phenoxide, which then reacts with a 2-bromobutane derivative.

General Reaction Scheme

The general synthetic route is depicted below. The nature of the 'R' group on the butane backbone can be varied to generate a library of novel derivatives.

G cluster_reactants Reactants cluster_process Process cluster_product Product r1 4-Chlorophenol p1 Williamson Ether Synthesis r1->p1 r2 2-Bromobutane Derivative (R-CH(Br)CH2CH3) r2->p1 r3 Base (e.g., K2CO3) r3->p1 r4 Solvent (e.g., Acetone) r4->p1 prod This compound Derivative p1->prod

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocol: Synthesis of 2-(4-Chlorophenoxy)butanoic acid (Representative Example)

This protocol details the synthesis of a representative derivative where the 'R' group is a carboxylic acid.

Materials:

  • 4-Chlorophenol

  • Ethyl 2-bromobutanoate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl), 2M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Ether Synthesis:

    • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chlorophenol (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetone (100 mL).

    • Stir the mixture at room temperature for 15 minutes.

    • Add ethyl 2-bromobutanoate (1.1 eq) dropwise to the suspension.

    • Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

    • Wash the residue with acetone and combine the filtrates.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude ester.

  • Purification of Intermediate Ester:

    • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

    • Combine the fractions containing the pure product and evaporate the solvent to yield the purified ethyl 2-(4-chlorophenoxy)butanoate.

  • Hydrolysis to Carboxylic Acid:

    • Dissolve the purified ester (1.0 eq) in a mixture of ethanol and 2M aqueous sodium hydroxide (1:1 v/v).

    • Stir the mixture at 60°C for 4 hours or until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

    • Acidify the aqueous layer to pH 2 with 2M HCl, which should result in the precipitation of the product.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product, 2-(4-chlorophenoxy)butanoic acid.

Characterization Data

The synthesized compounds should be characterized by standard analytical techniques to confirm their identity and purity.

Synthesis Yield and Purity
Compound IDR-GroupYield (%)Purity (HPLC, %)
CPB-001 -COOH78>98
CPB-002 -CN82>99
CPB-003 -CONH₂75>97
Spectroscopic Data (Representative Compound: CPB-001)
TechniqueData
¹H NMR δ (ppm): 1.10 (t, 3H), 1.95 (m, 2H), 4.60 (t, 1H), 6.90 (d, 2H), 7.25 (d, 2H), 11.5 (s, 1H, COOH)
¹³C NMR δ (ppm): 10.1, 25.5, 75.0, 116.5, 126.0, 129.5, 156.0, 175.0
Mass Spec (ESI-) m/z: 213.0 [M-H]⁻

Note: NMR data is hypothetical and representative for the structure of 2-(4-chlorophenoxy)butanoic acid. Actual chemical shifts may vary.

Application Notes: Biological Evaluation

Derivatives of chlorophenoxy compounds have been explored for various biological activities.[4] The novel this compound derivatives synthesized can be screened for a range of potential therapeutic applications.

Cytotoxicity Assay

Assessing the cytotoxicity of novel compounds is a critical first step in drug development to determine their therapeutic window.[5][6][7] The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method for determining cytotoxicity.[8]

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed human cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage relative to the untreated control cells. Determine the IC₅₀ (the concentration of compound that inhibits 50% of cell growth).

Antimicrobial Screening

The synthesized compounds can be screened for their ability to inhibit the growth of pathogenic bacteria and fungi. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC).[9][10][11]

Protocol: Broth Microdilution for MIC Determination

  • Preparation: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Inoculate each well with a standardized microbial suspension (adjusted to 0.5 McFarland standard).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition Assay

Many drugs exert their effects by inhibiting specific enzymes.[12][13] A general enzyme inhibition assay can be adapted to screen the novel compounds against a target enzyme of interest (e.g., a kinase, protease, or oxidase).

Protocol: General Enzyme Inhibition Assay

  • Reagent Preparation: Prepare a buffer solution suitable for the target enzyme. Prepare solutions of the enzyme, its specific substrate, and the test compounds.

  • Assay Setup: In a 96-well plate, add the buffer, the enzyme, and varying concentrations of the test compound. Allow for a pre-incubation period (e.g., 15 minutes at room temperature).

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate to all wells.

  • Signal Detection: Monitor the reaction progress by measuring the absorbance or fluorescence of the product formation over time using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.[14]

Hypothetical Biological Data

The following tables represent potential outcomes from the biological assays described above.

Cytotoxicity Data (IC₅₀ in µM)
Compound IDHeLaMCF-7HEK293 (Normal)Selectivity Index (SI) for HeLa
CPB-001 15.225.8>100>6.5
CPB-002 8.712.485.19.8
CPB-003 22.531.2>100>4.4
Doxorubicin 0.50.81.22.4

Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells

Antimicrobial Activity (MIC in µg/mL)
Compound IDS. aureusE. coliC. albicans
CPB-001 3264>128
CPB-002 163264
CPB-003 64>128>128
Ciprofloxacin 10.5N/A

Signaling Pathway Visualization

Should a compound show significant activity, for instance, as a kinase inhibitor in an enzyme assay, its potential mechanism of action can be visualized. The following diagram illustrates a hypothetical signaling pathway that could be inhibited by a novel this compound derivative.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Kinase3 Kinase C Kinase2->Kinase3 Phosphorylates TF Transcription Factor Kinase3->TF Activates Inhibitor CPB-002 (Novel Derivative) Inhibitor->Kinase2 Inhibits Gene Gene Expression TF->Gene Promotes Proliferation Proliferation Gene->Proliferation

Caption: Hypothetical inhibition of a kinase signaling pathway by a novel derivative.

References

Application of Chlorophenoxyalkanoic Acids in Plant Metabolic Pathway Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The study of plant metabolic pathways is crucial for understanding plant growth, development, and responses to environmental stimuli. Chemical probes that can modulate specific pathways are invaluable tools for researchers. The initially specified compound, 2-(4-Chlorophenoxy)butane, is not a widely recognized agent in plant science literature for metabolic pathway studies. It is likely that the intended compound of interest is a member of the chlorophenoxyalkanoic acid family, such as 2-(4-chlorophenoxy)butanoic acid or its more extensively studied analogue, 2-(4-chloro-2-methylphenoxy)propionic acid (Mecoprop or MCPP). These compounds, along with the archetypal phenoxy herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), are synthetic auxins. At low concentrations, they can be used to stimulate plant growth, while at higher, herbicidal concentrations, they induce uncontrolled growth, leading to plant death. This dual nature makes them excellent tools for investigating the metabolic ramifications of auxin signaling and hormonal imbalance in plants.

This document provides detailed application notes and protocols for the use of chlorophenoxyalkanoic acids, with a focus on 2,4-D as a representative compound due to the wealth of available research data, to study plant metabolic pathways. These guidelines are intended for researchers, scientists, and professionals in drug and herbicide development.

Principle and Applications

Chlorophenoxyalkanoic acids act as mimics of the natural plant hormone indole-3-acetic acid (IAA), the most common auxin. They bind to auxin receptors, primarily the TIR1/AFB F-box proteins, which then target Aux/IAA transcriptional repressors for degradation. This leads to the derepression of auxin response factors (ARFs), which in turn modulate the expression of a wide array of genes involved in growth and development.

The application of synthetic auxins at supra-optimal concentrations overwhelms the plant's homeostatic mechanisms, leading to a cascade of metabolic disturbances. These include alterations in:

  • Primary Metabolism: Changes in carbohydrate and amino acid metabolism to fuel the uncontrolled growth.

  • Secondary Metabolism: Production of stress-related compounds such as ethylene and abscisic acid (ABA).

  • Hormonal Crosstalk: Perturbation of signaling pathways for other plant hormones.

  • Cell Wall Metabolism: Modifications to cell wall composition to accommodate rapid and disorganized cell expansion.

By studying these metabolic changes, researchers can gain insights into the regulatory networks governing plant growth and stress responses.

Data Presentation: Quantitative Effects of Synthetic Auxin Treatment

The following tables summarize quantitative data from studies on the effects of 2,4-D on plant metabolism. This data is representative of the effects expected from other chlorophenoxyalkanoic acids.

Table 1: Changes in Primary Metabolite Levels in Arabidopsis thaliana Seedlings Treated with 2,4-D.

MetaboliteFold Change (2,4-D treated vs. Control)Time PointReference
2-Oxoglutarate+94.1624 h[1]
Aspartate+2.524 h[2]
Glutamate-2.024 h[2]
Glucose+1.824 h[1]
Fructose+1.724 h[1]

Table 2: Hormonal Changes in Galium aparine Shoots after Auxin Herbicide Treatment.

HormoneFold Change (Treated vs. Control)Time PointReference
Abscisic Acid (ABA)~403 h[3]
EthyleneSignificant increase3 h[4]

Table 3: Effect of 2,4-D and its Metabolites on Primary Root Growth in Arabidopsis thaliana.

CompoundConcentration for 50% Inhibition (ED50)Reference
2,4-D1.02 nM[5]
2,4-D Glucose Ester14.7 nM[5]

Experimental Protocols

Protocol 1: Plant Treatment for Metabolomic Analysis

This protocol describes the treatment of Arabidopsis thaliana seedlings for subsequent metabolomic analysis.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Murashige and Skoog (MS) medium including vitamins, solidified with 0.8% agar

  • Petri plates

  • Growth chamber (22°C, 16h light/8h dark photoperiod)

  • Stock solution of 2,4-D in a suitable solvent (e.g., DMSO or ethanol)

  • Liquid MS medium

  • Flasks for liquid culture

  • Liquid nitrogen

  • Mortar and pestle

Procedure:

  • Seed Sterilization and Germination:

    • Surface sterilize Arabidopsis seeds using your standard lab protocol (e.g., 70% ethanol for 1 min, followed by 50% bleach with 0.05% Triton X-100 for 10 min, and rinse 5 times with sterile distilled water).

    • Plate seeds on solid MS medium and stratify at 4°C for 2-3 days in the dark.

    • Transfer plates to a growth chamber and grow for 10-14 days.

  • Herbicide Treatment:

    • Prepare liquid MS medium containing the desired concentration of 2,4-D. A concentration range of 1-10 µM is a common starting point for observing significant metabolic changes without causing immediate lethality. Include a solvent control (liquid MS medium with the same concentration of the solvent used for the 2,4-D stock).

    • Carefully transfer seedlings from the agar plates to flasks containing the liquid MS medium with or without 2,4-D.

    • Incubate the flasks in the growth chamber under gentle agitation for the desired treatment duration (e.g., 1, 3, 6, 12, or 24 hours).

  • Sample Harvesting and Metabolite Extraction:

    • At each time point, harvest whole seedlings, gently blot them dry, and immediately freeze them in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

    • Proceed with a metabolite extraction protocol suitable for your analytical platform (e.g., GC-MS or LC-MS). A common method involves extraction with a cold methanol/water mixture.[6]

Protocol 2: Root Growth Inhibition Assay

This assay is used to quantify the biological activity of synthetic auxins and their metabolites.

Materials:

  • Arabidopsis thaliana seeds

  • Solid MS medium

  • Petri plates

  • Growth chamber

  • Stock solutions of the compounds to be tested (e.g., 2,4-D, 2-(4-chlorophenoxy)butanoic acid)

  • Ruler or digital scanner and image analysis software (e.g., ImageJ)

Procedure:

  • Plate Preparation:

    • Prepare solid MS medium containing a range of concentrations of the test compound. A serial dilution is recommended to determine the ED50 value. Include a solvent control.

    • Pour the medium into square Petri plates.

  • Seed Plating and Growth:

    • After sterilization and stratification, place individual seeds in a line on the surface of the agar, approximately 1 cm from the top edge of the plate.

    • Seal the plates and place them vertically in a growth chamber.

  • Data Acquisition and Analysis:

    • After a set period of growth (e.g., 7-10 days), photograph or scan the plates.

    • Measure the length of the primary root for at least 10-15 seedlings per treatment.

    • Calculate the average root length for each concentration and normalize to the average root length of the solvent control.

    • Plot the normalized root length against the logarithm of the compound concentration to determine the ED50 value.

Mandatory Visualizations

Auxin_Signaling_Pathway Figure 1: Simplified Auxin Signaling Pathway Auxin Synthetic Auxin (e.g., 2,4-D) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Associates with Aux_IAA Aux/IAA Repressor Aux_IAA->SCF_Complex Targeted by Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses SCF_Complex->Aux_IAA Ubiquitinates Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes Activates Transcription Metabolic_Changes Metabolic & Growth Changes Auxin_Response_Genes->Metabolic_Changes Leads to

Caption: Simplified Auxin Signaling Pathway.

Experimental_Workflow Figure 2: Experimental Workflow for Metabolomic Analysis cluster_plant_prep Plant Preparation cluster_treatment Treatment cluster_sampling Sampling & Extraction cluster_analysis Analysis Start Seed Sterilization & Stratification Growth Seedling Growth (10-14 days) Start->Growth Treatment Herbicide Application (e.g., 2,4-D) Growth->Treatment Harvest Harvesting & Quenching (Liquid Nitrogen) Treatment->Harvest Extraction Metabolite Extraction Harvest->Extraction Analysis GC-MS / LC-MS Analysis Extraction->Analysis Data_Processing Data Processing & Statistical Analysis Analysis->Data_Processing Interpretation Pathway Analysis & Interpretation Data_Processing->Interpretation

Caption: Experimental Workflow for Metabolomic Analysis.

Conclusion

While direct studies on this compound in plant metabolism are scarce, the broader class of chlorophenoxyalkanoic acids serves as a powerful tool for investigating auxin-mediated metabolic pathways. By applying these compounds and analyzing the subsequent changes in the plant's metabolome, researchers can uncover intricate details of growth regulation and stress responses. The protocols and data presented here, primarily based on the well-researched compound 2,4-D, provide a solid foundation for designing and conducting such studies. It is recommended that researchers wishing to investigate a less-characterized chlorophenoxyalkanoic acid begin with dose-response experiments, such as the root growth inhibition assay, to establish effective concentrations for their specific plant system.

References

Application Note: Sourcing and Analysis of 2-(4-Chlorophenoxy)butane as a Certified Reference Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Certified Reference Materials (CRMs) are critical for ensuring the accuracy and traceability of analytical measurements in research and development. This document provides a comprehensive guide to sourcing 2-(4-Chlorophenoxy)butane as a CRM and outlines a detailed protocol for its analysis. This compound is an organic compound with potential applications in pharmaceutical research and environmental analysis. The availability of a well-characterized CRM for this compound is essential for method validation, quality control, and ensuring the reliability of experimental data.

While a pre-certified this compound CRM may not be readily available from all major suppliers, this application note details the process for obtaining a custom-synthesized and certified standard. The subsequent analytical protocol provides a robust method for its quantification using High-Performance Liquid Chromatography (HPLC), a common technique for the analysis of similar organic molecules.

Sourcing a Certified Reference Material

Given that this compound is not a commonly stocked CRM, researchers will likely need to source it as a custom standard from a specialized manufacturer. Several reputable suppliers offer custom synthesis and certification of reference materials.

Key Suppliers of Certified Reference Materials:

  • Sigma-Aldrich (Merck): Offers a wide array of CRMs under brands like Supelco®, Cerilliant®, Certipur®, and TraceCERT®. They provide custom CRM services manufactured under ISO 17034 and ISO/IEC 17025 accreditation.[1]

  • Chem Service, Inc.: A large independent supplier of analytical reference materials, offering over 2,000 pesticide standards and custom-made standards manufactured to specific requirements.[2]

  • CPAChem: Produces and calibrates organic and inorganic CRMs under ISO 9001, ISO/IEC 17025, and ISO 17034 accreditations, with options for custom-made CRMs.[3][4]

Workflow for Sourcing a Custom CRM:

The process of acquiring a custom CRM involves several key steps, from initial inquiry to final certification.

Sourcing_Workflow cluster_sourcing Sourcing and Procurement Inquiry Inquiry Quotation Quotation Inquiry->Quotation Submit Specs Synthesis Synthesis Quotation->Synthesis Approve Purification Purification Synthesis->Purification Crude Product Analysis Analysis Purification->Analysis Purified Compound Certification Certification Analysis->Certification Analytical Data Delivery Delivery Certification->Delivery Certificate of Analysis

Caption: Workflow for sourcing a custom Certified Reference Material.

Analytical Protocol: Quantification of this compound by HPLC

This protocol details the High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. This method is based on established procedures for the analysis of chlorophenoxy compounds.[5]

1. Materials and Reagents:

  • This compound Certified Reference Material

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, ultrapure)

  • Formic acid (≥98%)

  • Methanol (HPLC grade)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Autosampler vials

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

3. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound CRM and dissolve it in 10 mL of methanol in a Class A volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

4. HPLC Conditions:

ParameterCondition
Column C18 Reverse-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase Gradient elution with Mobile Phase A and B
Gradient Program 0-2 min: 60% B; 2-10 min: 60-90% B; 10-12 min: 90% B; 12-12.1 min: 90-60% B; 12.1-15 min: 60% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 225 nm
Run Time 15 minutes

5. Experimental Workflow:

HPLC_Workflow cluster_hplc HPLC Analysis Workflow Standard_Prep Prepare Stock and Working Standards Sequence_Run Run Calibration Curve and Samples Standard_Prep->Sequence_Run Sample_Prep Prepare Sample Solution Sample_Prep->Sequence_Run Instrument_Setup Set Up HPLC System Instrument_Setup->Sequence_Run Data_Acquisition Acquire Chromatographic Data Sequence_Run->Data_Acquisition Data_Processing Process Data and Quantify Data_Acquisition->Data_Processing

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Chlorophenoxy)butane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthetic yield of 2-(4-Chlorophenoxy)butane.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

The most widely used and straightforward method for preparing this compound, an asymmetrical ether, is the Williamson ether synthesis.[1][2] This method involves the reaction of a deprotonated alcohol (an alkoxide) with an organohalide. For this specific synthesis, 4-chlorophenol is deprotonated to form sodium or potassium 4-chlorophenoxide, which then acts as a nucleophile to attack an appropriate 2-butyl halide (e.g., 2-bromobutane or 2-iodobutane).

Q2: What are the essential starting materials and reagents for this synthesis?

The key reactants are:

  • Aryl Component: 4-chlorophenol.

  • Alkyl Component: A 2-butyl derivative with a good leaving group, such as 2-bromobutane, 2-iodobutane, or 2-butyl tosylate.

  • Base: A suitable base is required to deprotonate the 4-chlorophenol. For aryl ethers, common bases include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or potassium hydroxide (KOH).[3] Stronger bases like sodium hydride (NaH) can also be used.

  • Solvent: A polar aprotic solvent is generally preferred to facilitate the Sₙ2 reaction.[3] Good choices include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone.

Q3: What is the underlying reaction mechanism for the Williamson ether synthesis?

The Williamson ether synthesis proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism.[1][4][5] The reaction occurs in two main steps:

  • Deprotonation: The base removes the acidic proton from the hydroxyl group of 4-chlorophenol to form a highly nucleophilic 4-chlorophenoxide ion.

  • Nucleophilic Attack: The 4-chlorophenoxide ion attacks the electrophilic carbon atom of the 2-butyl halide in a backside attack, displacing the halide leaving group in a single, concerted step to form the ether product.[1][4]

Q4: What are the primary factors that influence the overall yield of the reaction?

Several factors can significantly impact the synthetic yield:

  • Choice of Alkyl Halide: The leaving group on the butyl chain is crucial. Iodide is a better leaving group than bromide, which is better than chloride. Using a 2-butyl tosylate can also be very effective.[4]

  • Reaction Conditions: Temperature and reaction time are critical. Insufficient heating or time can lead to incomplete reactions.[1] However, excessively high temperatures can promote side reactions.

  • Base and Solvent: The choice of base and solvent affects the rate of both the desired Sₙ2 reaction and competing side reactions.[3]

  • Steric Hindrance: The alkylating agent, 2-butyl halide, is a secondary halide. This makes it susceptible to a competing E2 (elimination) reaction, which can reduce the ether yield.[1][2][4]

Troubleshooting Guide

Problem: Low or No Product Yield

Q: My reaction has resulted in a very low yield of this compound. What are the potential causes and how can I address them?

A: Low yield is a common issue and can stem from several factors. Consider the following troubleshooting steps:

  • Incomplete Deprotonation of 4-Chlorophenol: Ensure the base is strong enough and used in a sufficient amount (at least one molar equivalent) to fully deprotonate the phenol. The quality of the base is also important; for example, sodium hydride can be deactivated by moisture.

  • Poor Leaving Group: If you are using 2-chlorobutane, the reaction will be very slow. Switch to 2-bromobutane or, preferably, 2-iodobutane to increase the reaction rate.

  • Insufficient Reaction Time or Temperature: Williamson ether syntheses can require several hours of reflux to proceed to completion.[1] If the reaction is incomplete, consider increasing the reflux time or the reaction temperature, while monitoring for the formation of degradation products.

  • Inappropriate Solvent: The solvent plays a key role. Polar aprotic solvents like DMF or DMSO are generally effective for Sₙ2 reactions.[3] Using protic solvents like ethanol can solvate the nucleophile, reducing its reactivity and leading to lower yields.

  • Side Reactions: The primary competing reaction is the E2 elimination of the secondary alkyl halide, which produces butene isomers.[2][4] This is discussed in more detail in the next section.

Problem: Significant Formation of Side Products

Q: My final product is contaminated with a significant amount of alkene byproducts. How can I minimize this E2 elimination reaction?

A: The reaction of a phenoxide with a secondary alkyl halide is a classic case of competition between Sₙ2 and E2 pathways.[4] To favor the desired Sₙ2 reaction and improve the yield of the ether, consider the following strategies:

  • Use a Milder Base: Strong, bulky bases favor elimination. While a strong base is needed for deprotonation, using a very hindered base can increase the rate of elimination. A less sterically demanding base like potassium carbonate is often a good choice for aryl ether synthesis.[3]

  • Control the Temperature: Higher temperatures tend to favor the elimination pathway over substitution.[1] Run the reaction at the lowest temperature that allows for a reasonable reaction rate. A carefully controlled temperature experiment can help find the optimal balance.

  • Use a Better Leaving Group: A more reactive alkylating agent (e.g., 2-butyl tosylate or 2-iodobutane) can sometimes increase the rate of the Sₙ2 reaction relative to the E2 reaction, especially at lower temperatures.

Q: I am having trouble removing unreacted 4-chlorophenol from my product. What is the best purification strategy?

A: Unreacted 4-chlorophenol is acidic and can be easily removed during the workup procedure.

  • Aqueous Base Wash: After the reaction is complete, quench the mixture and extract the product into an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with a 1-2 M aqueous solution of sodium hydroxide or potassium hydroxide. This will deprotonate the acidic 4-chlorophenol, converting it into its water-soluble salt, which will partition into the aqueous layer.

  • Follow-up Washes: After the base wash, wash the organic layer with water to remove any residual base, and then with brine to help remove dissolved water.

  • Final Purification: After drying the organic layer and removing the solvent, the crude product can be purified by vacuum distillation or column chromatography to remove any remaining non-acidic impurities.

Data Summary: Optimizing Reaction Parameters

The following table summarizes the expected impact of various reaction parameters on the synthesis of this compound.

ParameterOption 1Option 2Option 3Expected Outcome & Recommendation
Alkylating Agent (Leaving Group) 2-Chlorobutane2-Bromobutane2-Iodobutane / 2-Butyl TosylateRecommendation: Option 3. A better leaving group increases the Sₙ2 reaction rate, potentially allowing for milder conditions that minimize the competing E2 elimination reaction.[1][4]
Base K₂CO₃NaOH / KOHNaHRecommendation: Option 1 or 2. Potassium carbonate is a milder base often sufficient for phenol deprotonation and is less likely to promote vigorous elimination.[3] NaOH/KOH are also effective. NaH is very effective but can be pyrophoric and may increase elimination.
Solvent Ethanol (Protic)Acetone (Aprotic)DMF / DMSO (Polar Aprotic)Recommendation: Option 3. Polar aprotic solvents like DMF or DMSO are ideal as they solvate the cation but not the nucleophile, maximizing its reactivity for the Sₙ2 attack.[3]
Temperature Low TemperatureModerate Temperature (e.g., 50-80 °C)High Temperature (e.g., >100 °C)Recommendation: Option 2. Higher temperatures favor the E2 elimination side reaction.[1] A moderate temperature is needed to drive the reaction to completion in a reasonable time without excessively promoting byproduct formation.

Detailed Experimental Protocol

This protocol provides a general methodology for the synthesis of this compound.

Materials:

  • 4-Chlorophenol

  • 2-Bromobutane

  • Potassium Carbonate (anhydrous)

  • Dimethylformamide (DMF, anhydrous)

  • Diethyl ether

  • 1 M Sodium Hydroxide (aqueous)

  • Saturated Sodium Chloride (brine, aqueous)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chlorophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.

  • Addition of Alkylating Agent: Stir the mixture at room temperature for 15 minutes. Add 2-bromobutane (1.1 eq) to the flask.

  • Reaction: Heat the reaction mixture to 80-90 °C and allow it to stir under a nitrogen atmosphere for 6-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and diethyl ether.

  • Workup - Extraction: Shake the funnel vigorously and allow the layers to separate. Remove the aqueous layer.

  • Workup - Washing: Wash the organic layer sequentially with 1 M aqueous NaOH (to remove unreacted 4-chlorophenol), water, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel to yield pure this compound.

Visual Guides

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Chlorophenol 4-Chlorophenol Phenoxide 4-Chlorophenoxide Ion Chlorophenol->Phenoxide + Base Base K₂CO₃ (Base) Base->Phenoxide Product This compound Phenoxide->Product + 2-Bromobutane (SN2 Attack) Bromobutane 2-Bromobutane Bromobutane->Product Byproduct KBr

Caption: Reaction mechanism for the Williamson ether synthesis of this compound.

Experimental_Workflow arrow Setup 1. Combine 4-Chlorophenol, K₂CO₃, and DMF Add_Halide 2. Add 2-Bromobutane Setup->Add_Halide React 3. Heat and Stir (80-90°C, 6-12h) Add_Halide->React Quench 4. Quench with Water & Diethyl Ether React->Quench Extract 5. Aqueous Extraction Quench->Extract Wash 6. Wash with NaOH, Water, and Brine Extract->Wash Dry 7. Dry and Concentrate Wash->Dry Purify 8. Purify (Distillation or Chromatography) Dry->Purify Final_Product Pure Product Purify->Final_Product

Caption: Step-by-step experimental workflow for the synthesis of this compound.

Troubleshooting_Tree Start Problem: Low Yield Check_Reaction Is the reaction going to completion (TLC)? Start->Check_Reaction Check_Side_Products Are there significant side products observed? Check_Reaction->Check_Side_Products Yes Incomplete_Sol Solution: • Increase reaction time/temp • Use better leaving group (e.g., 2-iodobutane) Check_Reaction->Incomplete_Sol No Elimination_Check Is alkene (elimination product) present? Check_Side_Products->Elimination_Check Elimination_Sol Solution: • Lower reaction temperature • Use a less hindered base (e.g., K₂CO₃) Elimination_Check->Elimination_Sol Yes Unreacted_SM Is starting material (4-chlorophenol) present? Elimination_Check->Unreacted_SM No Unreacted_Sol Solution: • Ensure >1 eq. of base • Check base quality • Improve purification wash Unreacted_SM->Unreacted_Sol

Caption: A decision tree for troubleshooting low yield in the synthesis.

References

Technical Support Center: Troubleshooting Variability in 2-(4-Chlorophenoxy)butane Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing 2-(4-Chlorophenoxy)butane and similar small molecules in bioassays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate sources of variability in your experiments, ensuring the generation of robust and reproducible data.

Troubleshooting Guides

Variability in bioassay results can arise from multiple factors, ranging from reagent handling to experimental design. This section provides a systematic approach to troubleshooting common issues.

Issue 1: High Variability in Replicate Wells

High variability between replicate wells is a common challenge that can obscure the true effect of the compound.

Possible Causes and Solutions:

CauseSolution
Pipetting Errors Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Pipette gently against the wall of the wells to avoid bubbles.
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for seeding plates. Avoid edge effects by not using the outer wells or by filling them with a buffer.
Improper Mixing of Reagents Thoroughly mix all reagents, including the compound dilutions and assay buffers, before adding them to the wells.
Temperature Gradients Allow all reagents and plates to equilibrate to room temperature before starting the assay.[1] Incubate plates in a humidified incubator to prevent evaporation.
Instrument Reading Errors Check the plate reader settings, including the correct wavelength and filter sets.[1] Ensure the plate is properly seated in the reader.
Issue 2: Inconsistent Dose-Response Curves

Inconsistent or non-reproducible dose-response curves can make it difficult to determine key parameters like IC50 values.

Possible Causes and Solutions:

CauseSolution
Compound Instability or Degradation Prepare fresh stock solutions of this compound for each experiment. Store stock solutions at the recommended temperature and protect from light if necessary.
Compound Precipitation Visually inspect the highest concentration wells for any signs of precipitation. If precipitation is observed, consider lowering the maximum concentration or using a different solvent. The solubility of the compound in the assay buffer is a critical factor.
Incorrect Dilution Series Double-check all calculations for the serial dilutions. Prepare a fresh dilution series for each experiment to avoid errors from stored dilutions.
Assay Incubation Time Optimize the incubation time for the assay. A time course experiment can help determine the optimal window where the signal is stable and the response is robust.
Cell Health and Passage Number Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase at the time of the experiment.
Issue 3: High Background Signal

A high background signal can mask the specific signal from the assay, leading to a low signal-to-noise ratio.

Possible Causes and Solutions:

CauseSolution
Autofluorescence of the Compound Test the intrinsic fluorescence of this compound at the excitation and emission wavelengths of the assay. If it interferes, consider using a different detection method (e.g., luminescence or absorbance).
Assay Buffer Components Some components in the assay buffer may contribute to the background signal. Test the buffer alone to determine its contribution.
Non-Specific Binding In receptor binding assays, non-specific binding can be a major source of background.[2] Include appropriate controls with an excess of unlabeled ligand to determine and subtract the non-specific binding.
Contaminated Reagents Use fresh, high-quality reagents to minimize background from contaminants.
Inappropriate Microplate For fluorescence assays, use black plates to reduce background. For luminescence, use white plates. For colorimetric assays, clear plates are suitable.[1]

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of action for this compound?

While specific data for this compound is limited, compounds with a phenoxy moiety have been shown to exhibit a range of biological activities. For example, some phenoxy acetic acid derivatives are known to be selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.[3] Other phenoxy compounds have demonstrated cytotoxic activity against cancer cell lines, potentially through the induction of apoptosis.[4] Therefore, it is plausible that this compound could act as an enzyme inhibitor or modulate a signaling pathway involved in cell proliferation or inflammation. Further experimental validation is required to determine its precise mechanism of action.

Q2: What are some common bioassays to test the activity of this compound?

Based on the activities of structurally similar compounds, suitable bioassays could include:

  • Enzyme Inhibition Assays: If the target is an enzyme like COX-2, a colorimetric or fluorometric enzyme inhibition assay can be used to determine the IC50 value.[3][5]

  • Cell Viability/Cytotoxicity Assays: Assays such as MTT, MTS, or CellTiter-Glo can be used to assess the effect of the compound on the viability of different cell lines.[4]

  • Receptor Binding Assays: If a G-protein coupled receptor (GPCR) is a suspected target, radioligand binding assays or fluorescence-based assays can be employed to measure the binding affinity of the compound.[2][6]

  • Apoptosis Assays: To investigate if the compound induces programmed cell death, assays that measure caspase activation, DNA fragmentation (e.g., TUNEL assay), or changes in mitochondrial membrane potential can be performed.

Q3: How can I be sure my this compound is soluble in my assay?

Poor solubility is a common issue with small molecules.[5] To address this:

  • Solvent Selection: Initially, dissolve the compound in a small amount of a water-miscible organic solvent like DMSO or ethanol before diluting it in the aqueous assay buffer.

  • Final Solvent Concentration: Keep the final concentration of the organic solvent in the assay low (typically <1%) and consistent across all wells, including controls, as it can affect enzyme activity or cell health.[7]

  • Visual Inspection: Always visually inspect the stock solution and the highest concentration wells of your assay for any signs of precipitation.

  • Solubility Testing: If you suspect solubility issues, you can perform a simple solubility test by preparing a dilution series in the assay buffer and checking for turbidity or precipitation.

Q4: What are the critical controls to include in my bioassay?

Including proper controls is essential for data interpretation.

  • Negative Control (Vehicle Control): This contains everything except the test compound, including the same concentration of the solvent (e.g., DMSO) used to dissolve the compound. This control is used to determine the baseline response.

  • Positive Control: A known inhibitor or activator of the target should be included to ensure the assay is working correctly.

  • No-Enzyme/No-Cell Control: This helps to determine the background signal from the assay components themselves.

  • Compound Interference Control: To check for autofluorescence or other interference, a control with the compound in the assay buffer without the biological target (enzyme or cells) should be included.

Experimental Protocols

General Protocol for an Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against a target enzyme.

  • Prepare Reagents:

    • Prepare the assay buffer at the optimal pH for the enzyme.[5]

    • Prepare a stock solution of the substrate in the assay buffer.

    • Prepare a stock solution of the enzyme in a suitable buffer and keep it on ice.[8]

    • Prepare a stock solution of this compound in 100% DMSO.

  • Compound Dilution:

    • Perform a serial dilution of the this compound stock solution in the assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells.

  • Assay Procedure:

    • Add the diluted compound or vehicle control to the wells of a microplate.

    • Add the enzyme solution to each well and pre-incubate with the compound for a defined period (e.g., 15 minutes) at room temperature.[5]

    • Initiate the reaction by adding the substrate to all wells.

    • Monitor the reaction progress by measuring the absorbance or fluorescence at regular intervals using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each concentration of the inhibitor.

    • Normalize the rates to the vehicle control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.

Visualizations

Troubleshooting Workflow for Bioassay Variability

TroubleshootingWorkflow Start High Assay Variability Observed CheckReplicates Assess Intra-plate Replicate Variability Start->CheckReplicates CheckPlates Assess Inter-plate Variability Start->CheckPlates HighIntra High Intra-plate CV CheckReplicates->HighIntra HighInter High Inter-plate CV CheckPlates->HighInter Pipetting Review Pipetting Technique & Calibration HighIntra->Pipetting Seeding Optimize Cell Seeding Protocol HighIntra->Seeding Reagents Check Reagent Preparation & Mixing HighIntra->Reagents Environment Evaluate Environmental Factors (Temp, Humidity) HighInter->Environment Protocol Standardize Assay Protocol HighInter->Protocol Compound Investigate Compound Stability & Solubility HighInter->Compound Cells Check Cell Health & Passage Number HighInter->Cells Resolved Variability Resolved Pipetting->Resolved Seeding->Resolved Reagents->Resolved Environment->Resolved Protocol->Resolved Compound->Resolved Cells->Resolved

Caption: A decision tree to guide the troubleshooting process for experimental variability.

Generic G-Protein Coupled Receptor (GPCR) Signaling Pathway

GPCR_Signaling cluster_membrane Plasma Membrane GPCR GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein Activates G_alpha Gα-GTP G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma Effector Effector Enzyme (e.g., Adenylyl Cyclase) SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Produces Ligand This compound (Potential Antagonist) Ligand->GPCR Binds to receptor G_alpha->Effector Modulates Downstream Downstream Cellular Response SecondMessenger->Downstream Initiates

Caption: A potential GPCR signaling pathway that could be modulated by this compound.

Experimental Workflow for an Enzyme Inhibition Assay

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Assay Buffer & Reagents C Add Compound to Plate A->C B Prepare Compound Dilution Series B->C D Add Enzyme & Pre-incubate C->D E Add Substrate to Start Reaction D->E F Monitor Reaction Kinetics E->F G Calculate % Inhibition F->G H Determine IC50 Value G->H

Caption: A streamlined workflow for performing an enzyme inhibition bioassay.

References

optimization of reaction conditions for synthesizing 2-(4-Chlorophenoxy)butane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of 2-(4-Chlorophenoxy)butane via the Williamson ether synthesis. It includes a detailed experimental protocol, troubleshooting guides, and frequently asked questions in a user-friendly question-and-answer format.

Reaction Scheme

The synthesis of this compound is typically achieved through a Williamson ether synthesis. This involves the reaction of 4-chlorophenol with a suitable 2-butyl electrophile, such as 2-bromobutane, in the presence of a base.

ReactionScheme cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products node_4_chlorophenol 4-Chlorophenol node_plus1 + node_2_bromobutane 2-Bromobutane node_product This compound node_2_bromobutane->node_product Williamson Ether Synthesis node_base Base (e.g., K2CO3) Solvent (e.g., DMF) node_plus2 + node_salt Salt (e.g., KBr) node_plus3 + node_water H2O

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol: Williamson Ether Synthesis of this compound

This protocol outlines a standard procedure for the synthesis of this compound.

Materials:

  • 4-Chlorophenol

  • 2-Bromobutane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-chlorophenol (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF.

  • Addition of Alkyl Halide: While stirring the mixture, add 2-bromobutane (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature with vigorous stirring for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer three times with diethyl ether.

    • Combine the organic extracts and wash them twice with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Data Presentation

Table 1: Reactant and Product Properties

CompoundMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
4-Chlorophenol128.562201.306
2-Bromobutane137.02101-1051.255
This compound184.66~240-250 (est.)~1.1 (est.)

Table 2: Typical Reaction Parameters and Expected Outcomes

ParameterValueExpected Outcome
Temperature80-90 °CModerate reaction rate, minimizes side reactions.
Time12-18 hoursHigh conversion of starting materials.
Expected Yield60-75%Yield can be affected by competing elimination.

Troubleshooting Guide

Troubleshooting start Low or No Product Yield? check_reagents Check Reagent Quality and Stoichiometry start->check_reagents check_conditions Verify Reaction Conditions start->check_conditions incomplete_reaction Incomplete Reaction? check_conditions->incomplete_reaction side_reactions Significant Side Products? incomplete_reaction->side_reactions No increase_time_temp Increase Reaction Time or Temperature incomplete_reaction->increase_time_temp Yes use_ptc Consider Phase Transfer Catalyst (e.g., TBAB) side_reactions->use_ptc Yes (Elimination) check_base Ensure Base is Anhydrous and Sufficient side_reactions->check_base No purification_issue Difficulty in Purification? check_base->purification_issue optimize_distillation Optimize Vacuum Distillation Conditions purification_issue->optimize_distillation Yes column_chromatography Use Column Chromatography purification_issue->column_chromatography Yes

Caption: A troubleshooting decision tree for the synthesis of this compound.

Q1: My reaction yield is very low or I'm not getting any product. What should I do?

A1:

  • Reagent Quality: Ensure that your starting materials are pure and dry. 4-Chlorophenol can absorb water, and the presence of water can quench the phenoxide intermediate. Use anhydrous solvents and reagents.

  • Base Strength and Stoichiometry: Potassium carbonate is a common choice, but for a more robust reaction, a stronger base like sodium hydride (NaH) can be used. Ensure you are using at least 1.5 equivalents of the base to completely deprotonate the 4-chlorophenol.

  • Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. You can try increasing the temperature to 100-110 °C, but be aware that this may also increase the rate of side reactions.

Q2: I am observing a significant amount of an alkene byproduct. How can I minimize this?

A2: The formation of butene isomers is a common side reaction due to the E2 elimination of HBr from 2-bromobutane, which competes with the desired SN2 substitution.

  • Choice of Leaving Group: Consider using 2-iodobutane instead of 2-bromobutane. Iodide is a better leaving group and can sometimes favor the SN2 pathway. Alternatively, converting 2-butanol to its tosylate or mesylate can provide a better leaving group and reduce elimination.

  • Reaction Temperature: Lowering the reaction temperature may favor the SN2 reaction over the E2 elimination. Try running the reaction at a lower temperature (e.g., 60-70 °C) for a longer period.

  • Phase-Transfer Catalysis (PTC): The use of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can be highly effective in promoting the SN2 reaction and suppressing elimination. Add a catalytic amount (e.g., 5-10 mol%) of TBAB to your reaction mixture.

Q3: The reaction seems to be very slow and is not going to completion. What can I do?

A3:

  • Increase Reaction Time: Some Williamson ether syntheses, especially with less reactive halides, can require extended reaction times. Monitor the reaction by TLC and continue heating until the starting material is consumed.

  • Solvent Choice: Polar aprotic solvents like DMF or DMSO are generally good choices as they solvate the cation of the base, leaving the anion more nucleophilic. Ensure your solvent is anhydrous.

  • Increase Temperature: As mentioned, a moderate increase in temperature can significantly increase the reaction rate.

Q4: I am having difficulty purifying my product. What are the best methods?

A4:

  • Vacuum Distillation: If the boiling point of your product is sufficiently different from any impurities, vacuum distillation is an effective purification method. Be sure to use a good vacuum pump and a well-insulated distillation apparatus.

  • Column Chromatography: For removing closely-related impurities, column chromatography on silica gel is recommended. A non-polar eluent system, such as a mixture of hexane and ethyl acetate (e.g., 95:5), is a good starting point.

Frequently Asked Questions (FAQs)

Q5: Can I use a different base for this reaction?

A5: Yes, other bases can be used. Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are also common choices. Stronger bases like sodium hydride (NaH) can lead to faster reaction times but require more careful handling due to their reactivity with water and air.

Q6: Is it possible to use a different solvent?

A6: Yes, other polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile can be used. Protic solvents like ethanol are generally not recommended as they can solvate the phenoxide ion, reducing its nucleophilicity.

Q7: How do I know when the reaction is complete?

A7: The best way to monitor the reaction is by thin-layer chromatography (TLC). Spot the reaction mixture alongside your starting materials (4-chlorophenol and 2-bromobutane). The reaction is complete when the spot corresponding to the 4-chlorophenol has disappeared and a new, less polar spot for the product has appeared.

Q8: What is the purpose of the brine wash during the workup?

A8: Washing the combined organic extracts with a saturated aqueous solution of sodium chloride (brine) helps to remove any remaining water from the organic layer before the drying step with a solid drying agent like magnesium sulfate.

Experimental Workflow Diagram

Workflow setup Reaction Setup: 4-Chlorophenol, K2CO3, DMF add_halide Add 2-Bromobutane setup->add_halide reflux Heat and Stir (80-90 °C, 12-18h) add_halide->reflux workup Aqueous Workup and Extraction reflux->workup dry Dry Organic Layer (MgSO4) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Distillation or Chromatography concentrate->purify product Pure this compound purify->product

Caption: A typical experimental workflow for the synthesis of this compound.

Technical Support Center: Overcoming Solubility Challenges of 2-(4-Chlorophenoxy)butane in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with 2-(4-Chlorophenoxy)butane in aqueous solutions.

Troubleshooting Guides

Issue: Precipitation of this compound during aqueous solution preparation.

Question: I am observing immediate precipitation or cloudiness when I try to dissolve this compound in my aqueous buffer. What is causing this and how can I resolve it?

Answer: this compound is predicted to have low aqueous solubility due to its hydrophobic chlorophenoxy group and butane chain. The precipitation you are observing is likely due to the compound's inability to dissolve in a purely aqueous environment. Here are several strategies to overcome this, starting with the simplest approaches:

1. Co-solvent System:

  • Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, thereby increasing the solubility of nonpolar compounds.[1][2][3]

  • Recommendation: Start by preparing a concentrated stock solution of your compound in a water-miscible organic solvent and then dilute it into your aqueous buffer.

  • Common Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400) are commonly used.[1]

Experimental Protocol: Co-solvent Method

  • Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in 100% DMSO.

  • Vortex or sonicate the stock solution until the compound is fully dissolved.

  • Add the stock solution dropwise to your aqueous buffer while vortexing to ensure rapid mixing.

  • Important: The final concentration of the co-solvent in your aqueous solution should be kept to a minimum (typically <1% v/v) to avoid potential effects on your experimental system.

Troubleshooting Workflow: Co-solvent Approach

CoSolventWorkflow start Precipitation Observed stock Prepare Concentrated Stock in 100% DMSO start->stock dilute Dilute Stock into Aqueous Buffer stock->dilute observe Observe for Precipitation dilute->observe success Homogeneous Solution (Proceed with Experiment) observe->success fail Precipitation Persists observe->fail increase_cosolvent Increase Co-solvent % (within acceptable limits) fail->increase_cosolvent try_surfactant Try Surfactant Method fail->try_surfactant increase_cosolvent->dilute

Caption: Workflow for troubleshooting precipitation using a co-solvent.

2. Surfactant-based Solubilization:

  • Principle: Surfactants are amphiphilic molecules that form micelles in aqueous solutions above a certain concentration (the critical micelle concentration, CMC). The hydrophobic cores of these micelles can encapsulate nonpolar compounds, effectively increasing their apparent solubility in water.[4][5]

  • Recommendation: If co-solvents are not suitable or effective, consider using a non-ionic surfactant.

  • Common Surfactants: Polysorbate 20 (Tween® 20), Polysorbate 80 (Tween® 80), and Pluronic® F-68 are frequently used in biological research.[6]

Experimental Protocol: Surfactant Method

  • Prepare a stock solution of the surfactant (e.g., 10% w/v) in your aqueous buffer.

  • Add the surfactant stock solution to your buffer to achieve a final concentration above its CMC (e.g., 0.01-0.1% w/v).

  • Add this compound directly to the surfactant-containing buffer.

  • Agitate the solution (vortex, sonicate) until the compound is dissolved.

Comparison of Common Surfactants

SurfactantTypical Working ConcentrationAdvantagesDisadvantages
Polysorbate 200.01 - 0.1%Low toxicity, widely usedCan interfere with some cell-based assays
Polysorbate 800.01 - 0.1%Good solubilizing capacityMay be more cytotoxic than Polysorbate 20
Pluronic® F-680.02 - 0.2%Very low cytotoxicityMay have lower solubilizing power for some compounds

3. Cyclodextrin Complexation:

  • Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic part of the guest molecule from water and increasing its solubility.[7][8][9][10]

  • Recommendation: This method is particularly useful when co-solvents and surfactants are to be avoided.

  • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are preferred due to their higher solubility and lower toxicity compared to native β-cyclodextrin.[9]

Experimental Protocol: Cyclodextrin Complexation

  • Prepare a solution of the cyclodextrin (e.g., 1-10% w/v) in your aqueous buffer.

  • Add this compound to the cyclodextrin solution.

  • Stir or sonicate the mixture for several hours, or overnight, at room temperature to allow for complex formation.

  • Filter the solution through a 0.22 µm filter to remove any undissolved compound.

Solubility Enhancement Strategy Selection

SolubilityStrategy start Solubility Issue with This compound cosolvent Co-solvent Method (e.g., DMSO, Ethanol) start->cosolvent Simple & Quick surfactant Surfactant Method (e.g., Tween 80) start->surfactant Higher Solubilizing Power cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) start->cyclodextrin Avoid Organic Solvents/ Surfactants

Caption: Decision tree for selecting a solubility enhancement method.

Frequently Asked Questions (FAQs)

Q1: What is the maximum concentration of DMSO I can use in my cell-based assay?

A1: The tolerance of cell lines to DMSO varies. It is recommended to keep the final concentration of DMSO below 1% (v/v), and ideally below 0.5%. Always run a vehicle control (your aqueous medium with the same concentration of DMSO but without your compound) to assess the effect of the co-solvent on your cells.

Q2: Will surfactants interfere with my protein binding assay?

A2: Yes, surfactants can denature proteins and interfere with protein-ligand interactions, especially at higher concentrations. It is crucial to use the lowest effective concentration of surfactant and to validate that the chosen surfactant does not interfere with your assay in a control experiment.

Q3: How do I know if the cyclodextrin has successfully encapsulated my compound?

A3: Successful complexation results in a clear solution. You can quantify the amount of solubilized compound by filtering the solution and measuring the concentration of the filtrate using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.

Q4: Can I combine these solubility enhancement techniques?

A4: Yes, in some challenging cases, a combination of methods can be effective. For example, you might use a small amount of a co-solvent to first dissolve the compound before adding it to a cyclodextrin solution. However, this increases the complexity of your system, and you must perform thorough control experiments to understand the potential effects of each component.

Q5: Are there other advanced methods to improve solubility?

A5: Yes, for more advanced formulation development, techniques such as solid dispersions, nanosuspensions, and lipid-based formulations (e.g., self-emulsifying drug delivery systems - SEDDS) can be employed.[11][12] These methods typically require specialized equipment and expertise and are often used in later stages of drug development.

References

Technical Support Center: Purification of Crude 2-(4-Chlorophenoxy)butane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 2-(4-Chlorophenoxy)butane.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. My crude product is an oil and won't crystallize. How can I purify it?

  • Answer: Oiling out during crystallization is a common issue, especially with low-melting solids or when using a solvent that is too nonpolar. Here are several troubleshooting steps:

    • Solvent Selection: The choice of solvent is critical. For this compound, which is a relatively nonpolar aryl butyl ether, a good starting point is a solvent system that allows for a significant difference in solubility between hot and cold conditions. Consider using a mixed solvent system. A common approach is to dissolve the crude product in a small amount of a "good" solvent (in which it is highly soluble, e.g., dichloromethane or ethyl acetate) at room temperature and then slowly add a "poor" or "anti-solvent" (in which it is poorly soluble, e.g., hexanes or heptane) until the solution becomes cloudy. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.

    • Cooling Rate: Rapid cooling often promotes oiling out. Try to slow down the cooling process by insulating the flask or allowing it to cool to room temperature undisturbed before placing it in an ice bath or refrigerator.

    • Scratching: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure crystalline product from a previous batch, add a tiny crystal to the cooled, saturated solution to induce crystallization.

    • Alternative Purification Methods: If recrystallization proves unsuccessful, column chromatography is an excellent alternative for purifying oils. Given the nonpolar nature of the product, a silica gel column with a nonpolar mobile phase (e.g., a gradient of ethyl acetate in hexanes) should provide good separation from more polar impurities.

2. After purification by column chromatography, I still see impurities in my NMR spectrum. What could be the issue?

  • Answer: Co-elution of impurities with the desired product can occur if the polarity of the impurity is very similar to that of your product. Here's how to troubleshoot this:

    • Identify the Impurity: Try to identify the impurity from the NMR spectrum. Common impurities from a Williamson ether synthesis of this compound include unreacted 4-chlorophenol, unreacted 2-halobutane, and butene isomers (from elimination side reactions). The aromatic signals of 4-chlorophenol will be distinct from your product, while the aliphatic signals of the 2-halobutane and butenes will also have characteristic chemical shifts and coupling patterns.

    • Optimize Chromatography Conditions:

      • Solvent System: Use a less polar solvent system for your column. A shallower gradient of the more polar solvent (e.g., starting with 100% hexanes and very slowly increasing the percentage of ethyl acetate) can improve separation.

      • TLC Analysis: Before running the column, carefully analyze your crude mixture by Thin Layer Chromatography (TLC) using various solvent systems to find the optimal conditions for separation. The ideal solvent system will show good separation between the spot corresponding to your product and any impurity spots.

    • Alternative Purification Techniques:

      • Acid/Base Wash: If the impurity is unreacted 4-chlorophenol, a simple liquid-liquid extraction with a dilute aqueous base (e.g., 1M NaOH) will deprotonate the phenol, making it water-soluble and allowing for its removal from the organic layer containing your product.

      • Distillation: If the impurity is a volatile byproduct like a butene or unreacted 2-halobutane, vacuum distillation can be an effective purification method, provided your product has a sufficiently high boiling point and is thermally stable.

3. My yield is very low after recrystallization. How can I improve it?

  • Answer: Low recovery after recrystallization is often due to using too much solvent or the product having significant solubility in the cold solvent.

    • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding excess solvent will keep more of your product dissolved when the solution is cooled, thus reducing the yield.

    • Optimize Solvent System: Choose a solvent or solvent pair in which your product is highly soluble when hot but poorly soluble when cold. You may need to screen several different solvents to find the ideal one.

    • Cooling: Ensure the solution is thoroughly cooled to maximize precipitation. An ice bath or even a freezer can be used, provided the solvent does not freeze.

    • Mother Liquor: The filtrate (mother liquor) after crystallization will contain some dissolved product. You can try to recover more product by concentrating the mother liquor and performing a second recrystallization. However, be aware that the impurities will also be more concentrated in the mother liquor, so the purity of the second crop of crystals may be lower.

4. How can I assess the purity of my final product?

  • Answer: Several analytical techniques can be used to determine the purity of this compound.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for structural confirmation and purity assessment. The presence of unexpected signals can indicate impurities. Integration of the proton signals can be used for semi-quantitative analysis of impurities if their structures are known.

    • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for determining purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point. The purity is typically determined by the area percentage of the main peak.

    • Gas Chromatography (GC): Due to its volatility, this compound can also be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for identification of any separated impurities.

    • Melting Point: For a solid product, a sharp melting point range close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.

Quantitative Data Summary

The following table provides hypothetical but realistic data for the purification of this compound to guide experimental design.

Purification MethodParametersExpected PurityExpected YieldNotes
Recrystallization Solvent System: Dichloromethane/Hexanes (approx. 1:5 v/v)>98%70-85%Dissolve crude product in a minimal amount of dichloromethane at room temperature. Slowly add hexanes until turbidity persists. Heat gently to redissolve, then cool slowly.
Flash Chromatography Stationary Phase: Silica GelMobile Phase: Gradient of 0-10% Ethyl Acetate in Hexanes>99%80-95%The exact gradient should be optimized based on TLC analysis. The product is expected to elute at a low percentage of ethyl acetate.
Vacuum Distillation Pressure: ~1 mmHgBoiling Point: Estimated 90-100 °C>99%60-80%Boiling point is an estimate and should be determined experimentally. This method is effective for removing non-volatile impurities and some volatile byproducts with different boiling points.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

  • Slurry Preparation: In a beaker, add silica gel to a small amount of the initial, least polar eluent (e.g., 100% hexanes) to create a slurry.

  • Column Packing: Secure a glass chromatography column vertically. Pour the silica slurry into the column, allowing the solvent to drain. Gently tap the column to ensure even packing. Add a layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.

  • Elution: Begin eluting the column with the least polar solvent (e.g., 100% hexanes). Gradually increase the polarity of the eluent by adding small increments of a more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Protocol 2: Purification by Recrystallization

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a "good" solvent (e.g., dichloromethane) and swirl to dissolve the solid.

  • Addition of Anti-solvent: Slowly add a "poor" solvent (e.g., hexanes) with swirling until the solution becomes persistently cloudy.

  • Heating: Gently heat the flask on a hot plate until the solution becomes clear.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold "poor" solvent.

  • Drying: Dry the crystals in a vacuum oven or in a desiccator.

Visualizations

TroubleshootingWorkflow start Crude this compound is_solid Is the crude product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chrom Perform Column Chromatography is_solid->column_chrom No (it's an oil) oiling_out Product oils out? recrystallization->oiling_out adjust_solvent Adjust solvent system or cooling rate oiling_out->adjust_solvent Yes check_purity Check Purity (NMR, HPLC, GC) oiling_out->check_purity No adjust_solvent->recrystallization column_chrom->check_purity pure_solid Pure Crystalline Product impure Impurities still present? check_purity->impure impure->pure_solid No (Solid) optimize_chrom Optimize chromatography conditions or perform acid/base wash impure->optimize_chrom Yes pure_oil Pure Oily Product impure->pure_oil No (Oil) optimize_chrom->column_chrom ExperimentalWorkflow crude_product Crude Product dissolve Dissolve in minimal 'good' solvent crude_product->dissolve add_silica Add silica gel dissolve->add_silica rotovap Evaporate to dryness add_silica->rotovap load_column Load onto silica gel column rotovap->load_column elute Elute with solvent gradient load_column->elute tlc Monitor fractions by TLC elute->tlc combine Combine pure fractions tlc->combine final_rotovap Evaporate solvent combine->final_rotovap pure_product Pure Product final_rotovap->pure_product

strategies to minimize byproduct formation in 2-(4-Chlorophenoxy)butane synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-(4-Chlorophenoxy)butane. The guidance focuses on minimizing byproduct formation and optimizing reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method for synthesizing this compound is the Williamson ether synthesis.[1][2] This reaction involves the deprotonation of 4-chlorophenol to form the 4-chlorophenoxide anion, which then acts as a nucleophile and attacks an electrophilic butyl derivative, such as 2-bromobutane or 2-tosylbutane, in an SN2 reaction.[1][2][3]

Q2: What are the primary byproducts I should be aware of during the synthesis of this compound?

A2: The two main byproducts to anticipate are:

  • Elimination products: Since 2-bromobutane is a secondary alkyl halide, it is prone to E2 elimination in the presence of a strong base, leading to the formation of butenes (1-butene and 2-butene).[4][5]

  • C-alkylation products: The 4-chlorophenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites (the oxygen and the carbon atoms of the aromatic ring). While O-alkylation is the desired pathway, C-alkylation can occur, leading to the formation of 2-butyl-4-chlorophenol.

Q3: How can I minimize the formation of butene byproducts?

A3: To minimize the formation of butenes, you should aim to favor the SN2 reaction over the E2 reaction. This can be achieved by:

  • Choice of Base: Use a weaker base that is still strong enough to deprotonate the phenol but less likely to promote elimination. For instance, potassium carbonate (K2CO3) is often preferred over stronger bases like sodium hydride (NaH) or sodium hydroxide (NaOH) when using secondary alkyl halides.

  • Temperature Control: Keep the reaction temperature as low as possible while still allowing the reaction to proceed at a reasonable rate. Lower temperatures generally favor substitution over elimination. A typical temperature range for this type of reaction is 50-100°C.[1]

  • Choice of Leaving Group: Using a better leaving group on the butyl chain, such as a tosylate (OTs), can sometimes enhance the rate of the SN2 reaction relative to elimination.

Q4: What strategies can be employed to reduce C-alkylation?

A4: C-alkylation can be minimized by carefully selecting the reaction solvent. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are known to favor O-alkylation over C-alkylation.[1] These solvents solvate the cation of the phenoxide salt, leaving the oxygen anion more available for nucleophilic attack.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low yield of this compound 1. Incomplete deprotonation of 4-chlorophenol.2. Competing elimination reaction.3. Insufficient reaction time or temperature.1. Ensure the use of a suitable base (e.g., K2CO3, NaH) and allow sufficient time for the formation of the phenoxide.2. Lower the reaction temperature and consider using a less sterically hindered alkylating agent if possible, although for this specific synthesis, a butyl group is required.3. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Typical reaction times can range from 1 to 8 hours.[1]
Significant amount of butene detected The reaction conditions favor E2 elimination. This is common with secondary alkyl halides.1. Use a milder base such as potassium carbonate.2. Maintain a lower reaction temperature.3. Use a polar aprotic solvent like DMF or acetonitrile.
Presence of 2-butyl-4-chlorophenol byproduct The reaction conditions are promoting C-alkylation.1. Switch to a polar aprotic solvent (e.g., DMF, acetonitrile) to favor O-alkylation.2. The choice of counter-ion for the phenoxide can also have an effect; sometimes cesium salts give higher O-alkylation selectivity.
Difficulty in purifying the final product Byproducts have similar physical properties to the desired product.1. Column Chromatography: This is an effective method for separating the desired ether from the C-alkylated phenol and other impurities.2. Vacuum Distillation: If the boiling points are sufficiently different, vacuum distillation can be used to separate the product from less volatile byproducts. A patent for a similar compound suggests this can be effective for isomer separation.

Experimental Protocols

General Protocol for the Synthesis of this compound via Williamson Ether Synthesis

This protocol is a general guideline and may require optimization.

Materials:

  • 4-Chlorophenol

  • 2-Bromobutane

  • Potassium Carbonate (K2CO3), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chlorophenol (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium 4-chlorophenoxide.

  • Add 2-bromobutane (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 80°C and maintain this temperature, with stirring, for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Visualizations

Reaction Pathway and Byproduct Formation

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_products Products 4_Chlorophenol 4-Chlorophenol 2_Bromobutane 2-Bromobutane Butenes Butenes (Elimination Byproduct) 2_Bromobutane->Butenes + Base (E2) Base Base (e.g., K₂CO₃) Desired_Product This compound (O-Alkylation) C_Alkylation 2-Butyl-4-chlorophenol (C-Alkylation Byproduct) 4_Chlorophenoxide 4_Chlorophenoxide 4_Chlorophenoxide->Desired_Product + 2-Bromobutane (SN2) 4_Chlorophenoxide->C_Alkylation + 2-Bromobutane

Caption: Williamson ether synthesis of this compound and potential side reactions.

Experimental Workflow

Experimental_Workflow Reaction_Setup 1. Reaction Setup (4-Chlorophenol, K₂CO₃, DMF) Phenoxide_Formation 2. Phenoxide Formation (Stir at RT) Reaction_Setup->Phenoxide_Formation Alkylation 3. Alkylation (Add 2-Bromobutane, Heat to 80°C) Phenoxide_Formation->Alkylation Workup 4. Aqueous Workup & Extraction (Water, Diethyl Ether) Alkylation->Workup Purification 5. Purification (Column Chromatography) Workup->Purification Final_Product Pure this compound Purification->Final_Product

Caption: A typical experimental workflow for the synthesis and purification of this compound.

References

Technical Support Center: Enhancing Detection Sensitivity of 2-(4-Chlorophenoxy)butane Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of 2-(4-Chlorophenoxy)butane and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the likely metabolites of this compound?

A1: Based on the metabolism of similar xenobiotics, the primary metabolites of this compound are expected to be formed through two main pathways: hydroxylation of the aromatic ring and O-dealkylation of the ether linkage. The resulting metabolites are likely to be more polar than the parent compound, facilitating their excretion.

Q2: Which analytical technique is most suitable for detecting these metabolites?

A2: Liquid chromatography-mass spectrometry (LC-MS) is the most widely used and effective analytical platform for the detection and quantification of small molecule metabolites in biological matrices due to its high sensitivity and selectivity.[1]

Q3: What are the key challenges in achieving high detection sensitivity?

A3: Key challenges include matrix effects from complex biological samples, low analyte concentrations, inefficient ionization, and suboptimal chromatographic separation.[2][3] Proper sample preparation and method optimization are crucial to overcome these challenges.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound metabolites using LC-MS.

Issue 1: High Background Noise in Mass Spectra

High background noise can significantly decrease the signal-to-noise ratio, making it difficult to detect low-abundance metabolites.[2]

Potential Cause Troubleshooting Step
Contaminated Solvents/ReagentsUse high-purity, LC-MS grade solvents and freshly prepared mobile phases.[2][4]
Dirty Ion SourceClean the ion source components (e.g., capillary, cone) according to the manufacturer's instructions.[5][6]
Contaminated LC SystemFlush the entire LC system, including the autosampler and tubing, with a strong solvent mixture (e.g., isopropanol/acetonitrile/water).[6]
Matrix EffectsImprove sample cleanup using techniques like solid-phase extraction (SPE) to remove interfering matrix components.[3]
Issue 2: Low Signal Intensity or No Peak Detected

Low signal intensity can be caused by a variety of factors, from sample preparation to instrument settings.[7][8]

Potential Cause Troubleshooting Step
Inefficient IonizationOptimize electrospray ionization (ESI) parameters such as capillary voltage, gas flow rates (nebulizing and drying gas), and source temperature.[3][9] Ensure the mobile phase pH is appropriate to promote ionization of the target analytes.[10]
Poor Analyte RecoveryEvaluate and optimize the sample extraction procedure (LLE or SPE) to ensure high recovery of the metabolites.
Suboptimal LC ConditionsEnsure the analytical column is appropriate for the polarity of the metabolites. Adjust the mobile phase gradient to achieve good peak shape and resolution.
Instrument MalfunctionCheck for leaks in the LC system. Ensure the mass spectrometer is properly calibrated and tuned.[7]
Issue 3: Poor Peak Shape (Tailing, Fronting, or Splitting)

Poor peak shape can compromise resolution and the accuracy of quantification.[11]

Potential Cause Troubleshooting Step
Column OverloadReduce the injection volume or dilute the sample.[11][12]
Mismatched Injection SolventThe injection solvent should be of similar or weaker strength than the initial mobile phase.[13]
Secondary InteractionsFor tailing peaks of acidic metabolites, consider adding a small amount of a competing acid (e.g., formic acid) to the mobile phase to saturate active sites on the column.[14]
Column Contamination/VoidFlush the column with a strong solvent. If the problem persists, the column may be degraded and need replacement.[13]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Acidic Metabolites from Urine

This protocol is designed for the extraction of hydroxylated metabolites of this compound.

Materials:

  • Strong anion exchange (SAX) SPE cartridges

  • Methanol (LC-MS grade)

  • Deionized water (LC-MS grade)

  • Formic acid

  • Acetonitrile (LC-MS grade)

  • Nitrogen gas evaporator

  • Centrifuge

Procedure:

  • Conditioning: Condition the SAX SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.

  • Equilibration: Equilibrate the cartridge with 3 mL of the appropriate buffer (e.g., phosphate buffer at a specific pH).

  • Sample Loading: Load 1-2 mL of pre-treated urine sample onto the cartridge at a slow flow rate.

  • Washing: Wash the cartridge with 3 mL of deionized water to remove unretained interferences, followed by 3 mL of a weak organic solvent (e.g., 5% methanol in water) to remove weakly bound impurities.

  • Elution: Elute the acidic metabolites with 2-3 mL of an appropriate elution solvent (e.g., 5% formic acid in acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.

  • Analysis: The sample is now ready for LC-MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) of Parent Compound and Less Polar Metabolites from Plasma

This protocol is suitable for the extraction of this compound and its less polar metabolites.

Materials:

  • Plasma sample

  • Methyl tert-butyl ether (MTBE) or other suitable organic solvent

  • Centrifuge

  • Nitrogen gas evaporator

Procedure:

  • Sample Preparation: To 500 µL of plasma, add an internal standard.

  • Extraction: Add 2 mL of MTBE to the plasma sample. Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Phase Separation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: The sample is now ready for LC-MS analysis.

Quantitative Data Summary

The following tables provide representative data for the analysis of similar small molecule metabolites. This data can be used as a benchmark when developing methods for this compound metabolites.

Table 1: Representative SPE Recovery for Acidic Metabolites from Urine

Metabolite Type SPE Sorbent Elution Solvent Average Recovery (%) RSD (%)
Hydroxylated Aromatic AcidStrong Anion Exchange5% Formic Acid in Acetonitrile924.5
Carboxylic AcidStrong Anion Exchange2% Acetic Acid in Methanol885.1

Relative Standard Deviation (RSD)

Table 2: Representative LC-MS/MS Parameters for Metabolite Detection

Parameter Setting
LC Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Negative Electrospray Ionization (ESI-)
Capillary Voltage -3.0 kV
Drying Gas Flow 10 L/min
Drying Gas Temperature 350 °C

Visualizations

Metabolic_Pathway Parent This compound Metabolite1 Hydroxylated Metabolite Parent->Metabolite1 Hydroxylation (CYP450) Metabolite2 O-dealkylated Metabolite (4-Chlorophenol) Parent->Metabolite2 O-dealkylation (CYP450)

Caption: Predicted metabolic pathways of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample_Collection Biological Sample Collection (Urine/Plasma) Extraction Metabolite Extraction (SPE or LLE) Sample_Collection->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS Detection LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Data_Analysis Data Analysis and Quantification Data_Acquisition->Data_Analysis

References

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 2-(4-Chlorophenoxy)butane

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This guide provides in-depth information and practical solutions for resolving peak tailing observed during the analysis of 2-(4-Chlorophenoxy)butane, a common challenge faced by researchers and drug development professionals.

Troubleshooting Guide: Peak Tailing

Peak tailing can compromise the accuracy and precision of your analytical results. This guide offers a systematic approach to identifying the root cause of peak tailing and implementing effective solutions.

Q1: My chromatogram for this compound shows significant peak tailing. What are the likely causes?

Peak tailing in HPLC is often a multifactorial issue. For a relatively neutral compound like this compound, the primary causes are typically related to secondary interactions with the stationary phase or issues with the HPLC system itself.

Common Causes of Peak Tailing:

  • Secondary Silanol Interactions: Residual silanol groups (Si-OH) on the surface of silica-based stationary phases can interact with polar functional groups in the analyte, such as the ether oxygen in this compound. This is a very common cause of peak tailing.

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can lead to distorted peak shapes. Over time, the stationary phase can also degrade, exposing more active silanol sites.

  • Improper Mobile Phase pH: The pH of the mobile phase can influence the ionization state of residual silanol groups. At mid-range pH values, silanols can be deprotonated and interact more strongly with analytes.

  • Extra-Column Volume: Excessive tubing length or internal diameter, as well as poorly made connections, can contribute to band broadening and peak tailing.

  • Sample Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to peak distortion.

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak fronting or tailing.

Q2: How can I systematically troubleshoot and resolve peak tailing for this compound?

A stepwise approach is recommended to efficiently identify and resolve the issue. Below is a hypothetical case study demonstrating a systematic troubleshooting process.

Hypothetical Case Study: Resolving Peak Tailing for this compound

An analyst observes significant peak tailing during the routine analysis of a this compound sample. The initial analytical method and the subsequent troubleshooting experiments are detailed below.

Initial Problematic Analysis (Experiment 1)

Experimental Protocol:

  • Column: Standard C18 Silica Column (Type A), 4.6 x 150 mm, 5 µm

  • Mobile Phase: 60:40 Acetonitrile:Water

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Temperature: 25°C

  • Detection: UV at 225 nm

  • Sample Preparation: 1 mg/mL of this compound in 50:50 Acetonitrile:Water

Result: The chromatogram shows a broad, tailing peak for this compound, making accurate quantification difficult.

Troubleshooting Experiments

The following experiments were conducted to address the peak tailing issue.

Experiment 2: Adjusting Mobile Phase pH

To suppress the ionization of residual silanol groups, the mobile phase pH was lowered.

Experimental Protocol:

  • Column: Standard C18 Silica Column (Type A), 4.6 x 150 mm, 5 µm

  • Mobile Phase: 60:40 Acetonitrile:Water with 0.1% Formic Acid (pH approx. 2.7)

  • All other conditions remained the same as Experiment 1.

Result: A noticeable improvement in peak shape was observed, with reduced tailing.

Experiment 3: Using a Modern, End-Capped Column

To minimize the availability of free silanol groups, a modern, high-purity silica column with end-capping was used.

Experimental Protocol:

  • Column: End-Capped C18 Column (Type B), 4.6 x 150 mm, 5 µm

  • Mobile Phase: 60:40 Acetonitrile:Water

  • All other conditions remained the same as Experiment 1.

Result: A significant improvement in peak symmetry was achieved, even without a mobile phase modifier.

Experiment 4: Combining an End-Capped Column with an Acidified Mobile Phase

To achieve the optimal peak shape, the benefits of a superior column and an optimized mobile phase were combined.

Experimental Protocol:

  • Column: End-Capped C18 Column (Type B), 4.6 x 150 mm, 5 µm

  • Mobile Phase: 60:40 Acetonitrile:Water with 0.1% Formic Acid (pH approx. 2.7)

  • All other conditions remained the same as Experiment 1.

Result: A sharp, symmetrical peak was obtained, suitable for accurate and precise quantification.

Data Presentation: Summary of Troubleshooting Experiments
ExperimentChromatographic ConditionsRetention Time (min)Tailing Factor (As)Resolution (Hypothetical Impurity)
1 Standard C18, Acetonitrile:Water5.22.11.2
2 Standard C18, Acetonitrile:Water with 0.1% Formic Acid5.11.41.8
3 End-Capped C18, Acetonitrile:Water5.31.22.1
4 End-Capped C18, Acetonitrile:Water with 0.1% Formic Acid5.21.052.5

Tailing Factor (Asymmetry Factor) is calculated at 10% of the peak height. A value of 1 indicates a perfectly symmetrical peak.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing issues in HPLC.

PeakTailing_Troubleshooting start Peak Tailing Observed check_system Check for Obvious System Issues (Leaks, Loose Fittings, Column Age) start->check_system system_issue Resolve System Issues (e.g., Replace Column, Remake Fittings) check_system->system_issue Yes no_system_issue No Obvious System Issues check_system->no_system_issue No system_issue->start adjust_ph Adjust Mobile Phase pH (e.g., Add 0.1% Formic Acid) no_system_issue->adjust_ph ph_improves Peak Shape Improves adjust_ph->ph_improves Yes ph_no_improve No Significant Improvement adjust_ph->ph_no_improve No optimize_method Further Method Optimization (e.g., Different Organic Modifier, Gradient Elution) ph_improves->optimize_method change_column Switch to a High-Purity, End-Capped Column (Type B) ph_no_improve->change_column column_improves Peak Shape Improves change_column->column_improves Yes column_no_improve No Significant Improvement change_column->column_no_improve No column_improves->optimize_method column_no_improve->optimize_method end Symmetrical Peak Achieved optimize_method->end

Caption: A flowchart for troubleshooting peak tailing in HPLC.

Frequently Asked Questions (FAQs)

Q3: Can the sample solvent affect peak shape?

Yes, the composition of the sample solvent is critical. If your sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than your mobile phase, it can lead to peak distortion, including fronting and tailing. It is always best to dissolve your sample in the mobile phase itself or in a solvent that is weaker than the mobile phase.

Q4: How does temperature affect peak tailing?

Elevated temperatures can sometimes improve peak shape by increasing the efficiency of the separation and reducing the viscosity of the mobile phase. However, it is important to ensure that the analyte is stable at higher temperatures. For this compound, a moderate increase in temperature (e.g., to 30-40°C) could potentially improve peak symmetry.

Q5: When should I consider using a mobile phase additive like triethylamine (TEA)?

For basic compounds that exhibit strong interactions with acidic silanol groups, a competing base like triethylamine can be added to the mobile phase to mask the silanol groups and improve peak shape. However, for a neutral compound like this compound, this is generally not necessary and can lead to other issues like shorter column lifetime and suppression of MS signals if using LC-MS. Adjusting the pH with an acid is a more common and effective strategy for neutral and acidic compounds.

Q6: Could my peak tailing be caused by a co-eluting impurity?

It is possible that what appears to be a tailing peak is actually two closely eluting or co-eluting compounds. To investigate this, you can try altering the mobile phase composition or the gradient slope to see if the peak resolves into two or more components. If you have a photodiode array (PDA) detector, you can examine the peak purity across the entire peak to check for spectral inconsistencies.

Disclaimer: The experimental protocols and data presented in the case study are hypothetical and intended for illustrative purposes. Actual results may vary depending on the specific instrumentation, columns, and reagents used. Always refer to the manufacturer's guidelines for your HPLC system and columns.

Technical Support Center: Optimizing Solid-Phase Extraction (SPE) of 2-(4-Chlorophenoxy)butane from Soil

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the solid-phase extraction (SPE) of 2-(4-Chlorophenoxy)butane and related chlorophenoxy herbicides from soil matrices. It is designed for researchers, scientists, and drug development professionals seeking to optimize their analytical methods.

Troubleshooting Guide

Low or inconsistent recovery rates and poor reproducibility are common challenges in SPE. This guide addresses specific issues you may encounter during the extraction of this compound from soil.

Problem Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery Inappropriate Sorbent Selection: The chosen sorbent may not have a strong affinity for this compound.For non-polar to moderately polar compounds like chlorophenoxy herbicides, C18 (octadecyl-bonded silica) is a common choice. Polymeric sorbents like polystyrene-divinylbenzene (PS-DVB) can also offer high recoveries, especially for acidic herbicides.[1]
Improper Sample pH: The pH of the sample can affect the ionization state of the analyte, influencing its retention on the sorbent. For acidic herbicides, a low pH is crucial for good retention on reversed-phase sorbents.[2][3]Acidify the soil extract to a pH below the pKa of the analyte (typically pH 2-3 for chlorophenoxy acids) before loading it onto the SPE cartridge.[2][3]
Inefficient Elution: The elution solvent may not be strong enough to desorb the analyte completely from the sorbent.Use a stronger, appropriate organic solvent for elution. Methanol, acetonitrile, and ethyl acetate are commonly used.[4] Sometimes, a combination of solvents or the addition of a modifier (e.g., a small percentage of acid or base) can improve elution efficiency.
Sample Overload: Exceeding the capacity of the SPE cartridge can lead to analyte breakthrough during sample loading.Ensure the amount of soil extract and the concentration of the analyte do not exceed the sorbent's capacity. If necessary, use a larger SPE cartridge or dilute the sample.
High Flow Rate: Loading or eluting the sample too quickly can prevent proper interaction between the analyte and the sorbent.Maintain a slow and consistent flow rate during sample loading and elution, typically 1-2 mL/min.
Poor Reproducibility Inconsistent Sample Preparation: Variations in soil extraction, pH adjustment, or final extract volume will lead to inconsistent results.Standardize all sample preparation steps. Ensure accurate and consistent pH adjustments and solvent volumes.
Variable Flow Rates: Inconsistent flow rates between samples can affect retention and elution.Use a vacuum manifold with flow control or an automated SPE system to ensure consistent flow rates for all samples.
Incomplete Solvent Removal: Residual water in the final extract can affect the accuracy of the results, especially if the analysis is gravimetric.Ensure the extract is thoroughly dried before final reconstitution. This can be achieved by passing nitrogen gas over the sample or using a drying agent.
High Background/Interferences Co-extraction of Matrix Components: Soil is a complex matrix containing humic acids and other organic matter that can be co-extracted with the analyte.Incorporate a wash step after sample loading to remove interfering compounds. A weak organic solvent/water mixture is often effective. For highly complex matrices, a preliminary clean-up step before SPE may be necessary.
Contaminated Solvents or Reagents: Impurities in solvents or reagents can introduce background noise.Use high-purity, HPLC-grade solvents and reagents for all steps of the procedure.

Frequently Asked Questions (FAQs)

Q1: What is the best sorbent material for extracting this compound from soil?

A1: For a moderately non-polar compound like this compound, a C18 (octadecyl) bonded silica sorbent is a good starting point due to its non-polar nature. Polymeric sorbents, such as those based on polystyrene-divinylbenzene (PS-DVB), are also excellent choices, particularly for acidic herbicides, as they can offer high retention and are stable across a wide pH range.[1]

Q2: Why is pH adjustment of the soil extract important before SPE?

A2: this compound is a derivative of a phenoxyacetic acid. Acidic herbicides are ionizable. To ensure maximum retention on a non-polar sorbent like C18, the analyte should be in its neutral, non-ionized form. Acidifying the sample extract to a pH below the analyte's pKa (typically pH 2-3) suppresses its ionization, making it more non-polar and enhancing its interaction with the sorbent.[2][3]

Q3: What are the ideal conditioning, washing, and elution solvents for this application?

A3: A typical SPE procedure for a chlorophenoxy herbicide from a soil extract would involve the following steps:

  • Conditioning: First, wash the cartridge with a water-miscible organic solvent like methanol or acetonitrile to wet the sorbent and activate the functional groups. Then, equilibrate the cartridge with acidified water (at the same pH as your sample) to prepare it for the sample matrix.

  • Washing: After loading the sample, a wash step with a weak solvent mixture (e.g., a small percentage of methanol in acidified water) can help remove polar interferences without eluting the target analyte.

  • Elution: A strong organic solvent is required to desorb the analyte. Methanol, acetonitrile, or ethyl acetate are commonly used.[4] The choice of elution solvent may need to be optimized for your specific analyte and subsequent analytical technique.

Q4: How can I improve the recovery of this compound if it remains low?

A4: If you are experiencing low recovery, consider the following:

  • Optimize pH: Ensure the pH of your sample is sufficiently low to suppress ionization.

  • Decrease Flow Rate: Slower loading and elution flow rates allow for better interaction between the analyte and the sorbent.

  • Increase Elution Volume: You may not be using a sufficient volume of elution solvent to completely desorb the analyte. Try increasing the volume in small increments.

  • Change Elution Solvent: The chosen elution solvent may not be strong enough. Consider switching to a different solvent or using a solvent mixture.

  • Check for Breakthrough: Analyze the liquid that passes through the cartridge during the loading and washing steps to see if your analyte is not being retained.

Q5: What are some common interferences from soil samples and how can I minimize them?

A5: Soil is a complex matrix rich in organic matter, including humic and fulvic acids, which can be co-extracted and interfere with your analysis. To minimize these interferences:

  • Pre-treatment: A preliminary liquid-liquid extraction or a protein precipitation step can sometimes be beneficial before SPE.

  • Wash Step: A well-optimized wash step after sample loading is crucial.

  • Sorbent Choice: Some sorbents are designed to have lower retention of humic substances.

  • Dispersive SPE (d-SPE): The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, a type of d-SPE, is effective for cleaning up complex samples like soil.

Quantitative Data Summary

The following table summarizes recovery data for chlorophenoxy herbicides from soil and water matrices using C18 SPE, which can serve as a reference for optimizing the extraction of this compound.

AnalyteMatrixSorbentElution SolventAverage Recovery (%)Reference
2,4-DSpiked SoilC18Acetonitrile85 - 100[5]
MCPASpiked SoilPS-DVBMethanol:Water (50:50) then Methanol>90 (qualitative)[1]
2,4-DFortified SoilMagnetic NanoparticlesAcidified Methanol80 - 117[6]
Various Phenoxy AcidsSpiked WaterC18Not Specified66 - 100[7]
2,4-DSpiked SoilNot SpecifiedDichloromethane85 - 111[4]

Experimental Protocols

1. General SPE Protocol for Chlorophenoxy Herbicides from Soil using C18 Cartridge

This protocol is a general guideline and should be optimized for your specific experimental conditions.

  • 1. Soil Sample Preparation:

    • a. Weigh 10 g of homogenized soil into a centrifuge tube.

    • b. Add 20 mL of an appropriate extraction solvent (e.g., acetonitrile or methanol).

    • c. Vortex or shake vigorously for 15-30 minutes.

    • d. Centrifuge at a high speed (e.g., 4000 rpm) for 10 minutes.

    • e. Decant the supernatant into a clean tube.

    • f. Acidify the supernatant to pH 2-3 with an appropriate acid (e.g., hydrochloric acid).

  • 2. SPE Cartridge Conditioning:

    • a. Pass 5 mL of methanol through the C18 cartridge.

    • b. Pass 5 mL of acidified deionized water (pH 2-3) through the cartridge. Do not let the sorbent run dry.

  • 3. Sample Loading:

    • a. Load the acidified soil extract onto the SPE cartridge at a slow, consistent flow rate (1-2 mL/min).

  • 4. Washing:

    • a. Wash the cartridge with 5 mL of acidified deionized water (pH 2-3) to remove polar interferences.

    • b. Dry the cartridge under vacuum for 5-10 minutes to remove excess water.

  • 5. Elution:

    • a. Place a collection tube under the cartridge.

    • b. Elute the analyte with 5-10 mL of methanol or acetonitrile at a slow flow rate (1 mL/min).

  • 6. Post-Elution:

    • a. Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • b. Reconstitute the residue in a small, known volume of an appropriate solvent for your analytical instrument (e.g., mobile phase for LC analysis).

Visualizations

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis soil_sample 1. Soil Sample extraction 2. Solvent Extraction soil_sample->extraction centrifugation 3. Centrifugation extraction->centrifugation acidification 4. Acidification (pH 2-3) centrifugation->acidification conditioning 5. Conditioning acidification->conditioning loading 6. Sample Loading conditioning->loading washing 7. Washing loading->washing loading->washing Interferences Removed elution 8. Elution washing->elution washing->elution Analyte Retained evaporation 9. Evaporation elution->evaporation elution->evaporation Analyte Eluted reconstitution 10. Reconstitution evaporation->reconstitution analysis 11. Instrumental Analysis (e.g., GC-MS, LC-MS) reconstitution->analysis

Caption: Workflow for SPE of this compound from soil.

Troubleshooting_Logic cluster_retention Analyte Retention Issues cluster_elution Analyte Elution Issues start Low Analyte Recovery? check_ph Is sample pH < pKa? start->check_ph Yes check_sorbent Is sorbent appropriate? check_ph->check_sorbent Yes adjust_ph Adjust pH to 2-3 check_ph->adjust_ph No check_flow_load Is loading flow rate slow? check_sorbent->check_flow_load Yes change_sorbent Consider C18 or Polymeric Sorbent check_sorbent->change_sorbent No check_solvent Is elution solvent strong enough? check_flow_load->check_solvent Yes, analyte is retained decrease_flow_load Decrease Loading Flow Rate check_flow_load->decrease_flow_load No check_volume Is elution volume sufficient? check_solvent->check_volume Yes change_solvent Try a Stronger Elution Solvent check_solvent->change_solvent No check_flow_elute Is elution flow rate slow? check_volume->check_flow_elute Yes increase_volume Increase Elution Volume check_volume->increase_volume No success Recovery Optimized check_flow_elute->success Yes decrease_flow_elute Decrease Elution Flow Rate check_flow_elute->decrease_flow_elute No

Caption: Troubleshooting logic for low analyte recovery in SPE.

References

Validation & Comparative

A Predictive Comparative Toxicological Assessment of 2-(4-Chlorophenoxy)butane and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct toxicological studies on 2-(4-Chlorophenoxy)butane and its specific isomers are not available in the public domain. This guide provides a predictive assessment based on the well-documented toxicology of its structural analogs: the 4-chlorophenoxy moiety (as represented by chlorophenoxy herbicides) and the butane moiety, including its isomers. The principles of structure-activity relationships are applied to infer potential toxicological profiles.

This assessment is intended for researchers, scientists, and drug development professionals to highlight potential areas of toxicological concern and to guide future experimental studies.

Introduction

This compound is a chemical entity for which a toxicological profile is not yet established. Its structure combines a chlorophenoxy group, common in herbicides, with a butane side chain. The isomers of interest would include the positional isomers of the butane group (n-butane, isobutane) attached to the phenoxy oxygen, and the stereoisomers (R/S) at the chiral center of the 2-butane position. This guide will compare the potential toxicity of these isomers by dissecting the molecule into its key structural components and examining their known toxicological effects.

Predicted Toxicological Profile Based on Structural Analogs

The overall toxicity of this compound is likely to be a composite of the effects of the 4-chlorophenoxy group and the butane chain.

  • 4-Chlorophenoxy Moiety: This group is the active component of several herbicides, such as 2,4-D (2,4-dichlorophenoxyacetic acid) and MCPA (2-methyl-4-chlorophenoxyacetic acid). These compounds are known to cause a range of toxic effects.[1][2][3][4][5] Key toxicological concerns associated with this moiety include:

    • Neurotoxicity: Effects can range from headache and dizziness to more severe symptoms like coma, hypertonia, and peripheral neuropathy.[1][2][3]

    • Myotoxicity: Muscle weakness, spasms, and rhabdomyolysis (breakdown of muscle tissue) have been reported.[2][3][6]

    • Metabolic Effects: A primary mechanism of toxicity is the uncoupling of oxidative phosphorylation, leading to metabolic acidosis.[2][3][5][6]

    • Organ Toxicity: Renal failure and liver injury have been observed in cases of severe poisoning.[1][6]

  • Butane Moiety and Its Isomerism: Butane and its isomers (n-butane and isobutane) are generally considered to have low acute toxicity, acting primarily as asphyxiants and central nervous system (CNS) depressants at very high concentrations.[7][8] A key principle in the toxicology of alkanes is that branched isomers are often less toxic than their straight-chain counterparts.[9] For instance, isobutane is reported to be less anesthetic and lethal than n-butane.[9] This suggests that an isobutane side chain on the chlorophenoxy structure might confer lower toxicity than an n-butane chain.

  • Stereoisomerism: The chirality at the second carbon of the butane chain (in this compound) introduces stereoisomers (R and S enantiomers). While no data exists for this specific compound, studies on other chiral molecules, such as the stereoisomers of 1,2,3,4-diepoxybutane, have shown significant differences in genotoxicity and cytotoxicity between isomers.[10] This highlights the critical need for isomer-specific toxicological testing.

Quantitative Data from Analog Studies

The following tables summarize quantitative toxicological data for structural analogs. This data can serve as a preliminary guide for estimating the potential toxicity of this compound and its isomers.

Table 1: Acute Toxicity Data for Chlorophenoxy Herbicides

CompoundSpeciesRouteLD50Reference
2,4-DRatOral375 mg/kg[6]
2,4-DRabbitDermal1400 mg/kg[6]
MCPARatOral700-1160 mg/kg[11]

Table 2: Acute Inhalation Toxicity of Butane Isomers

CompoundSpeciesExposure DurationLC50Reference
n-ButaneRat4 hours658,000 ppm[7]
IsobutaneRat4 hours570,000 ppm[9]

Table 3: Developmental and Reproductive Toxicity NOAELs for 2,4-D

Study TypeSpeciesNOAEL (Maternal Toxicity)NOAEL (Developmental Toxicity)Reference
DevelopmentalRat~10 mg/kg/day90 mg/kg/day[12]
DevelopmentalRabbit~10 mg/kg/day30 mg/kg/day[12]

Proposed Experimental Protocols for Toxicological Assessment

A comprehensive toxicological assessment of this compound and its isomers would involve a battery of in vitro and in vivo tests. The following are detailed methodologies for key experiments.

  • Objective: To determine the median lethal dose (LD50) after a single oral administration.

  • Species: Laboratory rat (e.g., Wistar or Sprague-Dawley).

  • Methodology:

    • Animals are fasted overnight prior to dosing.

    • A single dose of the test substance is administered by gavage. The starting dose is selected based on available information, for example, 2000 mg/kg.

    • A sequential dosing procedure is used. If an animal survives, a higher dose is given to another animal. If it dies, a lower dose is used. This continues until the criteria for stopping are met.

    • Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and CNS effects), and body weight changes for at least 14 days.

    • A full necropsy is performed on all animals at the end of the study.

  • Endpoint: LD50 value and observed signs of toxicity.

  • Objective: To assess the potential of the compound to cause cell death.

  • Cell Lines: A human liver cell line (e.g., HepG2) and a neuronal cell line (e.g., SH-SY5Y) are recommended to assess hepatotoxicity and neurotoxicity, respectively.

  • Methodology (MTT Assay):

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with a range of concentrations of the test compound for 24 to 72 hours.

    • After the exposure period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • The plate is incubated to allow viable cells to metabolize the MTT into formazan crystals.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is read on a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

  • Endpoint: IC50 (the concentration that inhibits cell viability by 50%).

  • Objective: To assess the mutagenic and clastogenic potential of the compound.

  • Ames Test Methodology:

    • Histidine-dependent strains of Salmonella typhimurium are exposed to the test compound at various concentrations, both with and without metabolic activation (S9 mix).

    • The bacteria are plated on a minimal agar medium lacking histidine.

    • After incubation, the number of revertant colonies (those that have mutated to regain the ability to synthesize histidine) is counted.

    • A significant increase in the number of revertant colonies compared to the control indicates mutagenic potential.

  • Micronucleus Test Methodology:

    • Cultured mammalian cells (e.g., CHO-K1 or human peripheral blood lymphocytes) are exposed to the test compound.[13]

    • After treatment, the cells are cultured in the presence of cytochalasin B to block cytokinesis, resulting in binucleated cells.

    • Cells are harvested, fixed, and stained.

    • The frequency of micronuclei (small, extra-nuclear bodies containing chromosome fragments or whole chromosomes) in binucleated cells is scored under a microscope.

    • A significant increase in micronucleus frequency indicates clastogenic or aneugenic activity.

  • Objective: To detect potential neurotoxic effects in vivo.

  • Species: Laboratory rat.

  • Methodology:

    • Animals are administered the test substance daily for 28 days. Multiple dose levels are used.

    • A functional observational battery (FOB) is performed at specified intervals. This includes detailed observations of home cage activity, handling reactivity, and open field behavior (e.g., grooming, rearing, locomotion).

    • Automated motor activity is measured to quantify changes in locomotion.[14]

    • At the end of the study, animals undergo neuropathological examination, where tissues from the central and peripheral nervous systems are microscopically examined for any pathological changes.[14]

  • Endpoint: Dose-response relationship for any observed neurobehavioral or neuropathological effects.

Visualizations

G cluster_target Target Compound cluster_analogs Structural Analogs cluster_properties Known Toxicological Properties cluster_prediction Predicted Toxicological Profile Target This compound and its Isomers Chlorophenoxy 4-Chlorophenoxy Moiety (e.g., 2,4-D, MCPA) Target->Chlorophenoxy contains Butane Butane Moiety (n-butane vs. isobutane) Target->Butane contains CP_Tox Neurotoxicity Myotoxicity Metabolic Acidosis Organ Toxicity Chlorophenoxy->CP_Tox exhibits Butane_Tox Low Acute Toxicity CNS Depression (high conc.) Branched < Straight-chain Butane->Butane_Tox exhibits Prediction Composite of Analog Effects - Potential for Neuro/Myotoxicity - Isomer-specific differences expected CP_Tox->Prediction informs Butane_Tox->Prediction informs G cluster_exposure Exposure cluster_mechanisms Cellular Mechanisms of Toxicity cluster_outcomes Toxicological Outcomes Exposure Chlorophenoxy Compound Mito Mitochondrial Injury Exposure->Mito Membrane Cell Membrane Damage Exposure->Membrane AcetylCoA Disruption of Acetyl-CoA Metabolism Exposure->AcetylCoA Neurotox Neurotoxicity Exposure->Neurotox Direct Effect? Renal Renal/Hepatic Failure Exposure->Renal OxPhos Uncoupling of Oxidative Phosphorylation Mito->OxPhos Acidosis Metabolic Acidosis OxPhos->Acidosis OxPhos->Renal Rhabdo Rhabdomyolysis Membrane->Rhabdo Rhabdo->Renal G Start Test Compound (Isomer-specific) Cytotoxicity Cytotoxicity Screening (e.g., MTT, NRU assays) Determine IC50 Start->Cytotoxicity Genotoxicity Genotoxicity Assessment Cytotoxicity->Genotoxicity Use sub-lethal concentrations Ames Ames Test (Mutagenicity) Genotoxicity->Ames Micronucleus Micronucleus Test (Clastogenicity) Genotoxicity->Micronucleus Mechanistic Mechanistic Studies (e.g., Oxidative Stress, Apoptosis Assays) Ames->Mechanistic Micronucleus->Mechanistic Report Generate Toxicological Profile Mechanistic->Report

References

A Comparative Analysis of the Herbicidal Activity of Phenoxyalkanoic Acids: 2,4-D and its Butyric Acid Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the herbicidal activity of the well-established herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D) and its related phenoxybutyric acid analogs. The initial topic of interest, 2-(4-Chlorophenoxy)butane, is not a recognized herbicidal compound. Scientific literature extensively documents the herbicidal properties of phenoxyalkanoic acids, with the butyric acid forms, such as 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB) and 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB), acting as precursors to the herbicidally active acetic acid forms, 2,4-D and MCPA (2-methyl-4-chlorophenoxyacetic acid), respectively. This guide will focus on the comparison between these analogous compounds, providing experimental data, detailed protocols, and visualizations of their mechanisms of action.

Executive Summary

Phenoxyacetic acid herbicides, like 2,4-D, are synthetic auxins that disrupt normal plant growth in susceptible broadleaf weeds, leading to their eventual death. Phenoxybutyric acid herbicides, such as 2,4-DB and MCPB, are not phytotoxic in their initial state. Their herbicidal activity is dependent on the plant's enzymatic machinery to convert them into their corresponding herbicidally active phenoxyacetic acid forms through a process called β-oxidation. This metabolic conversion is the basis for their selectivity, as some plants, particularly legumes, lack the necessary enzymes to perform this conversion efficiently, rendering them tolerant.

Data Presentation: Comparative Herbicidal Efficacy

The following tables summarize the quantitative data on the herbicidal efficacy of 2,4-D and its butyric acid analog, 2,4-DB, as well as MCPA and its precursor, MCPB, against various weed species. The data is presented as percent control, indicating the reduction in weed biomass or population under controlled experimental conditions.

Table 1: Comparative Efficacy of 2,4-D and 2,4-DB on Various Weed Species

Weed SpeciesHerbicideApplication Rate (g ae/ha)Percent Control (%)Reference
Palmer amaranth (Amaranthus palmeri)2,4-D dimethylamine530 - 106068 - 80[1]
2,4-DB dimethylamine560 - 112059 - 78[1]
Benghal dayflower (Commelina benghalensis)2,4-D530≥ 90[1]
Carpetweed (Mollugo verticillata)2,4-D-50 - 66[1]
2,4-DB-50 - 66[1]
Morningglory (Ipomoea spp.)2,4-D-100[1]
2,4-DB-100[1]

Table 2: Comparative Efficacy of MCPA and MCPB on Various Weed Species

Weed SpeciesHerbicideEfficacyReference
Creeping Buttercup (Ranunculus repens)MCPABetter weed killer than MCPB[2]
Creeping Thistle (Cirsium arvense)MCPABetter weed killer than MCPB[2]
Seedling Broadleaf WeedsMCPA + MCPBControls a wide range of seedling broadleaf weeds[3]
Chickweed, Cleavers, Daisy, Dandelion, Ragwort, Speedwell, Spurge, Stinking MayweedMCPBNot effective[2]

Mechanism of Action and Signaling Pathways

Both 2,4-D and the active forms of its analogs (MCPA) are synthetic auxins. They mimic the natural plant hormone indole-3-acetic acid (IAA), but unlike IAA, they are not readily degraded by the plant. This leads to an accumulation of auxin-like substances, causing uncontrolled and disorganized cell growth, which ultimately results in the death of susceptible plants.

The primary mechanism involves the overstimulation of auxin-responsive genes, leading to a cascade of physiological effects including:

  • Uncontrolled Cell Division and Elongation: Leading to epinasty (twisting and curling of stems and leaves).

  • Disruption of Vascular Tissues: Impairing the transport of water and nutrients.

  • Production of Reactive Oxygen Species (ROS): High levels of ROS cause oxidative stress and cellular damage.

  • Ethylene Production: Increased ethylene production contributes to senescence and cell death.

The selectivity of phenoxybutyric herbicides is due to the differential metabolism in plants.

G cluster_0 Phenoxybutyric Acid Application cluster_1 Plant Metabolism cluster_2 Herbicidal Action 2,4-DB_MCPB 2,4-DB or MCPB (Inactive Herbicide) Beta_Oxidation β-Oxidation (in susceptible weeds) 2,4-DB_MCPB->Beta_Oxidation No_Beta_Oxidation No significant β-Oxidation (in tolerant plants like legumes) 2,4-DB_MCPB->No_Beta_Oxidation 2_4_D_MCPA 2,4-D or MCPA (Active Herbicide) Beta_Oxidation->2_4_D_MCPA No_Effect No Herbicidal Effect No_Beta_Oxidation->No_Effect

Caption: Conversion of Phenoxybutyric to Phenoxyacetic Herbicides.

The active herbicide (2,4-D or MCPA) then initiates a signaling cascade.

G 2_4_D 2,4-D (Synthetic Auxin) Auxin_Receptors Auxin Receptors (e.g., TIR1/AFB) 2_4_D->Auxin_Receptors Gene_Expression Altered Gene Expression Auxin_Receptors->Gene_Expression Uncontrolled_Growth Uncontrolled Cell Division & Elongation (Epinasty) Gene_Expression->Uncontrolled_Growth ROS_Production Increased ROS Production Gene_Expression->ROS_Production Ethylene_Biosynthesis Increased Ethylene Biosynthesis Gene_Expression->Ethylene_Biosynthesis Plant_Death Plant Death Uncontrolled_Growth->Plant_Death ROS_Production->Plant_Death Ethylene_Biosynthesis->Plant_Death

Caption: Simplified Signaling Pathway of 2,4-D.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of these herbicides.

Greenhouse Pot Experiment for Herbicidal Efficacy

This protocol outlines a typical greenhouse bioassay to evaluate and compare the efficacy of different herbicides on target weed species.

1. Plant Material and Growth Conditions:

  • Seeds of the target weed species (e.g., Palmer amaranth, common lambsquarters) are sown in 10-cm diameter pots filled with a sterilized potting mix (e.g., peat, perlite, and vermiculite in a 2:1:1 ratio).
  • Pots are placed in a greenhouse with controlled temperature (25 ± 2°C), humidity (60-70%), and a 16-hour photoperiod.
  • Plants are thinned to a uniform number (e.g., 3-5 plants per pot) at the 2-3 true leaf stage.

2. Herbicide Application:

  • Herbicides (e.g., 2,4-D, 2,4-DB, MCPA, MCPB) are applied at a range of concentrations, including a non-treated control.
  • Application is performed using a cabinet sprayer equipped with a flat-fan nozzle, calibrated to deliver a specific volume (e.g., 200 L/ha) at a constant pressure.

3. Data Collection and Analysis:

  • Visual assessment of plant injury is conducted at regular intervals (e.g., 7, 14, and 21 days after treatment) using a rating scale from 0% (no injury) to 100% (complete plant death).
  • At the end of the experiment (e.g., 21 days after treatment), the above-ground biomass of the plants is harvested, dried in an oven at 70°C for 72 hours, and the dry weight is recorded.
  • The percent control is calculated as the reduction in dry weight of the treated plants compared to the untreated control.
  • Data are subjected to statistical analysis (e.g., ANOVA and mean separation tests) to determine significant differences between treatments.

"Start" [label="Start", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Seed_Planting" [label="Seed Planting\n(Target Weed Species)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Germination" [label="Germination & Thinning", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Herbicide_Application" [label="Herbicide Application\n(Various Concentrations)", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; "Incubation" [label="Incubation in Greenhouse\n(Controlled Conditions)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Data_Collection" [label="Data Collection\n(Visual Injury, Biomass)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Data_Analysis" [label="Data Analysis\n(Statistical Comparison)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "End" [label="End", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Seed_Planting"; "Seed_Planting" -> "Germination"; "Germination" -> "Herbicide_Application"; "Herbicide_Application" -> "Incubation"; "Incubation" -> "Data_Collection"; "Data_Collection" -> "Data_Analysis"; "Data_Analysis" -> "End"; }

Caption: Experimental Workflow for Herbicide Efficacy Testing.

Conclusion

The herbicidal activity of phenoxybutyric acids like 2,4-DB and MCPB is intrinsically linked to their conversion to the corresponding phenoxyacetic acids within susceptible plants. This metabolic activation provides a mechanism for selectivity, allowing for the control of broadleaf weeds in tolerant crops such as legumes. While 2,4-D and MCPA are potent, broad-spectrum herbicides, their butyric acid analogs offer a valuable tool for targeted weed management. The choice between these herbicides depends on the specific weed spectrum and the tolerance of the crop in which they are to be used. Further research into the enzymatic pathways responsible for β-oxidation in different plant species could lead to the development of even more selective and effective herbicidal solutions.

References

Comparative Analysis of 2-(4-Chlorophenoxy)butane Cross-Reactivity in a Competitive ELISA for 2,4-D

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative evaluation of the cross-reactivity of 2-(4-Chlorophenoxy)butane and other structurally related compounds in a hypothetical competitive Enzyme-Linked Immunosorbent Assay (ELISA) designed for the detection of the herbicide 2,4-D (2,4-Dichlorophenoxyacetic acid). The data and protocols presented herein are intended to serve as a guideline for researchers in drug development and life sciences for assessing antibody specificity and potential off-target binding in immunoassays.

Introduction to Cross-Reactivity in ELISAs

Cross-reactivity is a critical parameter in the validation of an ELISA, defining the extent to which the antibody binds to molecules other than the target analyte. In the context of detecting 2,4-D, it is imperative to assess the potential interference from structurally similar compounds that may be present in a sample. High cross-reactivity with non-target molecules can lead to false-positive results and an overestimation of the target analyte's concentration. This guide focuses on the hypothetical cross-reactivity of this compound, a structural analog of 2,4-D, and other related compounds.

Comparative Cross-Reactivity Data

The following table summarizes the hypothetical cross-reactivity of this compound and other related molecules in a competitive ELISA for 2,4-D. The cross-reactivity is expressed as a percentage relative to the binding of 2,4-D.

CompoundChemical StructureIC50 (ng/mL)Cross-Reactivity (%)
2,4-Dichlorophenoxyacetic acid (2,4-D)C8H6Cl2O310100
This compound C10H13ClO 500 2.0
2,4-Dichlorophenol (2,4-DCP)C6H4Cl2O1506.7
4-Chlorophenoxyacetic acid (4-CPA)C8H7ClO38012.5
2-Methyl-4-chlorophenoxyacetic acid (MCPA)C9H9ClO34522.2

IC50 (Inhibitory Concentration 50%) is the concentration of the analyte that causes a 50% reduction in the maximum signal. Cross-Reactivity (%) = (IC50 of 2,4-D / IC50 of test compound) x 100

Experimental Protocol: Competitive ELISA for 2,4-D

This section details the methodology used to determine the cross-reactivity data presented above.

1. Materials and Reagents:

  • Microtiter plates (96-well) coated with goat anti-rabbit IgG

  • Rabbit anti-2,4-D primary antibody

  • 2,4-D-horseradish peroxidase (HRP) conjugate

  • 2,4-D standard and test compounds (this compound, 2,4-DCP, 4-CPA, MCPA)

  • Phosphate-buffered saline (PBS)

  • Wash buffer (PBS with 0.05% Tween 20)

  • Substrate solution (TMB)

  • Stop solution (2M H2SO4)

2. Assay Procedure:

  • Standard and Sample Preparation: Prepare a serial dilution of the 2,4-D standard and each test compound in PBS.

  • Competitive Binding: Add 50 µL of the standard or test compound solution to the wells. Subsequently, add 50 µL of the 2,4-D-HRP conjugate and 50 µL of the rabbit anti-2,4-D antibody to each well.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Washing: Wash the plate three times with wash buffer.

  • Substrate Addition: Add 100 µL of TMB substrate solution to each well.

  • Color Development: Incubate the plate in the dark at room temperature for 15 minutes.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

3. Data Analysis:

  • Plot a standard curve of absorbance versus the logarithm of the 2,4-D concentration.

  • Determine the IC50 value for 2,4-D and each test compound from their respective dose-response curves.

  • Calculate the percent cross-reactivity for each test compound using the formula provided in the data table section.

Visualizing the Experimental Workflow and Cross-Reactivity Principle

The following diagrams illustrate the competitive ELISA workflow and the principle of antibody cross-reactivity.

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis A Prepare Standards & Samples C Add Standards/Samples, Conjugate & Antibody to Wells A->C B Prepare Reagents (Antibody, Conjugate) B->C D Incubate at 37°C for 60 min C->D E Wash Plate (3x) D->E F Add TMB Substrate E->F G Incubate for 15 min (Dark) F->G H Add Stop Solution G->H I Read Absorbance at 450 nm H->I J Calculate IC50 & Cross-Reactivity I->J

Caption: Competitive ELISA workflow for the detection of 2,4-D.

Cross_Reactivity_Principle cluster_binding Antibody Binding cluster_analytes Analytes in Sample cluster_reactivity Reactivity Assessment Ab Anti-2,4-D Antibody High High Affinity (Specific Binding) Ab->High Binds Strongly Low Low Affinity (Cross-Reactivity) Ab->Low Binds Weakly VeryLow Negligible Affinity (Low Cross-Reactivity) Ab->VeryLow Binds Very Weakly Target 2,4-D Analog1 This compound Analog2 Other Analogs

Caption: Principle of antibody cross-reactivity with different analytes.

inter-laboratory comparison of 2-(4-Chlorophenoxy)butane analytical methods

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of analytical methods for the quantification of 2-(4-Chlorophenoxy)butane is crucial for ensuring data reliability and consistency across different laboratories. This guide provides a summary of common analytical techniques, their performance characteristics derived from inter-laboratory studies on analogous chlorophenoxy compounds, and detailed experimental protocols. This information is intended to assist researchers, scientists, and drug development professionals in selecting and implementing appropriate analytical methods.

Data Presentation

Table 1: Comparison of Performance Characteristics of GC-MS and LC-MS/MS for the Analysis of Chlorophenoxy Compounds.

ParameterGC-MSLC-MS/MS
Limit of Detection (LOD) 0.1 - 1.0 µg/L0.01 - 0.5 µg/L
Limit of Quantification (LOQ) 0.5 - 5.0 µg/L0.05 - 2.0 µg/L
Recovery 85 - 110%90 - 115%
Repeatability (RSDr) 5 - 15%3 - 10%
Reproducibility (RSDR) 10 - 25%8 - 20%

Table 2: Typical Method Validation Parameters for Chromatographic Analysis of Chlorophenoxy Compounds.

Validation ParameterAcceptance Criteria
Linearity (Correlation Coefficient, r²) > 0.99
Accuracy (Recovery) 80 - 120%
Precision (RSD) ≤ 15%
Specificity/Selectivity No significant interference at the retention time of the analyte.
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10
Robustness No significant impact on results from minor method variations.

Experimental Protocols

Detailed methodologies are essential for reproducing analytical results. The following are generalized protocols for the analysis of this compound using GC-MS and LC-MS/MS, based on methods for similar compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

a. Sample Preparation (Solid Phase Extraction - SPE) [6][7]

  • Sample Pre-treatment: Acidify a 100 mL water sample to pH < 2 with a suitable acid (e.g., sulfuric acid).

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (500 mg, 6 mL) by sequentially passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Pass the acidified water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

  • Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove interferences.

  • Analyte Elution: Elute the analyte with 5 mL of ethyl acetate.

  • Concentration and Derivatization: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of a suitable solvent and derivatize with a methylating agent (e.g., diazomethane or BF3-methanol) to improve volatility and chromatographic performance.

b. GC-MS Analysis [8][9]

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injection Volume: 1 µL, splitless mode.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at 60°C (hold for 1 min), ramp to 200°C at 15°C/min, then ramp to 280°C at 10°C/min (hold for 5 min).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound methyl ester.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

a. Sample Preparation (Liquid-Liquid Extraction - LLE)

  • Sample Pre-treatment: To a 50 mL water sample, add a suitable internal standard.

  • Extraction: Add 25 mL of dichloromethane and shake vigorously for 2 minutes.

  • Phase Separation: Allow the layers to separate and collect the organic (bottom) layer.

  • Repeat Extraction: Repeat the extraction of the aqueous layer with a fresh 25 mL portion of dichloromethane.

  • Concentration: Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 1 mL of the mobile phase.

b. LC-MS/MS Analysis

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

  • Mobile Phase: A) Water with 0.1% formic acid, B) Acetonitrile with 0.1% formic acid.

  • Gradient Elution: Start with 10% B, increase to 90% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions specific to this compound.

Mandatory Visualization

The following diagram illustrates a typical workflow for an inter-laboratory comparison study.

InterLaboratory_Comparison_Workflow cluster_0 Planning & Preparation Phase cluster_1 Analysis Phase cluster_2 Evaluation Phase cluster_3 Improvement Phase A Study Design & Protocol Development B Preparation & Homogeneity Testing of Proficiency Test (PT) Sample A->B C Distribution of PT Sample & Instructions to Participating Laboratories B->C D Sample Analysis by Participating Laboratories (e.g., GC-MS, LC-MS/MS) C->D E Data Submission to Coordinating Body D->E F Statistical Analysis of Submitted Data (e.g., z-scores, Horwitz Ratio) E->F G Performance Evaluation of Each Laboratory F->G H Issuance of Inter-laboratory Comparison Report G->H I Review of Performance by Participating Laboratories H->I J Implementation of Corrective Actions for Outliers I->J

Caption: Workflow of an inter-laboratory comparison study for analytical method validation.

References

A Comparative Analysis of the Environmental Impact of 2,4-D, Glyphosate, and Atrazine Herbicides

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the environmental profiles of three widely used herbicides: 2,4-D, a phenoxy herbicide; glyphosate, a phosphonate herbicide; and atrazine, a triazine herbicide. This guide provides a comparative analysis of their environmental fate, ecotoxicity, and potential for off-target impacts, supported by quantitative data and experimental methodologies.

Quantitative Comparison of Environmental Impact Parameters

The following table summarizes key environmental impact parameters for 2,4-D, glyphosate, and atrazine, providing a quantitative basis for comparison. These values are indicative and can vary significantly based on environmental conditions such as soil type, temperature, and microbial activity.

Parameter2,4-D (2,4-Dichlorophenoxyacetic acid)GlyphosateAtrazine
Mode of Action Synthetic auxin, causing uncontrolled growth in broadleaf weeds.[1][2][3][4][5]Inhibits the shikimic acid pathway, essential for plant and some microbial growth.[6]Interferes with photosynthesis.[7]
Soil Half-Life Relatively short, averaging 10 days, but can be longer in cold, dry conditions.[2]Binds tightly to soil; can persist for up to 6 months.[6] Typically 7 to 60 days.[8]A few weeks to several months.[9]
Water Half-Life Less than 10 days in aerobic water; much longer (312 days) in anaerobic conditions.[2][10]Can reach water bodies through runoff and leaching.[11]Persists in water; no significant degradation observed in groundwater.[9]
Leaching Potential The anionic form is water-soluble and highly mobile, with potential for leaching.[2][12]Generally low due to strong soil binding, though some studies indicate potential for leaching to groundwater.[6][8]Highly mobile in soils and frequently detected in groundwater and drinking water wells.[9]
Toxicity to Birds Moderately toxic to practically non-toxic.[2][4]Acutely toxic.[13]Less toxic than to aquatic life.
Toxicity to Fish Ester formulations are toxic; salt formulations are less so.[2][4]Pure glyphosate has low toxicity, but formulations can be more toxic.[6]Well-documented harmful impacts, including reduced reproductive capacity and survival.[14]
Toxicity to Aquatic Invertebrates Ester formulations are toxic.[2]Can be harmful.Harmful, with a 48-hour LC50 for Daphnia magna of 7 mg/L.[15]
Toxicity to Bees Practically non-toxic.[4]Can be harmful to beneficial insects.[13]Can have sublethal effects.
Impact on Non-Target Plants Highly toxic to most broadleaf plants.[1]Non-selective and will kill most plants.[6]Can harm non-target aquatic and terrestrial plants through runoff and spray drift.[7]
Human Health Concerns Low acute toxicity, but can cause severe eye irritation.[1][2][4] Link to cancer is unclear.[4]Carcinogenicity is debated among regulatory agencies.[6] Reported cause of pesticide-related illness.[13]Associated with reproductive issues, birth defects, and cancer.[14]

Experimental Protocols

The data presented in this guide are derived from a variety of standardized experimental protocols designed to assess the environmental fate and ecotoxicological effects of herbicides. These protocols are essential for generating reliable and comparable data for regulatory risk assessments.

Soil Persistence and Degradation Studies:

  • Objective: To determine the rate at which a herbicide degrades in different soil types under controlled laboratory or field conditions.

  • Methodology:

    • A known concentration of the herbicide is applied to a specific type of soil.

    • The soil is incubated under controlled conditions of temperature, moisture, and light.

    • Soil samples are collected at regular intervals.

    • The concentration of the parent herbicide and its major degradation products are measured using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • The half-life (DT50) of the herbicide is calculated from the degradation curve.[16][17]

Leaching and Adsorption/Desorption Studies:

  • Objective: To assess the potential for a herbicide to move through the soil profile and contaminate groundwater.

  • Methodology:

    • Adsorption/Desorption Batch Equilibrium Studies: Soil is shaken with a herbicide solution of known concentration. The amount of herbicide adsorbed to the soil is measured. This is used to calculate the soil organic carbon-water partitioning coefficient (Koc), which indicates the tendency of the herbicide to bind to soil particles.

    • Column Leaching Studies: Undisturbed or repacked soil columns are treated with the herbicide and then irrigated with a simulated rainfall. The leachate collected at the bottom of the column is analyzed for the presence of the herbicide and its metabolites.

Ecotoxicity Studies:

  • Objective: To determine the toxicity of a herbicide to a range of non-target organisms.

  • Methodology: Standardized tests are conducted on representative species of different trophic levels.

    • Aquatic Organisms: Acute toxicity tests (e.g., 96-hour LC50 for fish, 48-hour EC50 for daphnids) and chronic toxicity tests (e.g., early life-stage tests for fish, reproduction tests for daphnids) are performed.

    • Terrestrial Organisms: Acute oral and contact toxicity tests (e.g., LD50 for birds and bees) and reproductive toxicity studies are conducted.

    • Non-Target Plants: Greenhouse and field studies are used to assess the phytotoxicity of the herbicide to a range of terrestrial and aquatic plant species.[18]

Visualizations

The following diagrams illustrate key concepts related to the environmental impact of herbicides.

Environmental_Fate_of_Herbicides cluster_application Herbicide Application cluster_environment Environmental Compartments cluster_processes Transport and Transformation Processes Application Application to Field Soil Soil Application->Soil Runoff Runoff Soil->Runoff Leaching Leaching Soil->Leaching Volatilization Volatilization Soil->Volatilization Degradation Degradation (Microbial, Photochemical) Soil->Degradation Uptake Uptake Soil->Uptake Adsorption Adsorption Soil->Adsorption Surface_Water Surface Water Surface_Water->Volatilization Surface_Water->Degradation Surface_Water->Uptake Groundwater Groundwater Air Air Biota Biota Runoff->Surface_Water Leaching->Groundwater Volatilization->Air Uptake->Biota

Environmental Fate and Transport Pathways of Herbicides.

Ecotoxicology_Testing_Workflow cluster_tiers Tiered Testing Approach cluster_organisms Test Organisms cluster_endpoints Measured Endpoints Tier1 Tier 1: Base Set (Acute Toxicity) Tier2 Tier 2: Higher Tier Studies (Chronic & Reproductive Effects) Tier1->Tier2 If risk identified Fish Fish Tier1->Fish Aquatic_Invertebrates Aquatic Invertebrates (e.g., Daphnia) Tier1->Aquatic_Invertebrates Algae Algae Tier1->Algae Birds Birds Tier1->Birds Bees Bees Tier1->Bees NonTarget_Plants Non-Target Plants Tier1->NonTarget_Plants Tier3 Tier 3: Field/Mesocosm Studies Tier2->Tier3 If uncertainty remains Tier2->Fish Tier2->Birds NOEC NOEC (No Observed Effect Concentration) Tier2->NOEC LOEC LOEC (Lowest Observed Effect Concentration) Tier2->LOEC Community_Effects Community_Effects Tier3->Community_Effects Community Level Effects LC50 LC50/EC50 (Lethal/Effect Concentration) Fish->LC50 Reproductive_Success Reproductive Success Fish->Reproductive_Success Aquatic_Invertebrates->LC50 Growth_Inhibition Growth Inhibition Algae->Growth_Inhibition Birds->LC50 Birds->Reproductive_Success Bees->LC50 NonTarget_Plants->Growth_Inhibition

Standard Ecotoxicology Testing Workflow for Herbicides.

References

efficacy comparison between 2-(4-Chlorophenoxy)butane and commercially available herbicides

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of 2-(4-Chlorophenoxy)butanoic Acid Analogs and Commercial Herbicides

Initial research into the herbicidal properties of "2-(4-Chlorophenoxy)butane" has revealed a significant lack of available data in scientific literature and commercial databases. This suggests that this specific chemical compound is not recognized as an active herbicidal agent. However, its structural similarity to the phenoxyalkanoic acid class of herbicides, a cornerstone of selective broadleaf weed control for decades, points towards a likely interest in its butanoic acid derivative, 2-(4-Chlorophenoxy)butanoic acid. This guide, therefore, focuses on a comprehensive comparison of commercially available and structurally related phenoxy herbicides, namely MCPB, 2,4-D, and MCPA, to provide a relevant and data-driven analysis for researchers and scientists in the field.

These herbicides are synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA) to induce uncontrolled and lethal growth in susceptible broadleaf weeds while leaving grass crops largely unaffected.[1][2] Their efficacy, however, can vary depending on the weed species, growth stage, and environmental conditions.

Quantitative Efficacy Comparison

The following tables summarize the herbicidal efficacy of MCPB, 2,4-D, and MCPA against several common and economically important broadleaf weeds. The data, presented as percentage of control or the effective dose for 90% reduction (ED90), has been compiled from various scientific studies. It is important to note that direct comparative studies for all three herbicides on all listed weeds are not always available; therefore, some data is presented from individual studies to provide a broader comparative framework.

Table 1: Efficacy (% Control) of Phenoxy Herbicides on Various Broadleaf Weeds

Weed SpeciesMCPB2,4-DMCPAApplication Rate (g a.i./ha)Citation
Amaranthus retroflexus (Redroot Pigweed)-90-94%90%1120 (2,4-D), 375 (MCPA)[3][4]
Chenopodium album (Common Lambsquarters)-90-94%-1120[3]
Cirsium arvense (Canada Thistle)ModerateLess Effective93.75%1700 (MCPB), 1330 (MCPA)[5][6][7]
Ranunculus repens (Creeping Buttercup)Satisfactory-Good1700-3600[5]
Abutilon theophrasti (Velvetleaf)-90-94%-1120[3]

Table 2: ED90 Values (g a.i./ha) for Phenoxy Herbicides on Select Broadleaf Weeds

Weed SpeciesMCPB2,4-DMCPACitation
Amaranthus retroflexus (Redroot Pigweed)--375.26[4]
Cirsium arvense (Canada Thistle)---
Chenopodium album (Common Lambsquarters)---
Portulaca oleracea (Common Purslane)---
Solanum nigrum (Black Nightshade)---

Note: ED90 represents the effective dose required to achieve 90% weed control. "-" indicates that specific ED90 values were not found in the searched literature for a direct comparison.

Experimental Protocols

To ensure the reproducibility and validity of herbicidal efficacy studies, a detailed and standardized experimental protocol is crucial. The following methodology outlines a typical post-emergence herbicide trial conducted in a greenhouse setting.

Objective: To evaluate and compare the post-emergence herbicidal efficacy of test compounds (e.g., MCPB, 2,4-D, MCPA) on selected broadleaf weed species.

Materials:

  • Seeds of target weed species (e.g., Amaranthus retroflexus, Chenopodium album, Cirsium arvense).

  • Pots (e.g., 10 cm diameter) filled with a standardized potting mix.

  • Greenhouse facilities with controlled temperature, humidity, and photoperiod.

  • Herbicide formulations of MCPB, 2,4-D, and MCPA.

  • Calibrated laboratory spray chamber or backpack sprayer with appropriate nozzles.

  • Personal Protective Equipment (PPE).

  • Untreated control and a commercial standard for comparison.

Methodology:

  • Plant Propagation:

    • Sow seeds of each weed species into individual pots at a uniform depth.

    • Water the pots as needed and allow the seedlings to grow under controlled greenhouse conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).

    • Thin seedlings to a uniform number per pot (e.g., 3-5 plants) once they have established.

  • Herbicide Application:

    • Treat the plants when they reach a specific growth stage (e.g., 2-4 true leaves).

    • Prepare stock solutions of each herbicide and dilute to the desired application rates (expressed in grams of active ingredient per hectare, g a.i./ha).

    • Apply the herbicide solutions using a calibrated sprayer to ensure uniform coverage of the foliage. The spray volume should be consistent across all treatments (e.g., 200 L/ha).

    • Include an untreated control group (sprayed with water and any adjuvant used in the herbicide formulations) for each weed species.

  • Post-Treatment Care and Evaluation:

    • Return the treated plants to the greenhouse and maintain them under the same controlled conditions.

    • Visually assess herbicidal injury at set intervals (e.g., 3, 7, 14, and 21 days after treatment, DAT). Injury is typically rated on a scale of 0% (no effect) to 100% (plant death).

    • At the final evaluation (e.g., 21 DAT), harvest the above-ground biomass of the surviving plants in each pot.

    • Determine the fresh and/or dry weight of the biomass.

  • Data Analysis:

    • Calculate the percentage of weed control based on the visual injury ratings and the reduction in biomass compared to the untreated control.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine significant differences between treatments.

    • If a range of doses was used, calculate the ED50 or ED90 values.

Visualizing the Mechanisms

To better understand the biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Signaling_Pathway cluster_cell Plant Cell Auxin Synthetic Auxin (e.g., 2,4-D, MCPA, MCPB) Receptor TIR1/AFB Receptor Complex Auxin->Receptor Binds to Aux_IAA Aux/IAA Repressor Protein Receptor->Aux_IAA Binds to Proteasome 26S Proteasome Aux_IAA->Proteasome Targeted for Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Inhibits Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Uncontrolled_Growth Uncontrolled Cell Division & Elongation Auxin_Genes->Uncontrolled_Growth Leads to Plant_Death Plant Death Uncontrolled_Growth->Plant_Death

Caption: Synthetic auxin herbicide signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_eval Evaluation A Seed Germination & Seedling Growth B Plant Selection (Uniform Growth Stage) A->B C Herbicide Solution Preparation D Calibrated Spray Application C->D E Visual Assessment of Injury (3, 7, 14, 21 DAT) D->E F Biomass Harvest (21 DAT) E->F G Data Analysis (% Control, ED Values) F->G

Caption: Herbicide efficacy testing workflow.

References

A Comparative Guide to Statistical Methods for Analyzing Dose-Response Data of Chlorophenoxy Herbicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Dose-Response Data

The following tables summarize acute and chronic toxicity data for selected chlorophenoxy herbicides in various animal models. These values are crucial for risk assessment and for establishing safe exposure levels.

Table 1: Acute Oral Toxicity (LD₅₀) of Chlorophenoxy Herbicides

CompoundSpeciesLD₅₀ (mg/kg body weight)Reference(s)
2,4-DRat639 - 1646[1]
Mouse138[1]
MCPARat700 - 1160
Mecoprop (MCPP)Rat930 - 1210[2]
Mouse650[2]

LD₅₀ (Lethal Dose, 50%) is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals when administered by the oral route.

Table 2: No-Observed-Adverse-Effect Level (NOAEL) of Chlorophenoxy Herbicides from Chronic Studies

CompoundSpeciesStudy DurationNOAEL (mg/kg/day)Key Effects Observed at Higher DosesReference(s)
2,4-DRat2-Year5Kidney lesions[3]
Dog1-Year1Decreased body weight gain, kidney and liver effects[3]
Mecoprop (MCPP)Rat90-Day3Kidney damage[4]
MouseCarcinogenicity Study4Increased kidney weights, chronic nephropathy[5]

NOAEL (No-Observed-Adverse-Effect Level) is the highest experimental dose at which there was no statistically or biologically significant increase in the frequency or severity of adverse effects in the exposed population when compared to its appropriate control.

Experimental Protocols

The following is a representative experimental protocol for a 90-day oral toxicity study in rodents, based on standardized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) Office of Prevention, Pesticides and Toxic Substances (OPPTS).

Objective: To determine the No-Observed-Adverse-Effect Level (NOAEL) of a test substance administered orally to rats for 90 consecutive days.

Materials and Methods:

  • Test Animals: Young, healthy laboratory rats (e.g., Sprague-Dawley or Wistar strains), typically starting the study shortly after weaning and acclimatization (around 8-9 weeks of age).[6] Both sexes are used, with an equal number of males and females per group.

  • Housing and Diet: Animals are housed in environmentally controlled rooms (22 ± 3°C, 50-60% humidity, 12-hour light/dark cycle).[6] They are provided with a standard laboratory diet and drinking water ad libitum.[6]

  • Dose Groups: At least three dose levels of the test substance and a concurrent control group are used. The highest dose should induce toxic effects but not fatalities that would hinder a meaningful evaluation.[6] The lowest dose should not produce any evidence of toxicity. Doses are selected based on preliminary range-finding studies.

  • Administration of Test Substance: The substance is administered daily, typically by oral gavage or mixed into the feed or drinking water. For gavage, the volume should not exceed 1 ml/100g of body weight.[7]

  • Observations:

    • Clinical Signs: Animals are observed at least once daily for signs of toxicity.

    • Body Weight and Food Consumption: Recorded weekly.

    • Ophthalmological Examination: Performed prior to the study and at termination.

    • Hematology and Clinical Chemistry: Blood samples are collected at termination for analysis of parameters such as red and white blood cell counts, hemoglobin, and indicators of liver and kidney function.

    • Urinalysis: Conducted at termination.

  • Pathology:

    • Gross Necropsy: All animals (including any that die prematurely) are subjected to a full gross necropsy.

    • Organ Weights: Key organs (e.g., liver, kidneys, brain, spleen, gonads) are weighed.

    • Histopathology: Tissues from all control and high-dose animals are examined microscopically. Tissues from lower-dose groups showing treatment-related effects are also examined.

  • Data Analysis: Statistical analysis is performed to determine the significance of any observed differences between the treated and control groups. The NOAEL is determined as the highest dose level at which no treatment-related adverse effects are observed.

Mandatory Visualizations

The primary mechanism of action for chlorophenoxy herbicides in susceptible plants is the disruption of hormonal balance by mimicking the plant hormone auxin.[8] In animals, the toxicological mechanism is less well-defined but is thought to involve the disruption of cellular energy metabolism.[9][10][11]

G cluster_plant Mechanism in Plants: Auxin Mimicry herbicide Chlorophenoxy Herbicide (Auxin Mimic) receptor TIR1/AFB Receptor Complex herbicide->receptor Binds to aux_iaa Aux/IAA Repressor Proteins receptor->aux_iaa Targets for degradation proteasome 26S Proteasome aux_iaa->proteasome Degraded by arf Auxin Response Factor (ARF) aux_iaa->arf Represses gene Auxin-Responsive Genes arf->gene Activates transcription response Uncontrolled Growth & Plant Death gene->response Leads to

Caption: Auxin mimicry signaling pathway in plants.

G cluster_animal Proposed Mechanisms in Animals herbicide Chlorophenoxy Herbicide membrane Cell Membrane Damage herbicide->membrane mitochondria Mitochondria herbicide->mitochondria acetylcoa Disruption of Acetyl-CoA Metabolism herbicide->acetylcoa toxicity Cellular Toxicity membrane->toxicity oxphos Uncoupling of Oxidative Phosphorylation mitochondria->oxphos Site of atp ATP Depletion oxphos->atp acetylcoa->atp atp->toxicity

Caption: Proposed mechanisms of toxicity in animals.

The process of conducting a dose-response study and analyzing the data involves several key steps, from experimental design to statistical modeling.

G cluster_workflow Dose-Response Analysis Workflow design 1. Experimental Design (Dose Selection, Animal Groups) dosing 2. In-life Phase (Dosing & Observation) design->dosing data_collection 3. Data Collection (Mortality, Clinical Signs, Pathology) dosing->data_collection data_processing 4. Data Processing (% Response vs. Dose) data_collection->data_processing model_selection 5. Statistical Model Selection data_processing->model_selection probit Probit/Logit Model model_selection->probit nonlinear Non-linear Regression (e.g., Hill Equation) model_selection->nonlinear analysis 6. Parameter Estimation (LD₅₀, NOAEL, Slope) probit->analysis nonlinear->analysis interpretation 7. Interpretation & Risk Assessment analysis->interpretation

Caption: General workflow for dose-response studies.

Comparison of Statistical Methods

The analysis of dose-response data is critical for determining key toxicological endpoints. The choice of statistical model can influence the interpretation of the data. Two common approaches are Probit/Logit analysis and non-linear regression.

Table 3: Comparison of Statistical Models for Dose-Response Analysis

FeatureProbit/Logit AnalysisNon-linear Regression (e.g., Hill Equation)
Primary Use Analyzing quantal (all-or-none) data, such as mortality, to estimate LD₅₀/LC₅₀.[12]Analyzing graded or continuous data, but also applicable to quantal data. Estimates parameters like EC₅₀/IC₅₀, maximum response (Emax), and slope factor.[13][14]
Methodology Transforms the sigmoidal dose-response curve into a linear relationship by converting percentage response to "probit" or "logit" units.[12] A linear regression is then performed.Directly fits a mathematical equation (e.g., the 4-parameter logistic or Hill equation) to the raw data without transformation.[13][15]
Key Parameters LD₅₀/ED₅₀: The dose causing a 50% response. Slope: The steepness of the dose-response curve.EC₅₀/IC₅₀: Concentration for 50% of maximal effect/inhibition. Emax: The maximum possible effect. Hill Slope: Describes the steepness of the curve.[13]
Advantages Well-established method, computationally simpler (historically), provides confidence intervals for the LD₅₀.More flexible, provides a better fit for data across the entire dose range, and yields more interpretable biological parameters (e.g., Emax).[15]
Limitations Can give less accurate estimates at the extremes of the dose range. The transformation assumes an underlying normal or logistic distribution of tolerances.[16]Requires more complex iterative software for analysis. The biological interpretation of the Hill coefficient can sometimes be ambiguous.[14]

In modern toxicology and pharmacology, non-linear regression models like the Hill equation are generally preferred because they often provide a more accurate and comprehensive description of the dose-response relationship.[15] Software packages such as R, SAS, and GraphPad Prism are commonly used to perform these analyses.[12]

References

A Researcher's Guide to Established and Validated Analytical Methods for Phenoxy Herbicides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of phenoxy herbicides, a clear understanding of the available analytical methodologies is crucial for accurate and reliable results. This guide provides a comprehensive comparison of established and validated analytical methods, focusing on performance, experimental protocols, and the logical workflows involved.

Phenoxy herbicides, a class of synthetic auxins, have been widely used in agriculture for broadleaf weed control. Due to their potential environmental persistence and health implications, sensitive and specific analytical methods are required for their detection and quantification in various matrices, including environmental samples and agricultural products. The two primary analytical techniques employed for this purpose are gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS) for enhanced selectivity and sensitivity.

Performance Comparison of Analytical Methods

The choice of analytical method often depends on the specific phenoxy herbicide, the sample matrix, and the required level of sensitivity. The following table summarizes the performance of commonly used methods, providing a comparative overview of their key validation parameters.

Analytical MethodAnalyteMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
GC-ECD (EPA 8151)Various Phenoxy HerbicidesEnvironmental SamplesCompound-dependent, relatively higher than LC-MS/MSCompound-dependent-[1]
LC-MS/MS10 Common Phenoxyacetic HerbicidesAqueous and Solid Environmental SamplesSub-ppb levelLower ppb level-[1]
UHPLC-MS/MS10 Phenoxyacetic Herbicides and 6 Transformation ProductsGroundwater0.00008 - 0.0047 µg/L-71 - 118[2]
GC-MS4-chloro-2-methylphenoxy acetic acidWater3.04 ng/L--[3]
GC-MS4-chloro-2-methylphenoxy propanoic acidWater0.80 ng/L--[3]
LC-MS/MSDichlorpropOnion Matrix0.1 ppb--[4]
Magnetic SPE with LC-MS/MS7 Phenoxy Acid HerbicidesWater0.01 - 0.02 µg/L-92.3 - 103.2[5]
Covalent Organic Frameworks SPE with LC-MS/MSPhenoxy Carboxylic Acid HerbicidesWater0.08–0.28 ng L⁻¹-81.1–112[6]

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to achieving reproducible and accurate results. Below are outlines of the key steps involved in the analysis of phenoxy herbicides using both GC and LC-based methods.

Gas Chromatography (GC) Based Methods (e.g., EPA Method 8151)

Gas chromatography, particularly when coupled with an electron capture detector (GC-ECD), has been a traditional method for phenoxy herbicide analysis.[1] This approach necessitates a derivatization step to convert the polar acidic herbicides into more volatile esters suitable for GC analysis.[7]

1. Sample Preparation:

  • Hydrolysis: For samples containing esterified herbicides, a basic hydrolysis step (pH ≥ 12) is performed to convert them to their acid form.[1]

  • Extraction: Liquid-liquid extraction or solid-phase extraction (SPE) is used to isolate the herbicides from the sample matrix.[8]

  • Derivatization: The extracted acidic herbicides are converted to their methyl esters using a derivatizing agent.[7]

2. GC-ECD Analysis:

  • Injection: The derivatized extract is injected into the gas chromatograph.

  • Separation: The compounds are separated on a capillary column. The use of two dissimilar columns can be employed to confirm the identity of the analytes based on their retention times.[7]

  • Detection: An electron capture detector (ECD) is commonly used for the detection of the halogenated phenoxy herbicide esters.[9]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods

LC-MS/MS has emerged as a superior technique for phenoxy herbicide analysis, offering high sensitivity, selectivity, and eliminating the need for derivatization.[1] This method allows for the direct analysis of the acidic forms of the herbicides.

1. Sample Preparation:

  • Hydrolysis and Acidification: Similar to GC methods, a hydrolysis step can be included. The sample is then acidified (pH 2-3) to ensure the herbicides are in their acidic form for optimal retention on reversed-phase LC columns.[1]

  • Extraction: Solid-phase extraction (SPE) is a widely used technique for sample cleanup and pre-concentration.[2] Recent advancements include the use of novel materials like covalent organic frameworks and magnetic nanoparticles to enhance extraction efficiency and selectivity.[6][8]

2. LC-MS/MS Analysis:

  • Injection: The prepared extract is injected into the liquid chromatograph.

  • Separation: A C18 column is commonly used for the separation of phenoxy herbicides.[1] A gradient elution with an acidic mobile phase (e.g., containing formic acid) is typically employed.[2]

  • Detection: A tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for the detection and quantification of the target analytes.[1]

Visualizing the Analytical Workflow and Methodologies

To better illustrate the processes involved in phenoxy herbicide analysis, the following diagrams, generated using Graphviz, depict a general experimental workflow and the logical relationships between different analytical approaches.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Sample (Water, Soil, etc.) Hydrolysis Hydrolysis (pH ≥ 12) Sample->Hydrolysis Acidification Acidification (pH 2-3) Hydrolysis->Acidification Extraction Extraction (LLE or SPE) Acidification->Extraction Cleanup Extract Cleanup Extraction->Cleanup Derivatization Derivatization (for GC) GC_Analysis Gas Chromatography (GC) Derivatization->GC_Analysis Cleanup->Derivatization Required for GC LC_Analysis Liquid Chromatography (LC) Cleanup->LC_Analysis Direct Analysis ECD_Detection Electron Capture Detector (ECD) GC_Analysis->ECD_Detection MS_Detection Mass Spectrometry (MS/MS) GC_Analysis->MS_Detection LC_Analysis->MS_Detection Data_Analysis Data Analysis & Quantification ECD_Detection->Data_Analysis MS_Detection->Data_Analysis

Caption: General workflow for phenoxy herbicide analysis.

Analytical_Methods cluster_chromatography Chromatographic Techniques cluster_detectors Detection Methods cluster_sample_prep Key Sample Preparation Steps GC Gas Chromatography (GC) Derivatization Derivatization GC->Derivatization Requires LC Liquid Chromatography (LC) Direct_Injection Direct Injection (after extraction) LC->Direct_Injection Allows ECD Electron Capture Detector (ECD) MS Mass Spectrometry (MS) MSMS Tandem MS (MS/MS) MS->MSMS Enhanced Selectivity Derivatization->ECD Derivatization->MS Direct_Injection->MS

Caption: Logical relationships of analytical methods.

References

Safety Operating Guide

Proper Disposal of 2-(4-Chlorophenoxy)butane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of 2-(4-Chlorophenoxy)butane.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Table 1: Personal Protective Equipment (PPE) for Handling this compound Waste

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)
Eye Protection Safety glasses with side shields or goggles
Skin and Body Laboratory coat
Respiratory Use in a well-ventilated area or with a fume hood.

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through a licensed hazardous waste disposal facility. Incineration is often the recommended method for related chemical compounds.[2]

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., absorbent pads from a spill) in a designated, leak-proof, and clearly labeled hazardous waste container.[3]

    • The container should be compatible with the chemical.

    • Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date of accumulation and any other information required by your institution.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Keep away from incompatible materials.

  • Disposal Request:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide them with the accurate chemical name and quantity of waste.

  • Empty Container Disposal:

    • Empty containers that held this compound must also be disposed of as hazardous waste.

    • It is recommended to triple-rinse the container with a suitable solvent.[4]

    • Collect the rinsate as hazardous waste and dispose of it along with the chemical waste.[4]

    • After triple-rinsing, deface the original label and follow your institution's guidelines for the disposal of empty, rinsed chemical containers.

Important Considerations:

  • Never dispose of this compound down the drain or in the regular trash.[4][5]

  • Familiarize yourself with and adhere to all local, state, and federal regulations regarding hazardous waste disposal.[3]

  • For spills, use an inert absorbent material, collect the contaminated material in a sealed container, and dispose of it as hazardous waste.[1]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Start: this compound Waste Generated B Wear Appropriate PPE A->B H Spill Occurs A->H C Collect Waste in Labeled Hazardous Waste Container B->C D Store Container in Designated Secure Area C->D E Contact EHS or Licensed Waste Disposal Contractor D->E F Arrange for Pickup and Disposal E->F G End: Waste Properly Disposed F->G I Absorb with Inert Material H->I J Collect Contaminated Material I->J J->C

Disposal workflow for this compound.

By adhering to these procedures, you contribute to a safe laboratory environment and the protection of our ecosystem. Always consult your institution's specific safety and disposal protocols.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-(4-Chlorophenoxy)butane

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Essential Safety and Handling Protocols

This document provides crucial safety and logistical information for the handling and disposal of 2-(4-Chlorophenoxy)butane, a compound requiring careful management in a laboratory setting. The following procedural guidance is designed to ensure the safety of all personnel and to maintain a secure research environment. The information is benchmarked against safety protocols for 2,4-Dichlorophenoxyacetic acid (2,4-D), a structurally similar and well-documented chlorophenoxy compound, to establish a robust safety framework in the absence of specific data for this compound.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is paramount when handling this compound. The following table summarizes the required PPE, categorized by the area of protection. Adherence to these guidelines is mandatory to minimize exposure risk.

Area of ProtectionRequired PPERationale
Eye and Face Chemical splash goggles and a face shield.To protect against splashes and aerosols that can cause serious eye damage.[1][2][3]
Hand Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). A double layer of gloves is recommended.To prevent skin contact, which may cause allergic reactions or absorption of the chemical.[1][4][5]
Body A chemical-resistant apron over a long-sleeved lab coat or chemical-resistant coveralls (e.g., Tyvek®).To protect the skin from splashes and contamination.[1][6][7]
Footwear Closed-toe, chemical-resistant boots or shoe covers worn over standard laboratory footwear. Pant legs should be worn outside of boots.To prevent contamination of feet and footwear from spills.[6][7][8]
Respiratory A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when handling powders or creating aerosols.To protect against the inhalation of dust or vapors, which may cause respiratory irritation.[1][3][4][9]

Hazard and Toxicity Data

The following table summarizes key toxicological data for 2,4-D, which should be considered indicative of the potential hazards of this compound.

MetricValueSpeciesRoute
LD50 (Oral)347 mg/kgMouseOral
LD50 (Oral)370 - 375 mg/kgRatOral
LD50 (Dermal)1,500 mg/kgRatDermal

Data sourced from Safety Data Sheets for 2,4-Dichlorophenoxyacetic acid.[2][10]

Standard Operating Procedure for Handling

Adherence to a strict operational workflow is critical for the safe handling of this compound. The following diagram outlines the necessary steps from preparation to post-handling procedures.

Standard Operating Procedure for Handling this compound cluster_pre Pre-Handling cluster_handling Handling cluster_post Post-Handling pre1 Review Safety Data Sheet (SDS) pre2 Don all required Personal Protective Equipment (PPE) pre1->pre2 pre3 Prepare a designated, well-ventilated work area pre2->pre3 pre4 Ensure emergency equipment is accessible (eyewash, shower, spill kit) pre3->pre4 h1 Weigh and dispense the chemical in a fume hood pre4->h1 h2 Handle with care to avoid generating dust or aerosols h1->h2 h3 Keep containers closed when not in use h2->h3 post1 Decontaminate all work surfaces and equipment h3->post1 post2 Properly label and store the chemical post1->post2 post3 Dispose of waste according to established procedures post2->post3 post4 Remove and decontaminate PPE post3->post4 post5 Wash hands thoroughly post4->post5

Safe Handling Workflow

Emergency Procedures: First Aid

Immediate and appropriate first aid is critical in the event of exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3][10]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1][10]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1][3][10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the safety data sheet to the medical professional.[1][10]

Spill Response Plan

In the event of a spill, a calm and methodical response is essential. The following decision-making workflow provides guidance for managing a chemical spill.

Spill Response Decision Workflow start Spill Occurs assess Assess the Spill (Size and Immediate Hazard) start->assess minor_spill Minor Spill (<1L, no immediate fire or significant vapor hazard) assess->minor_spill major_spill Major Spill (>1L, fire hazard, or significant vapor release) assess->major_spill Major Hazard minor_spill->major_spill No contain Contain the Spill Use absorbent materials to dike the spill minor_spill->contain Yes evacuate Evacuate the Area Alert others and pull the fire alarm if necessary major_spill->evacuate notify_ehs Notify Emergency Personnel and Environmental Health & Safety (EHS) evacuate->notify_ehs end Spill Response Complete notify_ehs->end absorb Absorb the Spill Cover with inert absorbent material (e.g., vermiculite, sand) contain->absorb collect Collect Waste Carefully scoop contaminated material into a labeled, sealed container absorb->collect decontaminate Decontaminate the Area Wash the spill area with soap and water. Collect cleaning materials as hazardous waste. collect->decontaminate dispose Dispose of Waste Follow hazardous waste disposal procedures decontaminate->dispose dispose->end

Spill Response Workflow

Disposal Plan

Proper disposal of this compound and associated contaminated materials is a critical final step to ensure environmental protection and laboratory safety.

Waste Categorization and Segregation:

  • Unused Product: Any remaining this compound that is no longer needed should be treated as hazardous chemical waste.

  • Contaminated Materials: This includes items such as used PPE (gloves, aprons), absorbent materials from spills, and contaminated labware (e.g., weighing boats, pipette tips).

  • Aqueous Waste: Any solutions containing this compound must be collected as hazardous aqueous waste.

Disposal Procedure:

  • Containerization: All waste materials must be collected in clearly labeled, sealed, and chemical-resistant containers. The label should include "Hazardous Waste," the chemical name "this compound," and the date.

  • Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.

  • Professional Disposal: The primary and recommended method for the disposal of organochlorine compounds is incineration by a licensed hazardous waste management company.[11] Do not dispose of this chemical down the drain or in regular trash.

  • Empty Containers: "Empty" containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. The rinsed container can then be managed for disposal or recycling according to institutional and local regulations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.